Fluazifop-butyl
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZTNZGPYBOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 | |
| Record name | FLUAZIFOP BUTYL | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID3034612 | |
| Record name | Fluazifop-butyl | |
| Source | EPA DSSTox | |
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Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide., Light yellow odorless liquid; mp = 13 deg C; [Hawley] Pale yellow odorless liquid; mp = 5 deg C; [MSDSonline] | |
| Record name | FLUAZIFOP BUTYL | |
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| Record name | Fluazifop-butyl | |
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Boiling Point |
165 °C at 0.02 mm Hg | |
| Record name | FLUAZIFOP-BUTYL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1 mg/l at pH 6.5, Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene. In propylene glycol 24 g/l at 20 °C., In water, 2 ppm at ambient temperature. | |
| Record name | FLUAZIFOP-BUTYL | |
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Density |
1.21 g/cu cm at 20 °C | |
| Record name | FLUAZIFOP-BUTYL | |
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Vapor Pressure |
0.00000041 [mmHg], 0.055 mPa at 20 °C | |
| Record name | Fluazifop-butyl | |
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| Record name | FLUAZIFOP-BUTYL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale straw-colored liquid. | |
CAS No. |
69806-50-4, 86334-14-7 | |
| Record name | FLUAZIFOP BUTYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18155 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Fluazifop-butyl | |
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| Record name | Fluazifop-butyl [ISO] | |
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| Record name | Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-,butyl ester | |
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| Record name | Fluazifop-butyl | |
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| Record name | Butyl 2-[4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propionate | |
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| Record name | FLUAZIFOP-BUTYL | |
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| Record name | FLUAZIFOP-BUTYL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
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Melting Point |
13 °C | |
| Record name | FLUAZIFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fluazifop-butyl on ACCase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluazifop-butyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class. Its herbicidal activity is primarily attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the de novo biosynthesis of fatty acids in grasses. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, detailing its conversion to the active form, its kinetic interaction with ACCase, and the basis for its selectivity. Furthermore, this document outlines detailed experimental protocols for assessing ACCase inhibition and presents quantitative data on the inhibitory effects of this compound and its active acid form on various grass species.
Mechanism of Action
Bioactivation of the Pro-herbicide
This compound is applied as a butyl ester, a pro-herbicide that facilitates its absorption through the leaf cuticle. Following absorption, it is rapidly hydrolyzed by esterases within the plant cell to its biologically active form, fluazifop acid.[1][2] This free acid is then translocated via the phloem to the meristematic tissues, where it accumulates and exerts its inhibitory effect on ACCase.[2][3]
Caption: Bioactivation of this compound.
Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary target of fluazifop acid is the plastidial isoform of ACCase, a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[4][5][6] This reaction is vital for the production of fatty acids, which are essential components of cell membranes, and for the synthesis of various other cellular components.[3][7]
Kinetic studies have demonstrated that aryloxyphenoxypropionate herbicides, including fluazifop, act as reversible, non-competitive inhibitors of ACCase with respect to the substrates ATP and bicarbonate. However, they exhibit competitive inhibition with respect to the acyl-CoA substrate, suggesting that they bind to the carboxyltransferase (CT) domain of the enzyme.[4] This inhibition halts the production of malonyl-CoA, leading to a cessation of fatty acid synthesis, arrest of cell growth, and ultimately, cell death, particularly in the rapidly growing meristematic regions of the plant.[3][7]
Caption: Inhibition of Fatty Acid Biosynthesis.
Basis of Selectivity
The selectivity of this compound for grasses over broadleaf weeds is attributed to structural differences in the ACCase enzyme.[3] Grasses possess a homomeric (eukaryotic-type) ACCase in their plastids that is highly sensitive to aryloxyphenoxypropionate herbicides.[8] In contrast, most broadleaf plants have a heteromeric (prokaryotic-type) plastidial ACCase that is insensitive to these herbicides.[8]
Quantitative Data on ACCase Inhibition
The inhibitory potency of fluazifop is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary significantly between susceptible and resistant biotypes of the same species.
| Species | Biotype | Inhibitor | IC50 (µM) | Ki (µM) | Reference(s) |
| Setaria viridis | Susceptible | Fluazifop Acid | ~0.3 | - | [9] |
| Resistant | Fluazifop Acid | >30 | - | [9] | |
| Digitaria sanguinalis | Susceptible | Fluazifop-p-butyl | - | - | [10] |
| Resistant | Fluazifop-p-butyl | - | - | [10] | |
| Echinochloa crus-galli | Susceptible | Cyhalofop-butyl | - | - | [11] |
| Resistant | Cyhalofop-butyl | - | - | [11] | |
| Avena fatua | Susceptible | Fluazifop-p-butyl | - | - | [1] |
| Resistant | Fluazifop-p-butyl | - | - | [1] |
Note: Specific IC50 and Ki values can vary depending on the experimental conditions and the specific isoform of ACCase being studied. The table provides a comparative overview.
Experimental Protocols
ACCase Extraction from Plant Tissue
This protocol is adapted from methodologies used for studying ACCase inhibition by herbicides.[12][13]
Materials:
-
Fresh or frozen leaf tissue (1-10 g)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 100 mM Tricine-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 2 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 2 mM benzamidine.
-
Cheesecloth or Miracloth
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powdered tissue in ice-cold extraction buffer (approximately 5-10 mL per gram of tissue).
-
Filter the homogenate through four layers of cheesecloth or two layers of Miracloth to remove cell debris.
-
Centrifuge the filtrate at 25,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used immediately for activity assays or be further purified.
ACCase Activity Assay (Malachite Green Colorimetric Method)
This non-radioactive assay measures the production of ADP, which is stoichiometrically equivalent to the amount of malonyl-CoA synthesized. The release of inorganic phosphate from ATP is coupled to a colorimetric reaction.
Materials:
-
Crude or purified ACCase extract
-
Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT.
-
Substrate Solution: 5 mM ATP, 15 mM NaHCO3, 0.5 mM Acetyl-CoA.
-
Fluazifop acid solutions of varying concentrations.
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B.
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 10 µL of fluazifop acid solution at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Add 20 µL of the ACCase enzyme extract to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 70 µL of the pre-warmed Substrate Solution to each well.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each fluazifop acid concentration relative to the control and determine the IC50 value.
ACCase Activity Assay (Radioisotopic Method)
This classic method directly measures the incorporation of radiolabeled bicarbonate or acetyl-CoA into the product.
Materials:
-
Crude or purified ACCase extract
-
Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT.
-
Substrate Solution: 5 mM ATP, 0.5 mM Acetyl-CoA.
-
[¹⁴C]NaHCO₃ or [¹⁴C]Acetyl-CoA
-
Fluazifop acid solutions of varying concentrations.
-
Acidic solution (e.g., 6 N HCl) to stop the reaction.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
The reaction is set up similarly to the colorimetric assay, with the inclusion of the radiolabeled substrate in the Substrate Solution.
-
After the incubation period, the reaction is terminated by the addition of an acidic solution, which also serves to remove any unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.
-
The reaction mixture is then dried to remove the acid.
-
The residue is redissolved in water and mixed with a scintillation cocktail.
-
The amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) is quantified using a liquid scintillation counter.
-
The IC50 value is determined by measuring the reduction in radioactivity at different inhibitor concentrations.
Visualization of Pathways and Workflows
Herbicide Resistance Testing Workflow
The following diagram illustrates a typical workflow for identifying and characterizing herbicide resistance in a weed population.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acetyl-CoA carboxylase overexpression in herbicide-resistant large crabgrass (Digitaria sanguinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kinetics of the two forms of acetyl-CoA carboxylase from Pisum sativum. Correlation of the substrate specificity of the enzymes and sensitivity towards aryloxyphenoxypropionate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 15. revvity.com [revvity.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Fluazifop-butyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazifop-butyl is a selective, post-emergence herbicide primarily used for the control of annual and perennial grass weeds in a variety of broad-leaved crops.[1][2][3] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes in plants.[1][2][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and the experimental protocols relevant to its characterization. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields.
This compound exists as a racemic mixture of two enantiomers, the R- and S-isomers. The herbicidal activity is almost exclusively associated with the R-enantiomer, which is referred to as Fluazifop-P-butyl.[1][5] This guide will provide data for both the racemic mixture (this compound) and the active R-enantiomer (Fluazifop-P-butyl) where available.
Chemical Identity
A clear identification of a chemical substance is fundamental for any scientific investigation. The following table summarizes the key identifiers for this compound and its active enantiomer, Fluazifop-P-butyl.
| Identifier | This compound | Fluazifop-P-butyl |
| IUPAC Name | butyl 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate[6] | butyl (2R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate[4] |
| CAS Number | 69806-50-4[6][7][8] | 79241-46-6[9][10][11] |
| Molecular Formula | C₁₉H₂₀F₃NO₄[6][7][12] | C₁₉H₂₀F₃NO₄[4][13][14] |
| Molecular Weight | 383.36 g/mol [7][15] | 383.36 g/mol [13][14] |
| Synonyms | Fusilade, Onecide, PP 009, TF 1169[6] | Fusilade DX, Fusilade Super, PP 005[16] |
Physicochemical Properties
The physical and chemical properties of a compound are critical in determining its environmental fate, bioavailability, and formulation characteristics. The following tables summarize the key physicochemical data for this compound and Fluazifop-P-butyl.
General Physical Properties
| Property | This compound | Fluazifop-P-butyl |
| Appearance | Pale straw-colored liquid[6][9] | Pale yellow liquid[14][16] |
| Melting Point | 13 °C[6][7][15][17] | ~5 °C[9][14] |
| Boiling Point | 165 °C at 0.02 mm Hg[6][7], 167 °C at 0.05 mmHg[15] | 164 °C at 0.02 mm Hg[14] |
| Density | 1.21 g/cm³ at 20 °C[7] | 1.21 g/cm³[14] |
| Vapor Pressure | 0.055 mPa at 20 °C[17] | 0.054 mPa at 20 °C[9], 0.12 mPa at 20°C[1] |
Solubility
| Property | This compound | Fluazifop-P-butyl |
| Water Solubility | 1 mg/L at 20 °C (pH 6.5)[6][17] | 1.1 mg/L at 25 °C[3][9], 1.75 mg/L at 25°C[18] |
| Solubility in Organic Solvents | Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene.[6] | Miscible in many organic solvents.[1] |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound's herbicidal activity stems from its ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[15] This reaction is vital for the production of the long-chain fatty acids required for the synthesis of cell membranes and other essential lipids.
In susceptible grass species, the inhibition of ACCase by Fluazifop (the active acid form of this compound) leads to a rapid cessation of fatty acid production. This disruption of lipid synthesis ultimately results in the breakdown of cell membrane integrity, leading to cell leakage and death, particularly in rapidly growing meristematic tissues.[3][9]
The following diagram illustrates the simplified signaling pathway of fatty acid biosynthesis and the point of inhibition by Fluazifop.
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fluazifop disrupts fatty acid synthesis.
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound is typically performed according to internationally recognized standard guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the most widely accepted standards.[1] While specific experimental reports for this compound are not publicly available, the methodologies would have followed principles outlined in the relevant OECD guidelines.
5.1. Melting Point (OECD Guideline 102)
This guideline describes several methods for determining the melting point of a substance. For a liquid at room temperature like this compound, a freezing point determination would be more appropriate, which is also covered by this guideline. A common method is the capillary tube method.
-
Principle: A small, degassed sample is introduced into a capillary tube and heated in a controlled manner in a heating block or liquid bath. The temperature at which the last solid particles disappear is recorded as the melting point. For freezing point, the sample is cooled, and the temperature at which crystallization begins is observed.
-
Apparatus: Melting point apparatus with a heating block or liquid bath, calibrated thermometer or thermocouple, capillary tubes.
-
Procedure (briefly):
-
A small amount of the substance is introduced into a capillary tube.
-
The capillary is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range from the beginning of melting (first appearance of liquid) to the end of melting (disappearance of the last solid particle) is recorded.
-
5.2. Boiling Point (OECD Guideline 103)
This guideline provides various methods for determining the boiling point of a liquid. Given that this compound has a high boiling point and is measured under vacuum, a dynamic or static method is likely employed.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For determination under vacuum, the external pressure is controlled.
-
Apparatus: Ebulliometer or a similar apparatus with a heating mantle, condenser, and a system for pressure measurement and control.
-
Procedure (briefly for dynamic method):
-
The substance is placed in a boiling flask connected to a condenser and a pressure control system.
-
The pressure is reduced to the desired level (e.g., 0.02 mm Hg).
-
The substance is heated until it boils.
-
The temperature of the vapor is measured with a calibrated thermometer or thermocouple. This temperature is the boiling point at that specific pressure.
-
5.3. Vapor Pressure (OECD Guideline 104)
This guideline describes several methods for determining the vapor pressure of a substance. The gas saturation method is suitable for substances with low vapor pressures like this compound.
-
Principle: A stream of inert gas is passed through or over the substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and the vapor pressure is calculated using the ideal gas law.
-
Apparatus: Gas saturation apparatus including a gas flow control system, a thermostatically controlled chamber for the sample, and a trapping system to collect the vaporized substance.
-
Procedure (briefly):
-
A known volume of an inert gas is passed through a sample of the substance at a constant temperature.
-
The vaporized substance is collected in a trap (e.g., a cold trap or a sorbent tube).
-
The amount of trapped substance is quantified using an appropriate analytical method (e.g., chromatography).
-
The vapor pressure is calculated from the mass of the substance, the volume of the gas, and the temperature.
-
5.4. Density (OECD Guideline 109)
For liquids, this guideline describes methods such as the use of a hydrometer, an oscillating densitometer, or a pycnometer.
-
Principle (Pycnometer method): The density is calculated from the mass of the substance and its volume, which is precisely determined using a calibrated pycnometer.
-
Apparatus: A pycnometer (a glass flask with a precisely known volume), a balance, and a constant temperature bath.
-
Procedure (briefly):
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the substance and brought to a constant temperature in the water bath.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.
-
5.5. Water Solubility (OECD Guideline 105)
This guideline details two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given this compound's low water solubility, the column elution method is more appropriate.
-
Principle (Column Elution Method): A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.
-
Apparatus: A chromatography column, a pump for delivering water at a constant flow rate, a thermostatically controlled chamber, and an analytical instrument to determine the concentration of the substance in the eluate (e.g., HPLC-UV).
-
Procedure (briefly):
-
The test substance is coated onto an inert support material.
-
The coated support is packed into a column.
-
Water is pumped through the column at a low, constant flow rate.
-
Fractions of the eluate are collected and the concentration of the substance is determined.
-
The process continues until the concentration in the eluate is constant. This constant concentration is the water solubility.
-
Analytical Workflow for Residue Analysis
The detection and quantification of this compound and its metabolites in environmental and biological matrices are crucial for regulatory purposes and risk assessment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method for this analysis.
The following diagram outlines a typical experimental workflow for the analysis of this compound residues.
Caption: A generalized workflow for the analysis of this compound residues in various samples.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound and its active enantiomer, Fluazifop-P-butyl. The data, presented in a structured format, offers a valuable resource for researchers and professionals. The elucidation of its mechanism of action as an ACCase inhibitor provides a clear understanding of its herbicidal activity. Furthermore, the description of standardized experimental protocols offers insight into the generation of the physicochemical data. The information compiled herein serves as a foundational reference for further research, development, and risk assessment related to this important herbicide.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. oecd.org [oecd.org]
- 4. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 7. oecd.org [oecd.org]
- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. academic.oup.com [academic.oup.com]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
- 14. acri.gov.tw [acri.gov.tw]
- 15. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. acri.gov.tw [acri.gov.tw]
- 18. laboratuar.com [laboratuar.com]
The Herbicidal Activity of Fluazifop-butyl on Monocotyledonous Weeds: A Technical Guide
Abstract
Fluazifop-p-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is renowned for its systemic action and high efficacy against a broad spectrum of annual and perennial monocotyledonous (grass) weeds, while exhibiting excellent safety for broadleaf crops. This technical guide provides an in-depth analysis of Fluazifp-p-butyl's mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and illustrates key pathways and workflows. The information is intended for researchers, scientists, and professionals in the field of weed science and herbicide development.
Mechanism of Action
Fluazifop-p-butyl's herbicidal activity is initiated upon its absorption and culminates in the disruption of lipid biosynthesis, a process vital for cell membrane integrity and plant growth. Only the R-enantiomer, Fluazifop-P-butyl, possesses this biological activity.[1][2]
1.1 Absorption and Translocation Following a post-emergence foliar application, Fluazifop-p-butyl is rapidly absorbed through the leaf surfaces of the target grass species.[3][4] It is a pro-herbicide and is quickly hydrolyzed within the plant to its biologically active form, fluazifop acid.[3][5][6] This active metabolite is mobile within the plant and is translocated systemically via both the phloem and xylem.[5][7] It accumulates in regions of active growth, specifically the meristematic tissues of shoots, roots, and the rhizomes and stolons of perennial grasses.[3][4][5][7]
1.2 Biochemical Target: Acetyl-CoA Carboxylase (ACCase) Inhibition The primary mode of action of fluazifop acid is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][7][8][9] ACCase is a critical enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[7][9][10]
1.3 Physiological and Morphological Effects By inhibiting ACCase, Fluazifop-p-butyl effectively halts the production of fatty acids.[3][10] These molecules are the essential building blocks for lipids, which are indispensable components of all cellular membranes.[3][7] The disruption of lipid synthesis leads to a breakdown in cell membrane integrity, particularly in the rapidly dividing cells of the meristems.[3]
This cellular-level damage manifests as distinct symptoms. Growth of the susceptible weed ceases within a few days of application.[5][7] This is followed by the appearance of chlorosis (yellowing) and necrosis, starting in the younger leaves and growing points within one to two weeks.[5][7] The leaf sheaths may become brown and mushy at the nodes.[7] Ultimately, the disruption is catastrophic for the plant, leading to complete desiccation and death, typically within two to four weeks.[4][5][7] The selectivity of Fluazifop-p-butyl arises from differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf plants.[5][7][9]
Quantitative Efficacy Data
The herbicidal effectiveness of Fluazifop-p-butyl has been quantified in numerous field and greenhouse studies. The following tables summarize key performance data on various monocotyledonous weed species.
Table 1: Efficacy of Fluazifop-p-butyl on Urochloa plantaginea (Alexandergrass) at 20 Days After Treatment (DAT)
| Application Time | Dose for 50% Dry Mass Reduction (D₅₀) (g a.i./ha) | Dose for 80% Dry Mass Reduction (D₈₀) (g a.i./ha) |
| 2 a.m. | 39 (± 11) | ~150 |
| 6 a.m. | 26 (± 12) | ~150 |
| 11 a.m. | 60 (± 17) | >200 |
| 4 p.m. | 70 (± 22) | >200 |
| 9 p.m. | 54 (± 15) | ~180 |
| Data sourced from field experiments where efficacy was shown to be dependent on the application time, with early morning applications being most effective.[11][12] The D₈₀ values for 11 a.m. and 4 p.m. could only be achieved at the maximum tested dose of 200 g/ha.[11][12] |
Table 2: Efficacy of Fluazifop-p-butyl on Grassy Weeds in Cotton at 40 Days After Application (DAA)
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Density Reduction (%) |
| Mixed Grasses | 167 | 67 | - |
| Echinochloa colona (Junglerice) | 167 | - | 71 |
| Dactyloctenium aegyptium (Crowfootgrass) | 167 | - | 68 |
| Panicum repens (Torpedograss) | 167 | - | 66 |
| Data from a field study in India. The 167 g/ha rate was found to be effective for reducing both the density and dry weight of these grassy weeds.[13] |
Table 3: Efficacy of Aerial Application of Fluazifop-p-butyl on Invasive Grasses in Wetlands at 4 Months After Treatment (MAT)
| Weed Species | Application Rate (kg a.i./ha) | Weed Cover Reduction (%) |
| Panicum repens (Torpedograss) | 0.42 | to 19% cover |
| Urochloa mutica (Para grass) | 0.42 | to 6% cover |
| Data from a study in Florida, USA, demonstrating the utility of Fluazifop-p-butyl in managing invasive grasses in sensitive wetland environments.[14] |
Experimental Protocols
Standardized protocols are essential for the accurate evaluation of herbicide performance. Below are detailed methodologies for conducting field efficacy trials and in vitro enzyme assays.
3.1 Field Bio-Efficacy Trial Protocol
This protocol outlines a typical field experiment to assess the efficacy of Fluazifop-p-butyl on target weeds under real-world conditions.
-
Site Selection and Preparation : Choose a field with a uniform and dense natural population of the target monocot weed species (e.g., Urochloa plantaginea). The land should be prepared according to standard agricultural practices for the intended crop (e.g., common bean), but without any pre-emergence herbicide application.
-
Experimental Design : Employ a randomized complete block design (RCBD) with at least three or four replications. Plot sizes should be adequate to minimize edge effects, for example, 3m x 5m.
-
Treatments :
-
Multiple rates of Fluazifop-p-butyl (e.g., 80, 110, 140, 170, and 200 g a.i./ha).[12]
-
An untreated weedy check (control).
-
A weed-free check (maintained by hand-weeding) for crop tolerance assessment.
-
-
Herbicide Application :
-
Apply treatments post-emergence when the target weeds are at an active growth stage, typically having 2-6 leaves or up to two tillers.[12][15]
-
Use a calibrated CO₂-pressurized backpack sprayer fitted with flat-fan nozzles (e.g., 80.02) to ensure uniform coverage.[12]
-
Maintain a constant spray volume, for instance, 200 L/ha.[12]
-
Include a non-ionic surfactant or adjuvant in the spray solution as per the product label (e.g., 0.2% v/v) to enhance foliar uptake.[7][12]
-
Record environmental conditions (temperature, relative humidity, wind speed) at the time of application.[11][12]
-
-
Data Collection :
-
Weed Control : Visually assess weed control at set intervals (e.g., 7, 14, 21, and 28 days after treatment) using a percentage scale where 0% is no control and 100% is complete death of the weeds.
-
Weed Biomass : At a predetermined time point (e.g., 20-28 DAT), collect all above-ground weed biomass from two or more randomly placed quadrats (e.g., 0.25 m²) within each plot.[12] Dry the samples in an oven at 60-70°C to a constant weight to determine the shoot dry mass.[12]
-
Crop Phytotoxicity : Visually assess any injury to the crop on a 0-100% scale at regular intervals.
-
-
Statistical Analysis : Analyze the collected data using Analysis of Variance (ANOVA). If the F-test is significant, use a mean separation test (e.g., Tukey's HSD) to compare treatment means. For dose-response data, fit a non-linear regression model (e.g., a sigmoid or rectangular hyperbole equation) to calculate D₅₀ or GR₅₀ values (the dose required for 50% reduction in dry mass or growth).[11][12]
3.2 ACCase Enzyme Assay Protocol
This protocol describes a method to determine the in vitro inhibitory activity of fluazifop acid on the ACCase enzyme extracted from susceptible and resistant plant biotypes.
-
Plant Material : Grow susceptible and putative resistant biotypes of a target weed in a greenhouse. Harvest fresh, young leaf tissue (approximately 5-10 g) from plants at the 3-4 leaf stage.
-
Enzyme Extraction :
-
Perform all steps at 0-4°C.
-
Grind the leaf tissue with liquid nitrogen to a fine powder using a mortar and pestle.
-
Homogenize the powder in an extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, containing glycerol, DTT, and protease inhibitors).
-
Filter the homogenate through layers of cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to pellet membranes and other debris.
-
The supernatant contains the crude soluble enzyme fraction. Precipitate the ACCase from the supernatant using ammonium sulfate fractionation.
-
Resuspend the resulting pellet in a minimal volume of a desalting buffer and pass it through a desalting column (e.g., Sephadex G-25) to remove residual ammonium sulfate.
-
-
ACCase Activity Assay :
-
The assay measures the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA, often by quantifying the incorporation of radiolabeled ¹⁴C from NaH¹⁴CO₃ into an acid-stable product, malonyl-CoA.
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tricine-KOH, pH 8.0), ATP, MgCl₂, acetyl-CoA, NaH¹⁴CO₃, and the partially purified enzyme extract.
-
To test for inhibition, add various concentrations of fluazifop acid (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a solvent-only control.
-
Initiate the reaction by adding the enzyme extract and incubate at a controlled temperature (e.g., 32°C) for a set time (e.g., 10-15 minutes).
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl).
-
Dry the samples to remove unreacted ¹⁴C-bicarbonate.
-
-
Quantification and Analysis :
-
Resuspend the dried residue in water and add a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the ACCase activity.
-
Calculate the enzyme activity for each herbicide concentration as a percentage of the solvent-only control.
-
Plot the data and use a non-linear regression model to determine the I₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Comparing I₅₀ values between susceptible and resistant biotypes can confirm target-site-based resistance.[9]
-
Resistance in Monocotyledonous Weeds
The repeated use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations.[6] The primary mechanism of resistance to Fluazifop-p-butyl is a target-site modification. This involves a single nucleotide polymorphism in the gene encoding the chloroplastic ACCase enzyme.[16][17] For instance, in a resistant population of Rottboellia cochinchinensis (itchgrass), a point mutation was identified that results in a tryptophan to cysteine amino acid substitution at position 2027 of the enzyme.[16][17] This seemingly minor change alters the herbicide's binding site on the ACCase enzyme, drastically reducing its inhibitory efficacy and rendering the herbicide ineffective.[16]
Conclusion
Fluazifop-p-butyl remains a highly effective herbicide for the selective control of monocotyledonous weeds in a multitude of broadleaf cropping systems. Its potency stems from its specific and potent inhibition of the ACCase enzyme, a critical component in fatty acid biosynthesis. Understanding its mechanism of action, efficacy spectrum, and the potential for resistance is crucial for its judicious and sustainable use in integrated weed management programs. The protocols detailed herein provide a framework for the continued evaluation and characterization of this and other graminicides.
References
- 1. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 2. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 3. invasive.org [invasive.org]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. iskweb.co.jp [iskweb.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 8. Fluazifop - Wikipedia [en.wikipedia.org]
- 9. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. isws.org.in [isws.org.in]
- 14. apms.org [apms.org]
- 15. knowledgehub.ccardesa.org [knowledgehub.ccardesa.org]
- 16. Molecular Basis for Resistance to Fluazifop-P-Butyl in Itchgrass (Rottboellia cochinchinensis) from Costa Rica - Advances in Weed Science [awsjournal.org]
- 17. researchgate.net [researchgate.net]
The Discovery and Developmental Trajectory of Fluazifop-butyl: A Technical Guide
Introduction
Fluazifop-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is renowned for its efficacy in controlling a wide spectrum of annual and perennial grass weeds in numerous broadleaf crops. First brought to market in 1981, its development marked a significant advancement in weed management, offering farmers a tool to selectively remove competitive grasses without harming their primary crops.[1][2][3] This technical guide delves into the discovery, synthesis, mode of action, and developmental milestones of this compound, providing an in-depth resource for researchers and professionals in the agricultural sciences.
Discovery and Developmental History
The journey to this compound began in the 1970s, a period of intense research and development by agrochemical companies to find herbicides with selective action against grass weeds in broad-leaved crops like cotton and soybeans.[2] This research followed the success of phenoxyacetic acid herbicides such as 2,4-D, which were effective on broad-leaved weeds but safe for grass crops.
In 1973, Hoechst AG patented the aryloxyphenoxypropionates, a new class of compounds that demonstrated this desired selectivity, leading to the commercialization of diclofop.[2] This breakthrough spurred further investigation. The Japanese company Ishihara Sangyo Kaisha (ISK) discovered that replacing the aryloxy part of diclofop with a substituted pyridine ring enhanced biological activity, resulting in the compound chlorazifop.[2]
The field became highly competitive. In 1977, within a three-week span, ISK, Dow Chemicals, and Imperial Chemical Industries (ICI) all filed patents for analogues featuring a trifluoromethyl (CF3) group on the pyridine ring.[2] Subsequently, ISK and ICI cross-licensed their intellectual property, leading to the first marketing of fluazifop as its butyl ester (this compound) in 1981 under the trade name Fusilade®.[2][4]
A pivotal development in the history of this compound was the discovery that the herbicidal activity resides almost exclusively in one of its two stereoisomers, the R-enantiomer.[5][6] The original formulation was a racemic mixture of both the R- and S-isomers.[6] Recognizing that the S-isomer is biologically inactive, manufacturers developed new formulations containing only the active R-isomer, known as Fluazifop-P-butyl .[2][5] This refinement allowed for equal herbicidal activity at half the application rate of the original racemic mixture, reducing the chemical load on the environment.[6]
Chemical Synthesis
The synthesis of this compound involves the reaction of key intermediates to form the characteristic aryloxyphenoxypropionate structure, followed by esterification. The process can be adapted to produce either the racemic mixture or, more commonly today, the specific R-enantiomer.
Racemic Synthesis
The synthesis of the racemic mixture involves combining hydroquinone with 2-chloro-5-trifluoromethyl pyridine and the butyl ester of 2-bromopropionic acid through nucleophilic substitution reactions.[2][7]
Caption: General synthesis pathway for racemic this compound.
Stereoselective Synthesis of Fluazifop-P-butyl
Commercial production now focuses on a stereoselective synthesis to isolate the herbicidally active R-enantiomer.[5] This process often starts with the preparation of an intermediate by reacting 5-(trifluoromethyl)-2-pyridinol with a halogenated phenol. This core is then coupled with (R)-2-chloropropionic acid or its derivatives, ensuring the correct stereochemistry is maintained. The final step is esterification with butanol to yield Fluazifop-P-butyl.[5]
Caption: Stereoselective synthesis of the active R-enantiomer, Fluazifop-P-butyl.
Mode of Action
This compound functions as a pro-herbicide; it is not herbicidally active itself.[8] Upon absorption through the leaf surface, it is rapidly hydrolyzed within the plant to its active form, fluazifop acid.[4][8][9] This active metabolite is then transported systemically via the phloem and xylem, accumulating in the meristematic regions (areas of active growth) of the plant.[1][4][10]
The primary target of fluazifop acid is the enzyme acetyl-CoA carboxylase (ACCase) .[5][10][11][12][13] ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[11][13] By inhibiting this crucial enzyme, fluazifop acid blocks the production of lipids, which are essential components for building and maintaining cell membranes.[1][9][10] The disruption of membrane integrity, especially in the rapidly growing meristems, leads to a cessation of growth, necrosis, and ultimately, the death of susceptible grass species.[9][10]
Caption: Mechanism of action from application to plant death.
Basis of Selectivity
The selectivity of Fluazifop-P-butyl, which allows it to control grasses without harming broadleaf crops, is a result of fundamental differences in the ACCase enzyme between these plant groups.[4][10]
-
Grasses (Poaceae family): Possess a homomeric, or plastid, form of the ACCase enzyme, which is highly susceptible to inhibition by aryloxyphenoxypropionate herbicides.[10][14][15]
-
Broadleaf plants (Dicots): Have a multimeric form of ACCase in their chloroplasts that is insensitive to this class of herbicides.[10][14]
This structural difference in the target enzyme is the primary basis for the herbicide's selectivity.[10]
Efficacy and Application
Fluazifop-P-butyl is a post-emergence herbicide used to control a variety of annual and perennial grass weeds.[4][12] Symptoms of its effects appear gradually. Growth stops within a few hours to days, followed by discoloration of new growth (yellowing or purpling) within 3 to 7 days, and eventual plant death within 2 to 4 weeks.[1][4][10]
Weed Control Spectrum and Application Rates
Efficacy is dependent on the target weed species and its growth stage.[4] Application rates typically range from 125 to 375 g a.i./ha.[4]
| Weed Species | Growth Stage | Application Rate (g a.i./ha) |
| Setaria viridis (Green foxtail) | Up to 6-leaf stage | 131 - 175 |
| Eleusine indica (Goosegrass) | Up to 6-leaf stage | 131 - 175 |
| Digitaria ciliaris (Crabgrass) | Up to 6-leaf stage | 131 - 175 |
| Echinochloa sp. (Barnyardgrass) | Up to 6-leaf stage | 131 - 175 |
| Bromus catharticus (Rescuegrass) | Up to 20 cm | 175 - 263 |
| Cynodon dactylon (Bermudagrass) | Up to 20 cm | 175 - 263 |
| Imperata cylindrica (Cogongrass) | Up to 30 cm | 263 |
| Lolium perenne (Perennial ryegrass) | Up to 30 cm | 263 |
| Phragmites australis (Common reed) | Up to 100 cm | 263 |
| Data sourced from Ishihara Sangyo Kaisha, Ltd. product information.[4] |
Crop Tolerance
Fluazifop-P-butyl is registered for use in a wide variety of broadleaf crops due to its high selectivity.[4] Tolerant crops include soybean, cotton, peanut, potatoes, vegetables, oilseed rape, sugar beet, citrus fruit, and ornamentals.[1][3][4]
Toxicological Profile
Fluazifop-P-butyl generally exhibits low acute toxicity to mammals and birds but can be highly toxic to aquatic organisms.[9][16]
| Study Type | Species | Result | Toxicity Class |
| Acute Oral LD50 | Rat (male) | > 3,680 mg/kg | Low |
| Acute Oral LD50 | Rat (female) | 2,451 mg/kg | Low |
| Acute Dermal LD50 | Rat | > 2,076 mg/kg | Low |
| Acute Inhalation LC50 | Rat | > 5.24 mg/L | Low |
| Acute Oral LD50 | Mallard Duck | > 3,500 mg/kg | Practically Non-toxic |
| Acute Oral LD50 | Bobwhite Quail | > 4,659 mg/kg | Practically Non-toxic |
| Aquatic LC50 (96 hr) | Rainbow Trout | 1.37 mg/L | High |
| Aquatic LC50 (96 hr) | Bluegill Sunfish | 0.53 mg/L | Very High |
| Aquatic EC50 (48 hr) | Daphnia magna | 11.1 mg/L | Moderate |
| Data compiled from multiple sources.[4][9] |
Long-term studies in rats indicated a toxicological no-effect level of 1.0 mg/kg/day for males and 3.0 mg/kg/day for females.[17] The EPA has concluded that fluazifop-P-butyl is not expected to pose a cancer risk to humans.[18] The FAO/WHO has set an acceptable daily intake (ADI) of 0-0.004 mg/kg of body weight.[2][11]
Experimental Protocols: Herbicide Tolerance Screening
A crucial part of herbicide development is determining the tolerance of both target weeds and non-target crops. A typical greenhouse experiment to quantify tolerance is outlined below.
Objective: To determine the rate of Fluazifop-P-butyl that causes a 50% reduction in plant growth (GR50) for different plant lines.
Methodology:
-
Plant Propagation: Grow selected plant lines (e.g., different cultivars of zoysiagrass) from seeds or vegetative propagules in pots filled with a standard potting medium. Maintain plants in a greenhouse under controlled temperature, humidity, and photoperiod conditions until they reach a specified growth stage (e.g., three-to-four-leaf stage).[14][19]
-
Herbicide Application: Prepare a series of herbicide solutions of Fluazifop-P-butyl at varying concentrations, including a non-treated control. Apply the herbicide solutions uniformly to the plants using a calibrated laboratory sprayer. Include a nonionic surfactant or crop oil concentrate as recommended by the product label to enhance efficacy.[3][10]
-
Data Collection: At a set time after treatment (e.g., 20-28 days), assess plant injury visually on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass for each plant, dry it in an oven to a constant weight, and record the dry weight.[14][20]
-
Statistical Analysis: Analyze the dry weight data using non-linear regression to fit a dose-response curve. From this curve, calculate the GR50 value, which represents the herbicide dose required to reduce the plant's dry weight by 50% compared to the non-treated control. This quantitative measure allows for direct comparison of tolerance levels between different plant lines.[14]
Herbicide Development Workflow
The development of a successful herbicide like this compound is a complex, multi-stage process that spans many years from initial discovery to commercialization.
Caption: Logical workflow of the herbicide development process.
Herbicide Resistance
The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations.[2][11] As of 2018, 48 grass species worldwide have documented resistance to this herbicide class.[15] One of the primary mechanisms of resistance is a target-site mutation in the ACCase gene. For example, a single point mutation leading to a Tryptophan-to-Cysteine substitution at position 2027 (Trp-2027-Cys) is known to confer resistance to aryloxyphenoxypropionate herbicides like Fluazifop-P-butyl.[19] Another mechanism is enhanced metabolism, where resistant plants detoxify the active fluazifop acid into non-toxic compounds more rapidly than susceptible plants.[8] Resistance management strategies are crucial for preserving the long-term efficacy of this important herbicide class.[2]
References
- 1. Fluazifop Information and Products | Herbicide Active Ingredient [solutionsstores.com]
- 2. Fluazifop - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 6. fao.org [fao.org]
- 7. Fluazifop [sitem.herts.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. invasive.org [invasive.org]
- 10. cals.cornell.edu [cals.cornell.edu]
- 11. Fluazifop-P-butyl|ACCase Inhibitor Herbicide [benchchem.com]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 14. Variation in tolerance mechanisms to fluazifop-P-butyl among selected zoysiagrass lines | Weed Science | Cambridge Core [cambridge.org]
- 15. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 16. This compound (Ref: SL 236) [sitem.herts.ac.uk]
- 17. pssj2.jp [pssj2.jp]
- 18. Federal Register :: Fluazifop-P-Butyl; Pesticide Tolerances [federalregister.gov]
- 19. Molecular Basis for Resistance to Fluazifop-P-Butyl in Itchgrass (Rottboellia cochinchinensis) from Costa Rica - Advances in Weed Science [awsjournal.org]
- 20. Selectivity of the herbicide fluazifop-p-buthyl for cucurbitaceae - Advances in Weed Science [awsjournal.org]
Metabolic Pathway of Fluazifop-butyl in Susceptible Plant Species: A Technical Guide
Introduction
Fluazifop-p-butyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate ("fop") chemical family, widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] It functions as a pro-herbicide; upon absorption by the plant, it undergoes metabolic activation to its phytotoxic form.[3] The mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway.[2][4][5] This disruption of lipid synthesis leads to a failure in cell membrane integrity, particularly in regions of active growth like meristems, culminating in the death of susceptible grass species.[1][4] This guide provides a detailed overview of the metabolic pathway of Fluazifop-p-butyl in these susceptible plants, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Metabolic Pathway
The metabolism of Fluazifop-p-butyl in susceptible grass species is primarily a two-stage process: rapid activation followed by slow detoxification. This contrasts with tolerant (broadleaf) species, where detoxification is significantly more efficient.
1. Absorption and Hydrolysis (Activation)
Following foliar application, Fluazifop-p-butyl is rapidly absorbed through the leaf surfaces.[2][4] Inside the plant, the parent ester, Fluazifop-p-butyl, is quickly hydrolyzed by esterase enzymes into its biologically active form, Fluazifop acid (also referred to as fluazifop-p).[3][6][7][8] This conversion is a critical activation step, as the acid form is the potent inhibitor of the ACCase enzyme.[3] This initial hydrolysis is rapid in both susceptible and resistant species.
2. Translocation
Once converted to Fluazifop acid, the active molecule is mobile within the plant. It is transported systemically via both the phloem and xylem to areas of active growth.[2][7][9] The primary sites of accumulation are the meristematic tissues in the shoots, roots, and rhizomes.[2][4][9]
3. ACCase Inhibition and Phytotoxicity
In the meristems, Fluazifop acid inhibits the ACCase enzyme, which catalyzes the first committed step in the de novo synthesis of fatty acids.[9] Lipids are essential for the formation and maintenance of cell membranes. The inhibition of their production leads to a breakdown of cell membrane integrity, leakage of cellular contents, and eventual cell death.[1][4] This process also involves the induction of reactive oxygen species (ROS), which contributes to lipid peroxidation and further membrane damage.[1] Symptoms, such as growth cessation and necrosis in new leaves, typically appear within a few days to a week, leading to plant death within two to four weeks.[2][9]
4. Detoxification (Metabolism of Fluazifop Acid)
While susceptible species can metabolize Fluazifop acid, the process is significantly slower and less efficient compared to tolerant broadleaf plants or resistant grass biotypes.[3] This slow metabolism is the basis for the herbicide's selectivity. The primary detoxification pathways involve hydroxylation and subsequent conjugation with biomolecules like sugars (glycosylation) or glutathione to form non-toxic metabolites.[3][7] Because this process is slow in susceptible species, the active Fluazifop acid persists at the target site, leading to irreversible inhibition of lipid synthesis and plant death.
Visualization of the Metabolic Pathway
Caption: Metabolic pathway of Fluazifop-p-butyl in a susceptible plant cell.
Quantitative Metabolic Data
Quantitative data on Fluazifop-butyl metabolism often comes from comparative studies between susceptible and resistant biotypes. The key takeaway for susceptible species is the slow rate of detoxification of the active Fluazifop acid.
| Parameter | Observation in Susceptible Species | Observation in Resistant Species | Reference |
| Fluazifop-p-butyl Hydrolysis | Rapid conversion to Fluazifop acid. | Rapid conversion to Fluazifop acid. | [3][10] |
| Fluazifop Acid Metabolism | Very slow metabolism to non-toxic conjugates. | Rapid and enhanced metabolism to non-toxic conjugates. | [3][10] |
| Metabolite Accumulation | Accumulation of the active Fluazifop acid in meristems. | Higher levels of conjugated and degraded metabolites. | [3][7] |
| Metabolite Signal Intensity | Baseline levels of detoxification products. | Signal intensities of metabolic compounds 1.2 to 26.5 times higher. | [3] |
| Half-life in Plant | Residues of Fluazifop acid can remain for up to 45 days. | Significantly shorter persistence of Fluazifop acid. | [4] |
Experimental Protocols
The study of herbicide metabolism in plants typically involves the use of radiolabeled compounds to trace their fate. The following is a generalized protocol for investigating the metabolism of Fluazifop-p-butyl.
Objective: To identify and quantify the metabolites of Fluazifop-p-butyl in a susceptible plant species over time.
1. Plant Material and Growth
-
Species: Grow a susceptible grass species (e.g., wild oat, goosegrass) from seed under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Growth Stage: Use plants at the 3-4 leaf stage, as they are actively growing and metabolizing.
2. Application of Radiolabeled Herbicide
-
Material: Use ¹⁴C-labeled Fluazifop-p-butyl, typically labeled on the phenyl or pyridinyl ring.
-
Application: Apply a precise amount of the ¹⁴C-herbicide solution to the adaxial surface of a single leaf (e.g., the second leaf) using a microsyringe. Include a surfactant to aid absorption, mimicking field formulations.
3. Time-Course Sampling
-
Harvest treated plants at various time points after application (e.g., 6, 24, 48, 72, and 96 hours).
-
At each time point, rinse the treated leaf surface with a solvent like ethanol or methanol (80% v/v) to recover unabsorbed herbicide.
-
Separate the plant into different parts (treated leaf, shoots above the treated leaf, roots) to study translocation. Immediately freeze samples in liquid nitrogen and store at -80°C to halt metabolic activity.[11]
4. Extraction of Metabolites
-
Homogenize the frozen plant tissue using a mortar and pestle or a mechanical homogenizer.
-
Extract the herbicide and its metabolites using a suitable solvent system, such as 80% methanol or acetonitrile.[11]
-
Centrifuge the homogenate to pellet the solid plant material. Collect the supernatant containing the metabolites. Repeat the extraction process to ensure complete recovery.
5. Analysis and Identification
-
Quantification: Determine the total radioactivity in the leaf wash, extracts, and the remaining plant solids (non-extractable residue) using Liquid Scintillation Counting (LSC).
-
Separation: Concentrate the extracts and separate the parent herbicide from its metabolites using analytical techniques.
-
Thin-Layer Chromatography (TLC): A common method for initial separation.[11]
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique for separating and quantifying metabolites. A C18 reverse-phase column is typically used with a gradient of water and acetonitrile (both often containing a small amount of acid like formic acid) as the mobile phase.[11]
-
-
Detection: Use a radioactivity detector in-line with the HPLC to identify peaks corresponding to the ¹⁴C-labeled compounds.
-
Identification: Co-chromatograph the samples with known analytical standards of Fluazifop-p-butyl and expected metabolites (like Fluazifop acid) to confirm their identity. For unknown metabolites, further analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is required for structural elucidation.[10]
Visualization of Experimental Workflow
Caption: Generalized workflow for studying herbicide metabolism in plants.
References
- 1. Page loading... [guidechem.com]
- 2. iskweb.co.jp [iskweb.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. invasive.org [invasive.org]
- 5. This compound (Ref: SL 236) [sitem.herts.ac.uk]
- 6. This compound | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]
- 9. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
The Environmental Fate and Degradation of Fluazifop-butyl: A Technical Guide
Introduction
Fluazifop-butyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broad-leaved crops. As a member of the aryloxyphenoxypropionate chemical family, its herbicidal activity is primarily attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid synthesis.[1] Understanding the environmental fate and degradation of this compound is paramount for assessing its potential ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the degradation pathways, influencing factors, and experimental methodologies used to study the environmental behavior of this compound in soil and water systems.
Degradation of this compound in Soil
The dissipation of this compound in the soil environment is a relatively rapid process, primarily driven by a combination of microbial degradation and chemical hydrolysis.[1][2] The persistence of this compound in soil is generally low, with reported half-lives typically ranging from less than one to two weeks.[2][3]
Microbial Degradation
Microbial metabolism is a key factor in the breakdown of this compound in soil.[1][2] The initial and most significant step is the rapid hydrolysis of the butyl ester to its biologically active acidic form, Fluazifop acid.[2] This transformation is primarily mediated by soil microorganisms.[4] Fluazifop acid is then further degraded, albeit at a slower rate, through cleavage of the ether linkage to form 2-hydroxy-5-(trifluoromethyl)pyridine (TFMP).[5][6] Studies have identified other microbial metabolites, including 4-(5-trifluoromethyl-2-pyridyl)oxyphenol and 2-(5-trifluoro-methyl pyridyl)hydroxy acetate.
Chemical Degradation: Hydrolysis
In addition to microbial action, this compound undergoes chemical hydrolysis in the soil. The rate of this hydrolysis is significantly influenced by soil pH, with faster degradation occurring under alkaline conditions.[3]
Photodegradation
Photodegradation is not considered a major dissipation pathway for this compound in the soil environment.[1]
Soil Half-Life Data
The half-life (DT50) of this compound in soil can vary depending on soil type, temperature, and moisture content. The following table summarizes available data on the soil half-life of Fluazifop-p-butyl.
| Soil Type | Temperature (°C) | Half-Life (DT50) | Reference |
| Moist Soils | Not Specified | < 7 days | [3] |
| Average Field | Not Specified | 15 days | [2] |
| Loam Soils | 20 | 1.24 - 2.28 days (for Fluazifop-p-butyl to R-fluazifop) | [7] |
Degradation of this compound in Water
In aquatic environments, the primary degradation mechanism for this compound is hydrolysis.[1] The rate of hydrolysis is highly dependent on the pH of the water.
Hydrolysis
This compound is stable in acidic water (pH 5) but hydrolyzes more rapidly as the pH increases.[5][8] At a pH of 7, the half-life is approximately 78 days, while at a pH of 9, it decreases significantly to 29 hours.[5][8] The main hydrolysis product is Fluazifop acid.[5]
Photolysis
While photolysis is not a major degradation route in soil, it can play a role in the degradation of this compound in aqueous systems under certain conditions. One study reported a photolysis half-life of 6 days in Florida sunlight at 25°C.[9]
Aquatic Half-Life Data
The following table presents data on the hydrolysis half-life of Fluazifop-p-butyl in water at different pH levels.
| pH | Temperature (°C) | Half-Life (DT50) | Reference |
| 5 | 25 | Stable | [5][8] |
| 7 | 25 | 78 days | [5][8] |
| 9 | 25 | 29 hours | [5][8] |
Mobility and Sorption in Soil
The mobility of this compound in soil is generally low due to its strong adsorption to soil particles.[1][2] This limits its potential to leach into groundwater.
Soil Sorption Coefficients
The extent of adsorption is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil and lower mobility. The estimated Koc for this compound is approximately 6700, classifying it as immobile in soil.[3] In contrast, its primary degradation product, Fluazifop acid, is significantly more mobile. The following table provides available soil sorption data.
| Compound | Soil Type | Koc (mL/g) | Kd (mL/g) | Reference |
| Fluazifop-p-butyl | Clayey Soil | 2142.3 | 21.14 | [10] |
| Fluazifop-p-butyl | Sandy Clay Loam | 1914.3 | 10.67 | [10] |
| Fluazifop-p-butyl | Not Specified | ~6700 (estimated) | - | [3] |
| Fluazifop-p | Not Specified | ~8.3 | - | [11] |
Experimental Protocols
The study of the environmental fate of this compound relies on standardized experimental protocols. The following sections outline the methodologies for key experiments.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is designed to determine the rate and pathway of degradation of a substance in soil under controlled laboratory conditions.[12][13][14]
Experimental Workflow:
-
Test Substance: Typically, a 14C-labeled test substance is used to facilitate tracking and mass balance calculations.[8]
-
Soil Selection: A minimum of one soil type is used, with characteristics such as texture, organic carbon content, pH, and microbial biomass being documented.[13]
-
Incubation: Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 120 days.[8][13][15] For anaerobic studies, the soil is flooded, and the system is purged with an inert gas.
-
Sampling: Samples are collected at various time intervals to analyze for the parent compound and its transformation products.[13]
-
Analysis: Soil samples are extracted, and the extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] Volatile compounds and CO2 are trapped to determine mineralization.[13]
-
Data Analysis: The rate of degradation (DT50 and DT90) of the parent compound and the formation and decline of major metabolites are calculated.
References
- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 2. invasive.org [invasive.org]
- 3. This compound | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. fs.usda.gov [fs.usda.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. biotecnologiebt.it [biotecnologiebt.it]
Stereoisomers of Fluazifop-butyl: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazifop-butyl is a selective post-emergence herbicide renowned for its efficacy against a wide range of annual and perennial grass weeds in broadleaf crops. Its mode of action lies in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. This inhibition disrupts the formation of cell membranes, leading to necrosis of meristematic tissues and eventual death of susceptible grass species.[1][2][3] A key aspect of this compound's biological activity is its stereochemistry. The commercial product has evolved from a racemic mixture to an enantiomerically pure form, highlighting the importance of understanding the distinct properties of its stereoisomers. This guide provides an in-depth technical overview of the stereoisomers of this compound, their differential biological activities, and the experimental methodologies used in their evaluation.
Stereochemistry of this compound
This compound possesses a single chiral center, resulting in the existence of two enantiomers: the (R)-enantiomer and the (S)-enantiomer. The original this compound herbicide was a racemic mixture, containing equal amounts of both enantiomers.[4] However, extensive research has demonstrated that the herbicidal activity is almost exclusively attributed to the (R)-enantiomer.[5][6][7] Consequently, the modern commercial formulation, known as Fluazifop-P-butyl, is highly enriched with the (R)-enantiomer.[5]
Biological Activity of Stereoisomers
The differential biological activity of this compound's stereoisomers is a direct consequence of their interaction with the target enzyme, ACCase.
(R)-Enantiomer (Fluazifop-P-butyl)
The (R)-enantiomer is the herbicidally active stereoisomer.[5][6][7] It is a potent inhibitor of ACCase in susceptible grass species.[1][8][9] Upon absorption by the plant, Fluazifop-P-butyl is rapidly hydrolyzed to its corresponding acid, fluazifop-P acid, which is the active form that inhibits the enzyme.[10]
(S)-Enantiomer
The (S)-enantiomer is considered biologically inactive, exhibiting negligible herbicidal effects.[5] Studies have shown that the (S)-isomer does not significantly inhibit ACCase activity in sensitive plants.[8]
Quantitative Biological Activity
Table 1: Comparative Efficacy of Fluazifop Stereoisomers
| Stereoisomer | Herbicidal Activity | Target | Notes |
| (R)-Fluazifop-butyl (Fluazifop-P-butyl) | High | Acetyl-CoA Carboxylase (ACCase) in susceptible grasses | The commercially available active form. |
| (S)-Fluazifop-butyl | Negligible | - | Considered biologically inactive. |
| Racemic this compound | Moderate | Acetyl-CoA Carboxylase (ACCase) in susceptible grasses | Activity is due to the presence of the (R)-enantiomer. |
Mechanism of Action: ACCase Inhibition
The primary target of Fluazifop-P-butyl is the enzyme acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA. The inhibition of ACCase disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This leads to a cascade of events culminating in plant death.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 6. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis [mdpi.com]
- 7. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. | Sigma-Aldrich [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Mode of Action of Fluazifop-butyl on Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mode of action of fluazifop-butyl, a selective herbicide that targets lipid synthesis in susceptible grass species. The document details the biochemical pathways affected, the specific enzymatic target, and the molecular basis of its herbicidal activity and resistance. This guide also includes detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction
This compound is a post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family, widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its efficacy lies in its ability to selectively inhibit a crucial metabolic pathway in grasses, leading to rapid necrosis of meristematic tissues and eventual plant death.[2] This document will delve into the intricate molecular mechanisms that underpin the herbicidal action of this compound.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[4] This enzyme facilitates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4]
This compound itself is a pro-herbicide. Following absorption through the foliage, it is rapidly hydrolyzed within the plant to its biologically active form, fluazifop acid.[1] The herbicidal activity is stereospecific, with the (R)-enantiomer of fluazifop being the active inhibitor of ACCase.[5][6]
The inhibition of ACCase disrupts the production of malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids. Fatty acids are fundamental components of cell membranes and are essential for the integrity and function of cells, particularly in rapidly growing regions such as meristems.[2] The cessation of lipid synthesis leads to a breakdown of cell membrane integrity, ultimately causing cell leakage and death.[2]
The Fatty Acid Biosynthesis Pathway
The de novo synthesis of fatty acids in plants is a plastid-localized process. The pathway is initiated by ACCase, which provides the malonyl-CoA substrate for the multi-enzyme complex, fatty acid synthase (FAS). FAS then catalyzes a series of condensation, reduction, and dehydration reactions to elongate the fatty acid chain, typically producing palmitate (16:0) and stearate (18:0).
Caption: Metabolic pathway of this compound activation and inhibition of fatty acid synthesis.
Quantitative Data on this compound Efficacy
The inhibitory effect of fluazifop on ACCase has been quantified in various susceptible grass species. The concentration of the herbicide required to inhibit 50% of the enzyme's activity (IC50) is a key parameter in assessing its potency.
| Species | Biotype | Herbicide | IC50 (µM) | Resistance Factor |
| Digitaria ciliaris | Susceptible | Fluazifop-p-butyl | 0.5 | - |
| Digitaria ciliaris | Resistant (R1) | Fluazifop-p-butyl | 8.9 | 17.8 |
| Digitaria ciliaris | Resistant (R2) | Fluazifop-p-butyl | 17.1 | 34.2 |
| Eleusine indica | Susceptible (P1) | Fluazifop | - | - |
| Eleusine indica | Resistant (P2) | Fluazifop | - | 87.5 |
| Eleusine indica | Resistant (P3) | Fluazifop | - | 62.5 |
| Eleusine indica | Resistant (P4) | Fluazifop | - | 150 |
| Pseudosclerochloa kengiana | Susceptible | Fluazifop-P-butyl | - | - |
| Pseudosclerochloa kengiana | Resistant | Fluazifop-P-butyl | - | 2.0-2.2 |
Molecular Basis of Selectivity and Resistance
The selectivity of this compound for grasses over broadleaf plants is attributed to differences in the structure of the ACCase enzyme. Grasses possess a homodimeric, prokaryotic-type ACCase in their plastids that is sensitive to aryloxyphenoxypropionate herbicides.[3] In contrast, broadleaf plants have a multisubunit, eukaryotic-type ACCase that is largely insensitive.
Herbicide resistance in grass populations can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This is the most common mechanism and involves mutations in the gene encoding the ACCase enzyme. These mutations alter the herbicide-binding site, reducing the affinity of fluazifop acid for the enzyme. Several single nucleotide polymorphisms (SNPs) in the carboxyltransferase (CT) domain of the ACCase gene have been identified that confer resistance. Common mutations include substitutions at amino acid positions 1781, 2027, 2041, and 2097.[7][8]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include enhanced herbicide metabolism (detoxification), reduced herbicide uptake, or altered translocation within the plant.
References
- 1. benchchem.com [benchchem.com]
- 2. invasive.org [invasive.org]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. mdpi.com [mdpi.com]
- 5. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis for resistance to ACCase-inhibiting fluazifop in Eleusine indica from Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Translocation and Accumulation of Fluazifop-butyl in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fluazifop-butyl is a selective, post-emergence herbicide highly effective against annual and perennial grass weeds. Its efficacy is intrinsically linked to its absorption, translocation, and metabolic fate within the plant. This technical guide provides a comprehensive overview of these processes, detailing the movement and accumulation of this compound and its active metabolite, fluazifop acid, in various plant tissues. The document summarizes key quantitative data, outlines detailed experimental protocols for analysis, and presents visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.
Translocation and Accumulation of this compound
This compound is applied as a butyl ester, which facilitates its absorption through the waxy cuticle of plant leaves.[1] Once inside the plant, it undergoes rapid hydrolysis to its biologically active form, fluazifop acid.[2] This conversion is a critical step, as the parent ester has limited herbicidal activity.
The herbicidally active form, fluazifop acid, is mobile within the plant and is transported via both the xylem and phloem.[3][4] This systemic translocation allows the compound to move from the site of application (primarily the leaves) to areas of active growth, where it accumulates.[4] The primary sinks for fluazifop acid are the meristematic tissues of the shoots, roots, rhizomes, and stolons.[3][4] It is in these regions of rapid cell division and growth that the herbicide exerts its phytotoxic effects.
Studies on soybean plants have shown that while translocation to the roots occurs rapidly, the concentration of the herbicide and its metabolite remains approximately 10-fold higher in the leaves than in the roots.[5] Research on the susceptible grass species Setaria viridis using radiolabeled 14C-fluazifop-butyl indicated that uptake by a young leaf (leaf 3) was rapid, with less than 5% of the applied dose remaining on the leaf surface after 24 hours.[6] However, only 2% of the applied dose was translocated from this leaf, with 0.76% accumulating in the apical meristem.[6] Uptake by a younger leaf (leaf 4) was more rapid, and a greater proportion of the radioactivity accumulated in the apical meristematic tissue.[6]
Data Presentation: Quantitative Analysis of this compound and Metabolites
The following tables summarize quantitative data on the translocation and accumulation of this compound and its metabolites in various plant species.
Table 1: Distribution of ¹⁴C-Fluazifop-butyl in Soybean and Quackgrass 6 Hours After Foliar Application
| Plant Species | Tissue | ¹⁴C Distribution (% of Recovered) |
| Soybean (Glycine max) | Treated Leaf | 25% |
| Other Plant Parts | 75% | |
| Quackgrass (Agropyron repens) | Treated Leaf | 64% |
| Other Plant Parts | 36% |
*Data adapted from a study comparing a tolerant (soybean) and a susceptible (quackgrass) species.[7]
Table 2: Translocation of ¹⁴C-Fluazifop-butyl in Setaria viridis 24 Hours After Application to a Single Leaf
| Tissue | ¹⁴C Distribution (% of Applied Dose) |
| Treated Leaf | >95% (retained) |
| Translocated to other parts | ~2% |
| Apical Meristem | 0.76% |
*Data from a study on a susceptible grass species.[6]
Table 3: Residue Levels of Total Fluazifop in Various Crops from Supervised Field Trials
| Crop | Residue Range (mg/kg) |
| Strawberry | 0.27 - 1.4 |
| Blueberries | <0.020 - 0.19 |
| Green Onion | 0.13 - 0.59 |
| Soybean Straw | 0.472 - 0.702 |
| Soybean Grains | 0.297 - 0.312 |
*Data compiled from various field trials.[8][9] Note: These are residue levels at harvest and represent the total fluazifop content (this compound, fluazifop acid, and conjugates).
Mode of Action: Inhibition of Lipid Biosynthesis
The primary mode of action of fluazifop acid is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase catalyzes the first committed step in de novo fatty acid synthesis. By inhibiting this enzyme, fluazifop acid effectively blocks the production of malonyl-CoA, a critical building block for fatty acids. This disruption of lipid biosynthesis leads to a failure in the production of phospholipids, which are essential components of cell membranes.[1] The integrity of cell membranes is compromised, particularly in the rapidly growing meristematic tissues, leading to cell leakage, cessation of growth, and ultimately, plant death.[1] The selectivity of this compound between grasses and broad-leaved plants is due to differences in the structure and sensitivity of the ACCase enzyme in these different plant types.
Experimental Protocols
Analysis of this compound and Fluazifop Acid Residues using LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound and its metabolites from plant tissues.
5.1.1 Sample Preparation and Extraction
-
Homogenize a representative sample of the plant tissue (e.g., leaves, stems, roots) to a fine powder or slurry.
-
Weigh a subsample (e.g., 10-15 g) into a centrifuge tube.
-
Add an appropriate volume of acidified organic solvent (e.g., acetonitrile with 1% acetic acid).
-
For total residue analysis (including conjugates), add a strong acid (e.g., 6 M hydrochloric acid) to hydrolyze the conjugated forms of fluazifop acid.
-
Shake vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough extraction.
-
Add extraction salts (e.g., magnesium sulfate and sodium acetate, as in the QuEChERS method) to induce phase separation.
-
Centrifuge the sample to pellet the solid plant material and separate the organic and aqueous phases.
5.1.2 Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE)
-
Transfer an aliquot of the supernatant (organic phase) to a clean tube containing a mixture of dSPE sorbents. A common combination includes primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences like lipids, and graphitized carbon black (GCB) to remove pigments.
-
Vortex the tube to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge to pellet the sorbents.
-
The resulting supernatant is the cleaned-up extract.
5.1.3 LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used (e.g., 50 x 3.0 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient elution with two solvents is common:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used. This compound is often analyzed in positive ion mode, while fluazifop acid is analyzed in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both this compound and fluazifop acid.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a calibration curve prepared with certified reference standards.
-
¹⁴C-Fluazifop-butyl Uptake and Translocation Study
This protocol outlines a general procedure for studying the movement of this compound in plants using a radiolabeled compound.
-
Plant Material: Grow healthy, uniform plants to a specific growth stage (e.g., three to four-leaf stage).
-
Application of ¹⁴C-Fluazifop-butyl:
-
Prepare a treatment solution containing a known concentration and specific activity of ¹⁴C-Fluazifop-butyl, often with a surfactant to aid in absorption.
-
Apply a precise volume of the solution to a specific area of a leaf (the "treated leaf") using a microsyringe.
-
-
Time-Course Harvest: Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).
-
Sample Sectioning:
-
Carefully wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove any unabsorbed herbicide from the surface. The radioactivity in this wash is quantified to determine the amount absorbed.
-
Section the plant into different parts: treated leaf, other leaves, stem, and roots.
-
-
Quantification of Radioactivity:
-
Dry and combust each plant section in a biological oxidizer.
-
Trap the resulting ¹⁴CO₂ in a scintillation cocktail.
-
Quantify the radioactivity in each section using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of the applied radioactivity that was absorbed and the percentage that was translocated to each plant part at each time point.
-
Visualization (Autoradiography):
-
Press the harvested plants flat and expose them to X-ray film or a phosphor imager for a period of time.
-
The resulting autoradiograph will provide a visual representation of the distribution of the radiolabel within the plant.
-
Mandatory Visualizations
Caption: Metabolic pathway and mode of action of this compound in susceptible plants.
Caption: Experimental workflow for a ¹⁴C-Fluazifop-butyl translocation study.
References
- 1. invasive.org [invasive.org]
- 2. Fluazifop [sitem.herts.ac.uk]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. Variation in tolerance mechanisms to fluazifop-P-butyl among selected zoysiagrass lines | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. Effects of the selective herbicide fluazifop on fatty acid synthesis in pea (Pisum sativum) and barley (Hordeum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Fluazifop-butyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of Fluazifop-butyl, a selective post-emergence herbicide. The information is curated for a scientific audience, with a focus on detailed experimental protocols, quantitative data, and visual representations of key pathways.
Chemical Structure and Properties
This compound is a member of the aryloxyphenoxypropionate class of herbicides.[1] Its chemical name is butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate.[2] The molecule contains a chiral center, and the herbicidal activity is primarily attributed to the (R)-enantiomer, known as Fluazifop-P-butyl.[1][3] Commercial formulations have transitioned from the racemic mixture to the enantiomerically pure (R)-isomer to provide the same efficacy at a lower application rate.[4][5]
Below is a summary of its key chemical identifiers and properties:
| Property | Value | Reference(s) |
| IUPAC Name | butyl (2R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate | [6] |
| CAS Registry Number | 69806-50-4 (Racemic), 79241-46-6 ((R)-enantiomer) | [6][7] |
| Molecular Formula | C₁₉H₂₀F₃NO₄ | [7] |
| Molecular Weight | 383.36 g/mol | [7] |
| Appearance | Pale straw-colored liquid | [2] |
| Log Kow | 4.5 | [2] |
| Water Solubility | 1 mg/L at pH 6.5 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common commercial approach involves a multi-step stereoselective process to produce the active (R)-enantiomer, Fluazifop-P-butyl. This typically involves the preparation of a substituted pyridyl ether intermediate, which is then coupled with an (R)-2-halopropionic acid derivative, followed by esterification with butanol.[3]
An efficient one-pot synthesis for aryloxyphenoxypropionate herbicides, including Fluazifop-P-butyl, has been reported. This method utilizes 2,4,6-trichloro-1,3,5-triazine as a condensing agent and tetra-n-butylammonium iodide as a homogeneous catalyst.
Below is a diagram illustrating a generalized synthetic pathway for Fluazifop-P-butyl.
Experimental Protocol: One-Pot Synthesis
The following experimental protocol is based on the work of Kalhor et al. (2011) published in the Journal of the Chilean Chemical Society.
Reaction Scheme: A one-pot reaction involving 2-fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid, and butan-1-ol.
Reagents and Conditions:
| Step | Reagents and Solvents | Conditions | Duration |
| 1 | 2-fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid, Potassium phosphate (K₃PO₄), tetra-(n-butyl)ammonium iodide ((n-Bu)₄NI), N,N-dimethylformamide (DMF) | 50 - 60 °C | 2 hours |
| 2 | 1,3,5-trichloro-2,4,6-triazine, DMF | 5 - 25 °C | 1.17 hours |
| 3 | Butan-1-ol, DMF | - | - |
Procedure:
-
To a solution of (R)-2-(4-hydroxyphenoxy)propionic acid in DMF, potassium phosphate and tetra-(n-butyl)ammonium iodide are added.
-
2-fluoro-5-(trifluoromethyl)pyridine is then added, and the mixture is heated to 50-60°C for 2 hours.
-
After cooling, 1,3,5-trichloro-2,4,6-triazine is added, and the reaction is stirred at 5-25°C for approximately 1.17 hours.
-
Butan-1-ol is subsequently added to the reaction mixture to facilitate the esterification.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated and purified using standard work-up and chromatographic techniques.
Yield: 81%
Mechanism of Action
This compound is a selective herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway.[8][9] By inhibiting ACCase, this compound disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis. This leads to a cessation of lipid production, which is essential for the formation and maintenance of cell membranes, particularly in the rapidly growing meristematic tissues of susceptible grass species.[10][11] The disruption of membrane integrity ultimately results in cell death and the demise of the plant.[11] The selectivity of this compound is attributed to differences in the structure of ACCase between susceptible grasses and tolerant broadleaf plants.[10]
The following diagram illustrates the inhibitory action of this compound on the fatty acid synthesis pathway.
Spectroscopic Data
| Spectroscopic Data | Details | Reference(s) |
| Mass Spectrometry (GC-MS) | m/z fragments: 282, 254, 226, 383 (M+) | [2][7] |
| ¹H NMR | Data not publicly available. The structure has been verified by ¹H NMR. | [5] |
| ¹³C NMR | Data not publicly available. The structure has been verified by ¹³C NMR. | [5] |
This guide provides a foundational understanding of the synthesis and chemical biology of this compound. For further in-depth research, consulting the primary literature cited is recommended.
References
- 1. This compound (Ref: SL 236) [sitem.herts.ac.uk]
- 2. This compound | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. This compound [webbook.nist.gov]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iskweb.co.jp [iskweb.co.jp]
- 11. invasive.org [invasive.org]
Methodological & Application
Application Notes and Protocols for the Analysis of Fluazifop-butyl Residues in Soil
Introduction
Fluazifop-butyl is a selective, post-emergence herbicide used for the control of grass weeds in a wide range of broad-leaved crops.[1][2] In the soil, this compound is rapidly hydrolyzed to its main metabolite, fluazifop acid, which also possesses herbicidal activity.[2][3] Due to the potential for soil contamination and subsequent uptake by crops, it is crucial to have robust and sensitive analytical methods to determine the residues of both the parent compound and its primary metabolite. This document provides detailed protocols for the extraction, cleanup, and quantification of this compound and fluazifop acid residues in soil using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance data for various methods used in the determination of this compound and its metabolites in soil.
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Reference |
| LC-MS/MS | Fluazifop-P-butyl, Fluazifop-P-acid, Compound X | Sandy Loam, Sand, Loam | 1.0 µg/kg (ppb) | 2.5 pg (on-column) | 70-120 | [4][5] |
| GC-MS | This compound, Fluazifop | Soil | 0.01 mg/kg | 0.01 mg/kg | 83-103 | [3] |
| HPLC-UV | This compound, Fluazifop | Soil | 0.05 mg/kg | 0.05 mg/kg | 83-103 | [3] |
| GC-ECD | This compound, Fluazifop | Soil, Cotton Seed, Peanuts | 0.04 - 0.05 mg/kg | Not Specified | 73.7-110.0 | [6] |
| LC-MS/MS (QuEChERS) | Fluazifop-p-butyl | Strawberries & Soil | 2.0 µg/kg | Not Specified | Not Specified | [7] |
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the analysis of this compound residues in soil samples.
References
- 1. fao.org [fao.org]
- 2. benchchem.com [benchchem.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Analysis of this compound and fluazifop residues in soil and crops by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of pesticide residues in strawberries and soils by GC-MS/MS, LC-MS/MS and two-dimensional GC-time-of-flight MS comparing organic and integrated pest management farming - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for Applying Fluazifop-butyl in Greenhouse Experiments: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for conducting greenhouse experiments to evaluate the efficacy and phytotoxicity of Fluazifop-butyl, a selective, post-emergence herbicide. The information is intended to assist in the design and execution of robust and reproducible studies.
Introduction to this compound
This compound is an aryloxyphenoxypropionate herbicide that selectively controls annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for the biosynthesis of fatty acids in plants.[3] This inhibition disrupts cell membrane formation, leading to the cessation of growth and eventual death of susceptible grass species.[2] Fluazifop-p-butyl, the R-enantiomer, is the more biologically active form of the molecule.[4] In the plant and soil, this compound is hydrolyzed to its active acid form, fluazifop acid.[4]
Experimental Design and Considerations
Careful planning is essential for a successful greenhouse experiment. Key factors to consider include:
-
Objectives: Clearly define the research questions. Are you assessing efficacy on a target weed species, evaluating phytotoxicity on a non-target crop, or conducting a dose-response study?
-
Plant Species: Select the appropriate grass weed and/or broadleaf crop species for your study. Ensure plants are of a uniform age and growth stage for consistent results.[5]
-
Treatment Rates: Determine the range of this compound concentrations to be tested. This may include a negative control (no herbicide), a vehicle control (formulation ingredients without the active ingredient), and a range of doses including and exceeding the recommended field application rate.[6][7]
-
Replication: Use a sufficient number of replicates for each treatment group to ensure statistical validity. A completely randomized design or a randomized complete block design are common in greenhouse trials.[8]
-
Environmental Conditions: Maintain and monitor stable greenhouse conditions, including temperature, humidity, and photoperiod, as these can influence plant growth and herbicide efficacy.[9][10]
Detailed Experimental Protocols
Preparation of this compound Solutions
Materials:
-
This compound technical grade or a commercial formulation (e.g., Fusilade DX)[8]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Solvent (e.g., acetone, acetonitrile, or as specified by the formulation)[1][11]
-
Distilled or deionized water
-
Surfactant (if required by the formulation or experimental design)
Protocol for Preparing a Stock Solution (from technical grade):
-
Accurately weigh the required amount of this compound technical grade solid.
-
Dissolve the solid in a small amount of a suitable organic solvent (e.g., acetone) in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with distilled or deionized water.
-
This stock solution can then be used to prepare a series of working solutions at the desired concentrations through serial dilution.
Protocol for Preparing Working Solutions (from a commercial formulation):
-
Refer to the product label for the concentration of the active ingredient (a.i.).
-
Calculate the volume of the formulation needed to achieve the desired concentration in a specific volume of water.
-
Add the calculated volume of the commercial formulation to a known volume of water in a container.
-
If a surfactant is required, add it to the solution according to the manufacturer's recommendations.
-
Mix the solution thoroughly before application.
Plant Preparation and Growth
-
Sow seeds of the selected plant species in pots or trays containing a suitable sterile potting mix.
-
Grow the plants in a controlled greenhouse environment. Typical conditions for many species are 20-25°C with a 16-hour photoperiod.[9]
-
Water the plants regularly to maintain adequate soil moisture.
-
Thin seedlings to a uniform number per pot to reduce competition.[9]
-
Allow plants to reach the desired growth stage before herbicide application. For post-emergence studies, this is often the 2-4 leaf stage.[12]
Herbicide Application
Materials:
-
Laboratory track sprayer or a calibrated hand-held sprayer[13]
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol:
-
Calibrate the sprayer to deliver a known volume of liquid per unit area to ensure accurate and uniform application.
-
Arrange the potted plants in the spray chamber or designated spray area.
-
Apply the prepared this compound solutions evenly to the plant foliage. Ensure complete coverage but avoid runoff.
-
Include a control group that is sprayed only with water (and surfactant, if used in the treatments).
-
After application, return the plants to the greenhouse and arrange them in a randomized layout.
Data Collection and Assessment
-
Phytotoxicity Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[9] Use a rating scale, such as 0% = no injury and 100% = plant death.
-
Efficacy Assessment: For weed control studies, evaluate the percentage of weed control compared to the untreated control.
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material. Determine the fresh weight and then dry the material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.[3]
-
Morphological Measurements: Measure plant height, leaf area, or other relevant growth parameters.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound application.
Table 1: Application Rates of this compound in Greenhouse Selectivity Studies
| Plant Species | Application Rates (g a.i./ha) | Observed Effect | Reference |
| Summer Squash | 0, 94, 188, 752 | No significant injury observed. | [7] |
| Watermelon | 0, 94, 188, 752 | No significant injury observed. | [7] |
| Melon | 0, 94, 188, 752 | Susceptible at the highest rate (752 g a.i./ha). | [7] |
| Pumpkin | 0, 94, 188, 752 | No significant injury observed. | [7] |
| Cucumber | 0, 94, 188, 752 | Susceptible at the highest rate (752 g a.i./ha). | [7] |
| Zoysiagrass Cultivars | 0, 44, 88, 131, 175, 263 | Varied tolerance among cultivars. | [12] |
| Native UK Wildflowers | Half, full, and double label rates | Temporary reductions in emergence and increased phytotoxicity, mainly at the double rate. | [6] |
Table 2: Effective Doses of this compound for Weed Control
| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Control Level | Reference |
| Urochloa plantaginea | Not specified | 80 - 200 | Dose-dependent reduction in dry mass. | [3] |
| Cenchrus echinatus | Post-emergence | 75.2 - 112.8 | Effective control. | [8] |
| Digitaria horizontalis | Post-emergence | 75.2 - 112.8 | Effective control. | [8] |
| Eleusine indica | Post-emergence | 75.2 - 112.8 | Effective control. | [8] |
| Annual grasses | 2-5 leaf stage | 830 - 1700 (as L/ha of 150 g/L formulation) | Effective control. | [12] |
| Perennial grasses | Not specified | 1700 - 5000 (as L/ha of 150 g/L formulation) | Effective control. | [12] |
Visualizations
Signaling Pathway of this compound
References
- 1. epa.gov [epa.gov]
- 2. invasive.org [invasive.org]
- 3. scielo.br [scielo.br]
- 4. fao.org [fao.org]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the phytotoxicity of the graminicide fluazifop-P-butyl against native UK wildflower species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of the herbicide fluazifop-p-buthyl for cucurbitaceae - Advances in Weed Science [awsjournal.org]
- 8. Optimizing Fluazifop-P-Butyl application on postemergence soybeans (Glycine max) - Advances in Weed Science [awsjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Greenhouse Testing - Bioefficacy and Crop Safety - Eureka! [eurekaag.com.au]
Application Notes and Protocols for Fluazifop-butyl: Selective Grassy Weed Control in Dicotyledonous Crops
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fluazifop-butyl, a selective, post-emergence herbicide for the control of annual and perennial grassy weeds in a variety of broadleaf crops. The information presented is intended for research and developmental purposes and summarizes key data and protocols from scientific literature.
Introduction
This compound is a systemic herbicide belonging to the aryloxyphenoxypropionate chemical family.[1] It is applied post-emergence and is readily absorbed by the foliage of susceptible grass species.[1][2] Following absorption, it is translocated throughout the plant, accumulating in the meristematic tissues (areas of active growth) where it exerts its herbicidal effect.[2] This selectivity makes it a valuable tool for managing grassy weeds in dicotyledonous crops such as soybeans, cotton, and various vegetables.[3]
Mechanism of Action
This compound's primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[4] By inhibiting this enzyme, this compound disrupts the production of lipids, leading to a breakdown of cell membrane integrity, particularly in regions of active growth like meristems.[1] This ultimately results in the cessation of growth and death of the susceptible grassy weed.[2]
Signaling Pathway of ACCase Inhibition
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Quantitative Data on Efficacy
The efficacy of this compound is influenced by the application rate, the growth stage of the weed, and environmental conditions.[2] The following tables summarize data from various studies on the control of different grassy weed species.
Table 1: Efficacy of Fluazifop-p-butyl on Urochloa plantaginea in Common Bean
| Fluazifop-p-butyl Dose (g a.i./ha) | Application Time | Weed Control (%) at 20 DAT | Dry Mass Reduction (%) at 20 DAT |
| 80 | 2:00 | 75 | 70 |
| 110 | 2:00 | 85 | 80 |
| 140 | 2:00 | 90 | 85 |
| 170 | 2:00 | 95 | 90 |
| 200 | 2:00 | 98 | 95 |
| 80 | 6:00 | 80 | 78 |
| 110 | 6:00 | 90 | 88 |
| 140 | 6:00 | 95 | 93 |
| 170 | 6:00 | 98 | 97 |
| 200 | 6:00 | 99 | 99 |
| 80 | 11:00 | 60 | 55 |
| 110 | 11:00 | 70 | 65 |
| 140 | 11:00 | 78 | 72 |
| 170 | 11:00 | 85 | 80 |
| 200 | 11:00 | 90 | 85 |
| 80 | 16:00 | 55 | 50 |
| 110 | 16:00 | 65 | 60 |
| 140 | 16:00 | 75 | 70 |
| 170 | 16:00 | 82 | 78 |
| 200 | 16:00 | 88 | 83 |
| 80 | 21:00 | 70 | 68 |
| 110 | 21:00 | 80 | 78 |
| 140 | 21:00 | 88 | 85 |
| 170 | 21:00 | 92 | 90 |
| 200 | 21:00 | 95 | 93 |
DAT: Days After Treatment
Table 2: Efficacy of Fluazifop-p-butyl on Grassy Weeds in Irrigated Groundnut [5]
| Treatment | Dose (g a.i./ha) | Application Timing | Grass Density (number/m²) | Pod Yield ( kg/ha ) |
| Fluazifop-p-butyl | 134 | 20 DAS | 6.3 | 1681 |
| Fluazifop-p-butyl | 167 | 20 DAS | 4.3 | 1542 |
| Quizalofop-p-ethyl | 50 | 20 DAS | 6.0 | 1485 |
| Imazethapyr | 100 | 20 DAS | - | 1577 |
| Pendimethalin | 750 | 3 DAS | - | 1528 |
| Hand Weeding | - | - | - | 1655 |
| Unweeded Control | - | - | - | 720 |
DAS: Days After Sowing
Table 3: Efficacy of Fomesafen + Fluazifop-p-butyl Tank Mix in Soybean [6]
| Treatment | Dose (g a.i./ha) | Weed Control Efficiency (%) | Soybean Seed Yield (t/ha) |
| Fomesafen + Fluazifop-p-butyl | 90 + 90 | 83.9 | - |
| Fomesafen + Fluazifop-p-butyl | 110 + 110 | - | - |
| Fomesafen + Fluazifop-p-butyl | 130 + 130 | 99.2 | 2.01 |
| Fomesafen + Fluazifop-p-butyl | 220 + 220 | 99.6 | 1.98 |
| Hand Weeding Twice | - | 99.9 | 2.04 |
Experimental Protocols
The following protocols are generalized from common practices in herbicide efficacy studies.
Protocol 1: Dose-Response and Efficacy Trial
Objective: To determine the effective dose range of this compound for the control of target grassy weeds in a specific dicot crop and to assess crop phytotoxicity.
Materials:
-
This compound formulation (e.g., 150 g/L EC)
-
Adjuvant (e.g., non-ionic surfactant or crop oil concentrate)
-
Calibrated research plot sprayer (e.g., CO2 backpack sprayer with flat-fan nozzles)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, coveralls, safety glasses
-
Plot markers and measuring tape
-
Data collection sheets or electronic device
Experimental Design:
-
Randomized Complete Block Design (RCBD) with 3-4 replications.
-
Plot size: Minimum of 2m x 5m.
-
Treatments:
-
Untreated (weedy) control
-
Weed-free (hand-weeded) control
-
This compound at a range of doses (e.g., 80, 110, 140, 170, 200 g a.i./ha).
-
Include a standard herbicide treatment for comparison if desired.
-
Procedure:
-
Site Selection and Preparation: Choose a field with a uniform infestation of the target grassy weed(s). Prepare the seedbed according to standard agricultural practices for the selected dicot crop.
-
Crop and Weed Establishment: Plant the dicot crop at the recommended seeding rate and depth. If natural weed pressure is not uniform, consider overseeding the plot area with the target weed species.
-
Herbicide Application:
-
Apply treatments when grassy weeds are in the 2-4 leaf stage and actively growing.[7]
-
Calibrate the sprayer to deliver a consistent spray volume (e.g., 150-200 L/ha).[8]
-
Prepare the spray solutions for each treatment, including the addition of an adjuvant as per the product label or experimental design.
-
Apply the treatments to the designated plots, ensuring uniform coverage. Avoid spray drift to adjacent plots.
-
-
Data Collection:
-
Weed Control: Visually assess percent weed control at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete kill).[8]
-
Weed Biomass: At 28 DAT, collect all above-ground weed biomass from a designated quadrat (e.g., 0.25 m²) within each plot. Dry the biomass at 60-70°C to a constant weight and record the dry weight.
-
Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or necrosis.
-
Crop Yield: At crop maturity, harvest the crop from a designated area within each plot and determine the yield.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA). If significant treatment effects are observed, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a herbicide efficacy trial.
Safety and Handling
Researchers and professionals must adhere to all safety guidelines when handling and applying this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, long-sleeved shirt and long pants or coveralls, socks and chemical-resistant footwear, and safety glasses with side shields.[9]
-
Handling: Avoid contact with eyes, skin, or clothing. Do not inhale spray mist. Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[9]
-
Storage: Store in the original container in a cool, dry, well-ventilated area away from heat or open flame. Do not store near food, feed, or other agricultural chemicals.[10]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed by storage or disposal.[11]
-
First Aid:
-
If in eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.[9]
-
If on skin or clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[9]
-
If swallowed: Call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.[9]
-
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is an effective selective herbicide for the control of grassy weeds in a wide range of dicotyledonous crops. Its efficacy is dependent on proper application timing, appropriate dosage, and favorable environmental conditions. The protocols and data presented in these notes provide a foundation for researchers to design and conduct experiments to further evaluate and optimize the use of this compound for specific weed management challenges. Adherence to strict safety protocols is paramount in all research and application activities involving this herbicide.
References
- 1. invasive.org [invasive.org]
- 2. Absorption, Translocation, and Activity of this compound as Influenced by Plant Growth Stage and Environment | Weed Science | Cambridge Core [cambridge.org]
- 3. Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EVALUATION OF DOSES OF NEW HERBICIDE FLUAZIFOP-P-BUTYL 13.4 EC FOR GRASSY WEEDS MANAGEMENT IN IRRIGATED GROUNDNUT | The Bioscan [thebioscan.com]
- 6. epubs.icar.org.in [epubs.icar.org.in]
- 7. knowledgehub.ccardesa.org [knowledgehub.ccardesa.org]
- 8. benchchem.com [benchchem.com]
- 9. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 10. genfarm.com.au [genfarm.com.au]
- 11. agilent.com [agilent.com]
Application Note: Quantification of Fluazifop-butyl and its Metabolites using LC-MS/MS
Abstract
This application note describes robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the herbicide Fluazifop-butyl and its primary metabolites, including Fluazifop acid, in various matrices such as crops, soil, and water. The protocols provided herein offer detailed guidance on sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers and analytical scientists to achieve low limits of detection and quantification suitable for regulatory compliance and environmental monitoring.
Introduction
This compound is a selective, post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1] Following application, it is rapidly hydrolyzed in plants and soil to its herbicidally active form, Fluazifop acid.[1][2] Due to the potential for residues to remain in food and the environment, sensitive and specific analytical methods are required for the quantification of both the parent compound and its metabolites. LC-MS/MS has become the technique of choice for this analysis due to its high selectivity and sensitivity. This document outlines validated methods for the determination of this compound and its metabolites in diverse and complex sample types.
Experimental Workflow
Caption: General workflow for the analysis of this compound and its metabolites.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS methods across various matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| Fluazifop-P-butyl | Soil | 0.5 µg/kg | 1.0 µg/kg | [3] |
| Fluazifop-P-acid | Soil | 0.5 µg/kg | 1.0 µg/kg | [3] |
| Compound X (CGA142110) | Soil | 0.5 µg/kg | 1.0 µg/kg | [3] |
| Fluazifop-P | Crops | - | 0.01-0.05 mg/kg | [4] |
| Fluazifop-P-butyl | Water | - | 0.10 µg/L | [5] |
| Fluazifop-P-acid | Water | - | 0.10 µg/L | [5] |
| Compound IV (CGA181847) | Water | - | 0.10 µg/L | [5] |
| Compound X (CGA142110) | Water | - | 0.10 µg/L | [5] |
| Fluazifop-p-butyl | Bivalve Mollusks | 2 ng/mL | 6 ng/mL | [6] |
| Fluazifop-p-butyl | Panax ginseng | - | 2.0-8.6 µg/kg | [7] |
| Fluazifop-p-acid (FP) | Panax ginseng | - | 3.9-5.8 µg/kg | [7] |
| TFMP | Panax ginseng | - | 3.5-9.0 µg/kg | [7] |
Table 2: Recovery Data
| Analyte | Matrix | Fortification Level(s) | Average Recovery (%) | Reference |
| Fluazifop-P-butyl | Soil | LOQ, 10xLOQ, 50xLOQ | 70-120 | [3] |
| Fluazifop-P-acid | Soil | LOQ, 10xLOQ, 50xLOQ | 70-120 | [3] |
| Compound X (CGA142110) | Soil | LOQ, 10xLOQ, 50xLOQ | 70-120 | [3] |
| Fluazifop-p-butyl | Bivalve Mollusks | 0.01 and 0.02 mg/kg | 76-106 | [6] |
| Fluazifop-p-butyl | Panax ginseng | Not Specified | 77.6-97.8 | [7] |
| Fluazifop-p-acid (FP) | Panax ginseng | Not Specified | 77.6-97.8 | [7] |
| TFMP | Panax ginseng | Not Specified | 77.6-97.8 | [7] |
Detailed Experimental Protocols
Protocol 1: Analysis of this compound and Metabolites in Soil
This protocol is adapted from Syngenta Crop Protection Method GRM044.03A for the quantitative determination of fluazifop-P-butyl, fluazifop-P-acid, and Compound X in soil.[3]
1. Sample Preparation
-
Weigh 20 ± 0.1 g of soil into a 50-mL disposable plastic centrifuge tube.[3]
-
Fortify samples with standard solutions as required for quality control and allow them to equilibrate for 20 minutes.[3]
-
Add 30 mL of acetonitrile:10 mM ammonium acetate buffer at pH 5.5 (50:50, v:v) and shake for 20 minutes at room temperature.[3]
-
Add another 20 mL of the extraction solvent and shake for an additional 20 minutes.[3]
-
Centrifuge the sample and combine the extracts. Adjust the final volume to 50 mL with the ammonium acetate buffer.[3]
-
Filter an aliquot of the extract through a 0.2 µm PTFE syringe filter.[3]
-
Dilute 250 µL of the filtered extract with 750 µL of a suitable diluent before LC-MS/MS analysis.[3]
2. LC-MS/MS Conditions
-
LC System: HPLC system capable of gradient elution.
-
Column: Ascentis Express C8, 50 x 3.0 mm, 2.7 µm particle size.[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in methanol.[3]
-
Gradient:
-
0.0-0.5 min: 10% B
-
1.5-4.0 min: 60% B
-
4.5-6.5 min: 90% B
-
6.6-7.5 min: 10% B[3]
-
-
Injection Volume: 10-50 µL.[3]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), with polarity switching.
-
MRM Transitions:
-
Fluazifop-P-butyl (Positive Mode): 384.15 → 328.00 (Quantification), 384.14 → 282.00 (Confirmation).[3]
-
Fluazifop-P-acid (Negative Mode): 326.06 → 254.00 (Quantification), 326.07 → 226.00 (Confirmation).[3]
-
Compound X (Positive Mode): 164.05 → 146.00 (Quantification), 164.06 → 75.00 (Confirmation).[3]
-
Protocol 2: Analysis of this compound and Metabolites in Water
This protocol is based on the US EPA Environmental Chemistry Method for Fluazifop-p-butyl and its degradates in water.[5]
1. Sample Preparation
-
Allow water samples to equilibrate to room temperature.[5]
-
If particulates are visible, centrifuge or filter the sample.[5]
-
Transfer a 10.0-mL aliquot of the water sample into a 20-mL glass vial.[5]
-
Add 1.0 mL of a stabilizer solution (2% acetic acid in acetonitrile).[5]
-
Mix well and transfer an appropriate volume into an HPLC vial for analysis.[5]
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system.
-
Ionization: Electrospray Ionization (ESI), with polarity switching.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Analytes and Ionization Mode:
-
Quantification: External standard calibration.[5]
Protocol 3: Analysis of Total Fluazifop Residues in Crops
This protocol involves a hydrolysis step to convert all fluazifop residues to the fluazifop acid metabolite for quantification.
1. Sample Preparation
-
Extract the crop sample with an acidified organic solvent.[4]
-
Perform a hydrolysis step using 6 M hydrochloric acid to convert this compound, free Fluazifop, and any conjugates to Fluazifop acid.[4]
-
Clean up the extract using solid-phase extraction (SPE), for example, with C2(EC) and Si cartridges in tandem.[4]
-
Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: HPLC with gradient elution.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).[4]
-
Detection Mode: MRM.
-
Quantification: All residues are quantified as Fluazifop-P acid.
Conclusion
The LC-MS/MS methods presented provide a reliable and sensitive approach for the quantification of this compound and its key metabolites in various environmental and agricultural matrices. The detailed protocols and performance data serve as a valuable resource for laboratories involved in pesticide residue analysis. The use of matrix-matched standards is recommended for accurate quantification, especially in complex matrices like crops, to compensate for matrix effects.[1]
References
- 1. skyfox.co [skyfox.co]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. epa.gov [epa.gov]
- 4. A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. fstjournal.com.br [fstjournal.com.br]
- 7. researchgate.net [researchgate.net]
Experimental Design for Studying Fluazifop-butyl Efficacy in Field Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing robust field trials to evaluate the efficacy of Fluazifop-butyl, a selective post-emergent herbicide. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for research, development, and regulatory purposes.
Introduction to this compound
This compound is a systemic herbicide that is effective in controlling a wide range of annual and perennial grass weeds in various broadleaf crops.[1][2][3] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[1][2][4][5] This disruption of lipid production leads to the death of susceptible grass species, while broadleaf crops remain largely unaffected due to a different form of the ACCase enzyme.[2][4] Visible symptoms, such as yellowing and necrosis of new growth, typically appear within one to two weeks of application, with complete weed control occurring in two to four weeks.[1][2][4]
Experimental Design and Layout
A well-designed field trial is paramount for obtaining reliable and statistically sound data. The following outlines the key considerations for establishing a this compound efficacy trial.
Site Selection
-
Uniformity: Choose a field with uniform soil type, topography, and drainage to minimize variability.[6] Avoid areas with known soil compaction, high organic matter, or significant pest or disease pressure that is not the focus of the study.
-
Weed Population: The site should have a natural and uniform infestation of the target grass weed species.[4] If natural populations are not uniform, consider overseeding the trial area with the target weed to ensure consistent pressure across all plots.
-
Previous Crop and Herbicide History: Obtain a detailed history of the field's previous crops and herbicide applications to avoid any potential confounding factors or carryover effects.
Plot Design
-
Randomized Complete Block Design (RCBD): This is the most common and recommended design for herbicide field trials.[3] It involves dividing the experimental area into blocks, with each block containing all the treatments in a random order. This design helps to account for field variability.
-
Plot Size: Plot dimensions should be large enough to be representative and to minimize edge effects. A typical plot size for small-plot herbicide trials is 2-3 meters wide by 8-10 meters long.[4]
-
Replication: Each treatment should be replicated at least three to four times to ensure statistical validity.[7][8]
-
Buffer Zones: Leave untreated buffer zones around the entire trial area and between blocks to prevent spray drift and interference from adjacent agricultural activities.[4]
Treatments
-
This compound Rates: Include a range of application rates, typically including the proposed label rate, a lower rate to determine the minimum effective dose, and a higher rate (e.g., 2x the label rate) to assess crop safety.[4][9][10]
-
Control Plots:
-
Untreated Control: Essential for baseline comparison to assess the level of weed infestation and the natural growth of the crop.[11]
-
Weed-Free Control (Hand-Weeded): Crucial for determining the maximum yield potential of the crop in the absence of weed competition and for accurately assessing crop phytotoxicity.[11][12]
-
-
Standard Herbicide: Include a commercially available standard herbicide with a similar spectrum of activity for comparison.
Experimental Protocols
Herbicide Application
-
Sprayer Calibration: Accurate calibration of the sprayer is critical for precise herbicide application. This should be done prior to each application.[5][13] The goal is to ensure the correct volume of spray solution is applied evenly across the plot.
-
Application Timing: this compound is a post-emergent herbicide and should be applied when the target grass weeds are actively growing, typically at the 2-5 leaf stage.[3][4] Environmental conditions at the time of application can significantly impact efficacy. Applications in the early morning or late afternoon are often more effective than those during the hottest parts of the day.[11]
-
Spray Volume and Nozzles: Use flat-fan nozzles to ensure uniform coverage.[13] The spray volume should be sufficient to thoroughly cover the weed foliage, typically between 100 and 200 liters per hectare.[11]
-
Adjuvants: The addition of an appropriate adjuvant, such as a non-ionic surfactant or crop oil concentrate, is often recommended to enhance the uptake and efficacy of this compound. Always follow the product label for specific recommendations.[4]
Data Collection
-
Weed Control Efficacy:
-
Visual Ratings: The most common method for assessing weed control is through visual ratings on a scale of 0% to 100%, where 0% represents no control and 100% represents complete weed death.[4][12][14][15] Ratings should be taken at regular intervals, such as 7, 14, 21, and 28 days after application (DAA).
-
Weed Counts and Biomass: For more quantitative data, conduct weed counts per unit area (e.g., per square meter) and/or collect the above-ground weed biomass. Biomass samples should be dried to a constant weight.
-
-
Crop Phytotoxicity:
-
Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot to determine the yield. This is the ultimate measure of the treatment's impact on the crop.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Visual Weed Control Efficacy (%)
| Treatment | Rate (g a.i./ha) | 7 DAA | 14 DAA | 21 DAA | 28 DAA |
|---|---|---|---|---|---|
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
| This compound | X | ||||
| This compound | 2X |
| Standard Herbicide | Y | | | | |
Table 2: Crop Phytotoxicity (%)
| Treatment | Rate (g a.i./ha) | 7 DAA | 14 DAA | 21 DAA |
|---|---|---|---|---|
| Untreated Control | 0 | 0 | 0 | 0 |
| Weed-Free Control | - | 0 | 0 | 0 |
| This compound | X | |||
| This compound | 2X |
| Standard Herbicide | Y | | | |
Table 3: Weed Biomass and Crop Yield
| Treatment | Rate (g a.i./ha) | Weed Dry Biomass (g/m²) | Crop Yield (t/ha) |
|---|---|---|---|
| Untreated Control | 0 | ||
| Weed-Free Control | - | ||
| This compound | X | ||
| This compound | 2X |
| Standard Herbicide | Y | | |
Mandatory Visualization
Caption: Experimental workflow for this compound efficacy trials.
Caption: Mode of action of this compound in susceptible grass weeds.
References
- 1. Statistical approaches in weed research: choosing wisely - Weed Control Journal [weedcontroljournal.org]
- 2. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 3. pp1.eppo.int [pp1.eppo.int]
- 4. peaceforageseed.ca [peaceforageseed.ca]
- 5. extension.colostate.edu [extension.colostate.edu]
- 6. agex.org.au [agex.org.au]
- 7. croplife.co.za [croplife.co.za]
- 8. trialsupplies.com.au [trialsupplies.com.au]
- 9. nda.gov.za [nda.gov.za]
- 10. pp1.eppo.int [pp1.eppo.int]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. weedscience.ca [weedscience.ca]
- 13. How to Calibrate a Food Plot Sprayer | National Deer Association [deerassociation.com]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Enhancing Fluazifop-butyl Efficacy: A Guide to Adjuvant Selection and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fluazifop-butyl is a selective, post-emergence herbicide pivotal for the control of annual and perennial grass weeds in a multitude of broadleaf crops. Its efficacy is maximized through the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid synthesis pathway of grasses. This disruption ultimately leads to the cessation of cell membrane production and subsequent plant death. However, the performance of this compound is significantly influenced by environmental conditions and, most critically, the inclusion of appropriate adjuvants in the spray solution. Adjuvants are essential for overcoming barriers to herbicide uptake and translocation, thereby ensuring optimal herbicidal activity.
This document provides detailed application notes and experimental protocols for researchers and scientists focused on enhancing the efficacy of this compound through the strategic use of adjuvants.
Mechanism of Action:
This compound is foliarly absorbed and translocated via the phloem to the meristematic tissues (growing points) of the plant. Within the plant, it is hydrolyzed to its active form, fluazifop acid, which is the direct inhibitor of the ACCase enzyme. Adjuvants play a crucial role in this process by:
-
Reducing Surface Tension: Surfactants lower the surface tension of the spray droplets, allowing for better spreading and coverage on the waxy leaf surface of target weeds.
-
Improving Penetration: Oil-based adjuvants, such as Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs), can help to dissolve the waxy cuticle of the leaf, facilitating the entry of the herbicide.
-
Increasing Absorption and Translocation: By improving contact and penetration, adjuvants lead to a higher rate and overall amount of herbicide absorbed by the plant and translocated to the site of action.
-
Enhancing Rainfastness: Certain adjuvants can accelerate the absorption process, making the herbicide less susceptible to being washed off by rain.
The selection of the appropriate adjuvant is critical and depends on the target weed species, environmental conditions, and the specific formulation of this compound being used.
Data Presentation: Efficacy of Adjuvants with this compound
The following tables summarize quantitative data from various studies on the impact of different adjuvants on the efficacy of this compound.
Table 1: Effect of Adjuvants on this compound Absorption
| Adjuvant Type | Weed Species | This compound Absorption (%) | Time After Treatment | Reference |
| No Adjuvant | Setaria viridis (Green Foxtail) | 44.0 | 12 hours | [1] |
| Petroleum Oil | Setaria viridis (Green Foxtail) | 67.6 | 12 hours | [1] |
| No Adjuvant | Agropyron repens (Quackgrass) | 36 | 6 hours | [2] |
| Not Specified | Glycine max (Soybean) | 75 | 6 hours | [2] |
Table 2: Comparative Efficacy of Adjuvants on Grass Weed Control with this compound
| Adjuvant Type | Weed Species | This compound Rate | Weed Control (%) | Days After Treatment (DAT) | Reference |
| Sodium Lauryl Ether Sulphate | Grassy Weeds in Onion | Recommended Rate | Increased Efficacy (not quantified) | 30 and 60 | [3][4] |
| Organosilicone Adjuvant | Grassy Weeds in Onion | Recommended Rate | Increased Efficacy (not quantified) | 30 and 60 | [3][4] |
| Organosilicone Adjuvant | Grassy Weeds in Onion | ¾ Recommended Rate | Increased Efficacy (not quantified) | 30 and 60 | [3][4] |
| Urea + Nitric Acid + Sulfonic Acid | Phragmites australis (Common Reed) | Recommended Rate (H2b) | 76.61 (uncut) | Not Specified | [5][6] |
| Urea + Nitric Acid + Sulfonic Acid | Phragmites australis (Common Reed) | Half Recommended Rate (H2c) | 69.94 (uncut) | Not Specified | [5][6] |
Table 3: Influence of Adjuvants on this compound Translocation
| Adjuvant Type | Weed Species | 14C-Fluazifop Translocated (%) | Time After Treatment | Reference |
| Petroleum Oil | Avena sativa (Oats) | Higher than seed oils | 48 hours | [7] |
| Soybean Oil | Avena sativa (Oats) | Lower than petroleum oil initially, but increased over 96 hours | 48-96 hours | [7] |
| Safflower, Sunflower, Linseed, Palm Oil | Avena sativa (Oats) | Less than petroleum oil | 48 hours | [7] |
Experimental Protocols
Protocol 1: Field Efficacy Trial for Adjuvant Comparison
Objective: To evaluate the comparative efficacy of different adjuvants in enhancing the weed control of this compound under field conditions.
Materials:
-
This compound herbicide formulation.
-
Adjuvants to be tested (e.g., Non-ionic Surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO), Organosilicone adjuvant).
-
Target grass weed species naturally occurring or seeded in the experimental plots.
-
Broadleaf crop (e.g., soybean, cotton).
-
CO2-pressurized backpack sprayer with flat-fan nozzles.
-
Plot markers, measuring tape, and quadrat for sampling.
Methodology:
-
Experimental Design: A randomized complete block design (RCBD) with a factorial arrangement of treatments and a minimum of four replications is recommended. Factors would include this compound at different rates (including a no-herbicide control) and the various adjuvant treatments.
-
Plot Establishment: Establish uniform plots of a suitable size (e.g., 3m x 6m). Ensure a uniform infestation of the target grass weed species.
-
Herbicide Application: Apply treatments when the grass weeds are at the 2-4 leaf stage and actively growing. Calibrate the sprayer to deliver a consistent volume (e.g., 150-200 L/ha). Prepare the spray solutions by adding the components in the following order: water, this compound, and then the adjuvant, with agitation.
-
Data Collection:
-
Visual Weed Control Ratings: Assess weed control at 7, 14, 21, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete weed death).
-
Weed Biomass: At 28 DAT, harvest the above-ground biomass of the target weed species from a designated area (e.g., 0.25 m²) within each plot. Dry the biomass at 60-70°C to a constant weight and record the dry weight.
-
Crop Phytotoxicity: Visually assess any crop injury at 7 and 14 DAT using a scale of 0% (no injury) to 100% (crop death).
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). If the F-test is significant, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Protocol 2: Laboratory Assay for ¹⁴C-Fluazifop-butyl Absorption and Translocation
Objective: To quantify the effect of different adjuvants on the absorption and translocation of this compound in a target weed species using a radiolabeled herbicide.
Materials:
-
¹⁴C-labeled this compound.
-
Technical grade this compound.
-
Adjuvants to be tested.
-
Target weed species grown in a controlled environment (growth chamber or greenhouse).
-
Micropipette.
-
Leaf washing solution (e.g., water:ethanol, 90:10 v/v).
-
Scintillation vials and scintillation cocktail.
-
Liquid Scintillation Counter (LSC).
-
Biological oxidizer.
-
Phosphor imager and imaging plates (for autoradiography).
Methodology:
-
Plant Preparation: Grow the target weed species in pots to the 3-4 leaf stage.
-
Treatment Solution Preparation: Prepare treatment solutions containing a known concentration of ¹⁴C-Fluazifop-butyl and the commercial formulation of this compound, with and without the test adjuvants. The final application rate should be equivalent to a typical field rate.
-
Application: Apply a small, precise droplet (e.g., 1 µL) of the treatment solution to the adaxial surface of a specific leaf (e.g., the second fully expanded leaf) of each plant.
-
Harvesting: Harvest plants at predetermined time points (e.g., 6, 24, 48, and 72 hours after treatment).
-
Quantification of Absorption:
-
At each harvest time, carefully excise the treated leaf.
-
Wash the surface of the treated leaf with the leaf washing solution to remove any unabsorbed herbicide. Collect the wash solution in a scintillation vial.
-
Analyze the radioactivity in the leaf wash using an LSC to determine the amount of unabsorbed ¹⁴C-Fluazifop-butyl.
-
Calculate the absorbed amount by subtracting the unabsorbed amount from the total amount applied.
-
-
Quantification of Translocation:
-
Section the harvested plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Dry and combust each plant part in a biological oxidizer.
-
Trap the evolved ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using an LSC.
-
Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity.
-
-
Visualization of Translocation (Autoradiography):
-
Press the whole plant flat against a phosphor imaging plate for a set duration.
-
Scan the plate with a phosphor imager to create a visual representation of the distribution of the radiolabel within the plant.
-
Visualizations
Caption: Mode of action of this compound from application to weed death.
References
Application Notes and Protocols for the Determination of Fluazifop-butyl Residues in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazifop-butyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] In plant tissues, it is rapidly absorbed and hydrolyzed to its biologically active form, fluazifop acid.[2][3] Consequently, for regulatory and food safety purposes, the residue definition for compliance with Maximum Residue Limits (MRLs) in plant commodities is typically "total fluazifop," defined as the sum of this compound, fluazifop acid, and their conjugates, expressed as fluazifop acid.[1] This necessitates analytical methods that incorporate a hydrolysis step to convert all related residues to a single, quantifiable analyte.
The primary analytical techniques for the determination of fluazifop residues are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often following a derivatization step.[3][4] Sample preparation is critical for accurate quantification and commonly employs techniques like Solid Phase Extraction (SPE) or the more modern and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6]
Application Notes
Analytical Strategy: The core of a successful fluazifop residue analysis is the quantitative conversion of the parent ester (this compound) and any conjugated forms to fluazifop acid. This is achieved through either acid or alkaline hydrolysis.[3][5][7]
-
LC-MS/MS: This is the preferred technique due to its high sensitivity, selectivity, and ability to analyze the polar fluazifop acid directly without derivatization.[3] Advanced methods can utilize polarity switching to simultaneously detect the ester form (in positive ion mode) and the acid form (in negative ion mode) within a single run.[8]
-
GC-MS: While also highly sensitive, GC-based methods require a derivatization step (e.g., methylation or pentafluorobenzylation) to convert the non-volatile fluazifop acid into a form suitable for gas chromatography.[3][4]
-
QuEChERS Method: This approach has gained popularity for its high throughput, reduced solvent consumption, and effectiveness across a wide range of pesticide-matrix combinations.[6] Modified QuEChERS protocols that integrate an alkaline hydrolysis step provide an efficient workflow for determining total fluazifop residues.[7]
Experimental Workflows
A generalized workflow for the analysis of total this compound residues involves several key stages, from sample preparation to final quantification.
Caption: High-level workflow for total this compound residue analysis in plant tissues.
A more detailed workflow is presented for the modern QuEChERS approach, which integrates the hydrolysis step for improved efficiency.
Caption: Detailed workflow for the modified QuEChERS method with integrated hydrolysis.
Quantitative Method Performance
The performance of various methods for determining fluazifop residues in different plant matrices is summarized below.
| Method Type | Plant Matrix | Analyte(s) | LOQ (mg/kg) | Recovery (%) | Reference |
| LC-MS/MS (GRM044.01A) | Blueberries, Cane Berries | Total Fluazifop | 0.02 | Not Specified | [1] |
| LC-MS/MS (GRM044.01A) | Strawberries, Green Onion | Total Fluazifop | 0.01 | Not Specified | [1] |
| LC-MS/MS with SPE | Various Crops | Total Fluazifop | 0.01 - 0.05 | Not Specified | [3][5] |
| Modified QuEChERS LC-MS/MS | Panax ginseng (Root, Leaf, Seed) | Fluazifop-p-butyl, Fluazifop-p-acid, TFMP | 0.002 - 0.009 | 77.6 - 97.8 | [6] |
| Multiresidue LC-MS/MS | Fruits and Vegetables | Fluazifop-P-butyl | 0.01 | Not Specified | [9] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS with Acid Hydrolysis and Solid Phase Extraction (SPE)
This protocol is based on established methods for determining total fluazifop residues in various crops.[3][5]
1. Sample Preparation and Extraction: a. Homogenize a representative sample of the plant tissue (e.g., 10-20 g), preferably under cryogenic conditions to prevent enzymatic degradation.[10] b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c. Add an appropriate volume of an acidified organic solvent (e.g., 20 mL of acetonitrile with 1% acetic acid). d. Shake vigorously for 1-2 minutes using a mechanical shaker. e. Centrifuge at ≥3000 x g for 5 minutes.
2. Acid Hydrolysis: a. Transfer the supernatant from the previous step to a suitable flask. b. Add 6 M hydrochloric acid (HCl) and heat under reflux to hydrolyze the parent ester and its conjugates to fluazifop acid. The exact time and temperature should be optimized (e.g., 1-2 hours at 80-100°C). c. Cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide).
3. Solid Phase Extraction (SPE) Cleanup: a. Condition SPE cartridges (tandem C2 and Si cartridges are effective) according to the manufacturer's instructions.[3][5] b. Load the neutralized hydrolysate onto the SPE cartridges. c. Wash the cartridges with a non-polar solvent to remove interferences. d. Elute the analyte (fluazifop acid) with a suitable solvent (e.g., methanol). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions:
-
LC System:
- Column: C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.[8]
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[8]
- Gradient: A typical gradient would start at a high aqueous composition (e.g., 90% A) and ramp to a high organic composition (e.g., 95% B).
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 20 µL.
-
MS/MS System:
- Ionization Source: Electrospray Ionization (ESI), negative mode for fluazifop acid.
- MRM Transitions: Monitor at least two transitions for fluazifop acid (e.g., precursor ion m/z 326.06 to product ions m/z 254.00 for quantification and m/z 226.00 for confirmation).[11]
- Quantification: Use an external calibration curve prepared with fluazifop acid analytical standards, preferably in a blank matrix extract to compensate for matrix effects.[3]
Protocol 2: Modified QuEChERS with Alkaline Hydrolysis and LC-MS/MS
This protocol integrates an alkaline hydrolysis step into the QuEChERS workflow, offering a more streamlined and efficient procedure.[6][7]
1. Extraction and In-Situ Hydrolysis: a. Weigh 10 g of a cryogenically homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of deionized water and briefly vortex. c. Add 10 mL of acetonitrile. d. Add 1 mL of 5 N sodium hydroxide (NaOH) to initiate hydrolysis.[7] e. Cap the tube tightly and shake in a water bath at 40°C for 30 minutes.[7] f. Cool the tube and stop the reaction by adding 1 mL of 2.5 M sulfuric acid (H₂SO₄).[7]
2. Liquid-Liquid Partitioning: a. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). b. Immediately cap and shake vigorously for 1 minute. c. Centrifuge at ≥3000 x g for 5 minutes to separate the phases.
3. Dispersive Solid Phase Extraction (d-SPE) Cleanup: a. Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. b. The d-SPE tube should contain a combination of sorbents to remove interferences. For acidic analytes, avoid Primary Secondary Amine (PSA). A combination of C18 (for non-polar interferences) and graphitized carbon black (GCB, for pigments) is often effective.[6] c. Vortex the d-SPE tube for 1 minute. d. Centrifuge at high speed (e.g., ≥5000 x g) for 5 minutes.
4. Final Extract Preparation and Analysis: a. Take an aliquot of the cleaned supernatant for LC-MS/MS analysis. b. If necessary, evaporate and reconstitute in the initial mobile phase. c. Analyze using the LC-MS/MS conditions described in Protocol 1.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. skyfox.co [skyfox.co]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. fda.gov.tw [fda.gov.tw]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. epa.gov [epa.gov]
Application of Fluazifop-butyl in Elucidating Herbicide Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fluazifop-butyl, a selective aryloxyphenoxypropionate ("fop") herbicide, as a critical tool in the investigation of herbicide resistance mechanisms in various weed species. Understanding these mechanisms is paramount for the development of sustainable weed management strategies and the discovery of novel herbicidal compounds.
This compound serves as an excellent model compound for studying resistance due to its specific mode of action and the evolution of multiple resistance mechanisms in weeds. It is a pro-herbicide that is rapidly hydrolyzed in the plant to its biologically active form, fluazifop acid.[1] This acid targets and inhibits the acetyl-CoA carboxylase (ACCase) enzyme, a crucial enzyme in the fatty acid biosynthesis pathway of susceptible grass species.[1][2][3][4] The disruption of lipid production leads to a loss of cell membrane integrity, particularly in rapidly growing meristematic tissues, ultimately causing weed death.[1][2]
The intensive use of this compound has led to the selection of resistant weed biotypes, which primarily exhibit two types of resistance mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR), most commonly enhanced metabolism.[1][5][6]
Key Resistance Mechanisms
Target-Site Resistance (TSR)
TSR in the context of this compound involves mutations in the nuclear-encoded ACCase gene, which alter the herbicide's binding site on the enzyme, thereby reducing its inhibitory effect. Several single nucleotide polymorphisms (SNPs) have been identified that confer resistance.
Common ACCase Gene Mutations Conferring Resistance to this compound:
| Mutation | Amino Acid Substitution | Weed Species | Reference |
| Ile-1781-Leu | Isoleucine to Leucine | Sorghum halepense (Johnsongrass), Digitaria ciliaris | [5][6] |
| Ile-2041-Asn | Isoleucine to Asparagine | Sorghum halepense (Johnsongrass) | [5][6] |
| Trp-2027-Cys | Tryptophan to Cysteine | Rottboellia cochinchinensis (Itchgrass) | [7][8] |
| Asp-2078-Gly | Aspartic Acid to Glycine | Eleusine indica (Goosegrass) | [9] |
Non-Target-Site Resistance (NTSR) - Enhanced Metabolism
Enhanced metabolism is a significant mechanism where resistant plants detoxify the active fluazifop acid more rapidly than susceptible plants.[1] This detoxification process typically involves a multi-step pathway, including hydroxylation and subsequent conjugation with sugars or glutathione, rendering the herbicide non-toxic.[1] While absorption and translocation of the herbicide are often similar between resistant and susceptible biotypes, the rate of metabolic detoxification is significantly higher in resistant populations.[1]
Quantitative Data on this compound Resistance
The following tables summarize quantitative data from various studies, highlighting the levels of resistance observed and the impact of metabolic activity.
Table 1: Dose-Response Assays for this compound Resistance
| Weed Species | Resistant Biotype | Susceptible Biotype | Resistance Factor (RF) | Reference |
| Sorghum halepense (Johnsongrass) | Arkansas accession | Reference susceptible | 181 | [5][6] |
| Rottboellia cochinchinensis (Itchgrass) | Costa Rica population | Susceptible control | Survived 2X label rate (250 g a.i. ha⁻¹) | [7][8] |
Table 2: Comparative Metabolism of Fluazifop Acid
| Weed Species | Parameter | Resistant Biotype | Susceptible Biotype | Reference |
| Eleusine indica (Goosegrass) | Signal intensities of metabolic compounds | 1.2 to 26.5 times higher | Lower | [1] |
| Eleusine indica (Goosegrass) | Rate of [¹⁴C]fluazifop acid metabolism | More rapid | Slower | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide resistance. The following are protocols for key experiments used in the study of this compound resistance.
Protocol 1: Whole-Plant Dose-Response Assay
Objective: To determine the level of resistance to this compound in a weed population.
Materials:
-
Seeds of resistant (R) and susceptible (S) weed biotypes.
-
Pots with standard potting mix.
-
Controlled environment growth chamber or greenhouse.
-
This compound formulated product.
-
Spraying cabinet with a moving nozzle.
-
Non-ionic surfactant.
Procedure:
-
Sow seeds of R and S biotypes in pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
At the 3-4 leaf stage, thin the seedlings to a uniform number per pot.
-
Prepare a range of this compound concentrations, including a no-herbicide control. The recommended application rate for itchgrass, for instance, is 125 g a.i. ha⁻¹.[7][8] A typical dose range for testing might be 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, and 16X the recommended field rate.
-
Add a non-ionic surfactant to the spray solutions as recommended by the herbicide label.
-
Spray the plants uniformly using a spraying cabinet.
-
Return the plants to the controlled environment and observe for 21 days.
-
Assess plant survival and shoot biomass (fresh or dry weight) at the end of the observation period.
-
Calculate the herbicide rate required to cause 50% reduction in growth (GR₅₀) for both R and S biotypes using a suitable statistical software (e.g., dose-response analysis in R or SAS).
-
The Resistance Factor (RF) is calculated as the ratio of GR₅₀ (Resistant) / GR₅₀ (Susceptible).
Protocol 2: ACCase Gene Sequencing for Target-Site Mutation Analysis
Objective: To identify known or novel mutations in the ACCase gene that may confer resistance.
Materials:
-
Fresh leaf tissue from R and S plants.
-
DNA extraction kit.
-
PCR thermocycler.
-
Primers designed to amplify the carboxyltransferase (CT) domain of the ACCase gene.
-
Taq DNA polymerase and dNTPs.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
-
Sequence analysis software (e.g., BioEdit, MEGA).
Procedure:
-
Extract genomic DNA from the leaf tissue of individual R and S plants.
-
Amplify the CT domain of the ACCase gene using PCR with specific primers.
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the obtained nucleotide sequences from R and S plants with a reference susceptible sequence using sequence analysis software.
-
Identify any single nucleotide polymorphisms (SNPs) and determine if they result in an amino acid substitution in the deduced protein sequence. For example, a point mutation from TGG to TGC leads to a Trp-2027-Cys substitution.[7]
Protocol 3: In Vivo Metabolism Study using ¹⁴C-Fluazifop-butyl
Objective: To compare the rate of metabolism of fluazifop acid in R and S plants.
Materials:
-
¹⁴C-radiolabeled this compound.
-
R and S plants at the 3-4 leaf stage.
-
Microsyringe.
-
Methanol, acetonitrile, water.
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Liquid scintillation counter.
Procedure:
-
Apply a known amount of ¹⁴C-Fluazifop-butyl to a defined area on a leaf of both R and S plants using a microsyringe.
-
Harvest the treated leaves at different time points (e.g., 6, 12, 24, 48, 72 hours) after treatment.
-
Wash the leaf surface with an appropriate solvent (e.g., 10% methanol) to remove unabsorbed herbicide.
-
Homogenize the leaf tissue in a suitable extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate and collect the supernatant.
-
Analyze the extract using HPLC with a radioactivity detector to separate and quantify ¹⁴C-fluazifop acid and its metabolites.
-
Compare the metabolic profiles and the rate of disappearance of the parent fluazifop acid between R and S plants over time.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance pathways.
Experimental Workflow for Investigating this compound Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. invasive.org [invasive.org]
- 3. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. Target‐site mutations Ile1781Leu and Ile2041Asn in the ACCase2 gene confer resistance to fluazifop‐p‐butyl and pinoxaden herbicides in a johnsongrass accession from Arkansas, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target‐site mutations Ile1781Leu and Ile2041Asn in the ACCase2 gene confer resistance to fluazifop‐p‐butyl and pinoxaden herbicides in a johnsongrass accession from Arkansas, USA - ProQuest [proquest.com]
- 7. Molecular Basis for Resistance to Fluazifop-P-Butyl in Itchgrass (Rottboellia cochinchinensis) from Costa Rica - Advances in Weed Science [awsjournal.org]
- 8. Molecular basis for resistance to fluazifop-p-butyl in itchgrass (rottboellia cochinchinensis) from Costa Rica [kerwa.ucr.ac.cr]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluazifop-butyl Resistance in Weed Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Fluazifop-butyl resistance in weed populations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, post-emergence herbicide that targets the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][2][3] It belongs to the aryloxyphenoxypropionate ("fop") chemical family.[1] this compound itself is a pro-herbicide; after absorption by the plant, it is rapidly hydrolyzed to its biologically active form, fluazifop acid.[1] This acid inhibits the ACCase enzyme, which is a critical step in the biosynthesis of lipids (fatty acids).[3][4][5] The disruption of lipid production leads to a failure in cell membrane integrity, especially in actively growing meristematic tissues, ultimately causing the death of the weed.[3]
Q2: What are the primary mechanisms of resistance to this compound in weed populations?
There are two main mechanisms by which weeds can develop resistance to this compound and other ACCase inhibitors:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene. These mutations alter the three-dimensional structure of the ACCase enzyme at the herbicide binding site. This change reduces or prevents the binding of the active fluazifop acid, rendering the herbicide ineffective.[6][7]
-
Non-Target-Site Resistance (NTSR): This form of resistance does not involve any alteration of the target enzyme. Instead, it is typically due to enhanced metabolism of the herbicide.[6][7] Resistant plants can more rapidly detoxify the active fluazifop acid into non-toxic metabolites before it can reach and inhibit the ACCase enzyme.[8] This enhanced metabolism is often mediated by enzyme systems such as cytochrome P450 monooxygenases and glutathione S-transferases.[7]
Q3: Which specific mutations in the ACCase gene are known to confer resistance to this compound?
Several amino acid substitutions in the carboxyl-transferase (CT) domain of the plastidic ACCase gene have been identified to confer resistance to aryloxyphenoxypropionate (APP) herbicides like this compound. Some of the most frequently reported mutations include:
-
Isoleucine to Leucine at position 1781 (Ile-1781-Leu)
-
Tryptophan to Cysteine at position 2027 (Trp-2027-Cys)
-
Isoleucine to Asparagine at position 2041 (Ile-2041-Asn)
The specific mutation can influence the level of resistance and the cross-resistance pattern to other ACCase-inhibiting herbicides.
Troubleshooting Guides
Whole-Plant Bioassay for Resistance Confirmation
Issue: High variability in plant response to herbicide application.
-
Possible Cause: Inconsistent growth stage of plants at the time of spraying.
-
Solution: Ensure all plants (both suspected resistant and known susceptible) are at a uniform growth stage (e.g., 2-4 leaf stage) when treated.[10]
-
-
Possible Cause: Environmental stress (drought, extreme temperatures) affecting herbicide uptake and translocation.
-
Solution: Maintain optimal growing conditions (watering, temperature, light) before and after herbicide application to ensure active plant growth.[1]
-
-
Possible Cause: Improper herbicide application.
-
Solution: Use a calibrated sprayer to ensure a uniform application rate across all plants. Include a surfactant or crop oil concentrate as recommended on the herbicide label to improve foliar uptake.
-
Issue: No clear distinction between resistant and susceptible phenotypes.
-
Possible Cause: The discriminating dose of the herbicide is incorrect.
-
Solution: Conduct a dose-response experiment with a range of herbicide concentrations on both the suspected resistant and a known susceptible population to determine the GR50 (the dose that causes a 50% reduction in growth) for each. This will help in selecting an appropriate discriminating dose for future screenings.[11][12][13]
-
-
Possible Cause: Low level of resistance in the tested population.
ACCase Enzyme Activity Assay
Issue: Low or no enzyme activity in both resistant and susceptible extracts.
-
Possible Cause: Improper enzyme extraction procedure leading to denaturation.
-
Solution: Perform all extraction steps at 4°C to minimize protein degradation. Use a freshly prepared extraction buffer containing protease inhibitors and reducing agents (e.g., DTT).[14]
-
-
Possible Cause: Incorrect assay conditions.
Issue: Inconsistent results between replicates.
-
Possible Cause: Inaccurate pipetting of small volumes of enzyme extract or reagents.
-
Solution: Use calibrated pipettes and prepare a master mix of the reaction components to minimize pipetting errors.[18]
-
-
Possible Cause: Air bubbles in the microplate wells interfering with absorbance or fluorescence readings.
-
Solution: Be careful when pipetting to avoid introducing air bubbles. Inspect the plate before reading and remove any bubbles.[18]
-
PCR and Sequencing of the ACCase Gene
Issue: No PCR product or a very faint band on the agarose gel.
-
Possible Cause: Poor quality or low concentration of template DNA.
-
Possible Cause: Non-optimal PCR conditions.
-
Solution: Optimize the annealing temperature using a gradient PCR. Ensure the correct concentration of primers, dNTPs, and MgCl2. Use a DNA polymerase suitable for amplifying plant DNA, which can sometimes be challenging.[21]
-
Issue: Multiple bands on the agarose gel.
-
Possible Cause: Non-specific primer binding.
-
Solution: Increase the annealing temperature to improve primer specificity. Redesign primers to have a higher melting temperature (Tm) and to avoid regions of secondary structure in the template DNA.[7]
-
Issue: Poor quality Sanger sequencing results (e.g., "N"s, overlapping peaks).
-
Possible Cause: Residual PCR primers or dNTPs in the sequencing reaction.
-
Possible Cause: Multiple templates present in the sequencing reaction.
-
Solution: If the PCR product is not a single, clean band, gel-purify the desired band before sequencing. If multiple ACCase gene copies are present, cloning the PCR product before sequencing may be necessary.[19]
-
-
Possible Cause: Poor primer design for sequencing.
-
Solution: The sequencing primer should have a Tm between 50-60°C and should not have significant self-complementarity.[20]
-
Quantitative Data Summary
Table 1: Resistance Levels to this compound in Different Weed Species
| Weed Species | Population | Resistance Index (RI) (based on GR50) | Reference |
| Digitaria insularis | P1 | 87 | [11] |
| Eleusine indica | Riau | >2 | [23][24] |
| Eleusine indica | West Kalimantan | >2 | [23][24] |
| Sorghum halepense | R | High | [25] |
Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.
Table 2: Efficacy of Alternative Herbicides on this compound Resistant Weeds
| Weed Species | Resistant to | Effective Alternative Herbicide(s) | Reference |
| Eleusine indica | This compound, Glyphosate, Paraquat | Propaquizafop | [23][24] |
| Eleusine indica | Cyhalofop-butyl, Glyphosate | Pyraclonil | [9] |
| Sorghum halepense | Fluazifop-P-butyl | Clethodim, Nicosulfuron | [25] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
-
Plant Preparation: Grow suspected resistant and known susceptible weed seedlings in pots under controlled greenhouse conditions until they reach the 2-4 leaf stage.
-
Herbicide Application: Prepare a series of this compound dilutions (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate) in a spray solution containing a recommended adjuvant.
-
Spray the plants uniformly with the different herbicide concentrations using a calibrated laboratory sprayer. Include an untreated control for comparison.
-
Data Collection: After 21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and determine the fresh and/or dry weight.
-
Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR50) for both the resistant and susceptible populations using a log-logistic dose-response curve. The Resistance Index (RI) is calculated as GR50 (Resistant) / GR50 (Susceptible).[11][12]
Protocol 2: In Vitro ACCase Enzyme Activity Assay
-
Enzyme Extraction: Harvest fresh leaf tissue from young, actively growing plants (both resistant and susceptible). Grind the tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT, and protease inhibitors).[14]
-
Centrifuge the homogenate at high speed (e.g., 25,000 x g) at 4°C for 20 minutes. The supernatant contains the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay: In a 96-well plate, set up a reaction mixture containing the enzyme extract, assay buffer, ATP, MgCl2, acetyl-CoA, and NaHCO3 (containing 14C-bicarbonate for the radiometric assay, or coupled to a colorimetric or fluorometric detection system).[15][16][26]
-
Add a range of concentrations of fluazifop acid to the wells to determine the inhibition of ACCase activity.
-
Data Analysis: Measure the enzyme activity and calculate the herbicide concentration required to inhibit 50% of the enzyme activity (I50). Compare the I50 values between the resistant and susceptible biotypes.
Protocol 3: PCR Amplification and Sequencing of the ACCase Gene
-
DNA Extraction: Extract genomic DNA from fresh or frozen leaf tissue of individual resistant and susceptible plants using a commercial plant DNA extraction kit or a CTAB-based method.[19][27]
-
Primer Design: Use primers designed to amplify the carboxyl-transferase (CT) domain of the plastidic ACCase gene, where resistance-conferring mutations are known to occur. "Universal" primers for grass ACCase genes are available in the literature.[28][29][30][31]
-
PCR Amplification: Perform PCR using a standard protocol with a high-fidelity DNA polymerase. An example of PCR cycling conditions is: initial denaturation at 94°C for 3 min, followed by 35 cycles of 94°C for 30 s, 55-60°C for 30 s, and 72°C for 1-2 min, with a final extension at 72°C for 10 min.[21]
-
PCR Product Verification: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences from resistant and susceptible plants with a reference ACCase gene sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
Visualizations
Caption: Signaling pathway of this compound in susceptible and resistant weeds.
Caption: Experimental workflow for characterizing this compound resistance.
Caption: Logical approach to managing this compound resistance.
References
- 1. invasive.org [invasive.org]
- 2. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. scielo.br [scielo.br]
- 4. Effects of the selective herbicide fluazifop on fatty acid synthesis in pea (Pisum sativum) and barley (Hordeum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3478602.fs1.hubspotusercontent-na1.net [3478602.fs1.hubspotusercontent-na1.net]
- 7. ucdenver.edu [ucdenver.edu]
- 8. benchchem.com [benchchem.com]
- 9. Cyhalofop-butyl and Glyphosate Multiple-Herbicide Resistance Evolved in an Eleusine indica Population Collected in Chinese Direct-Seeding Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 15. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 16. cambridge.org [cambridge.org]
- 17. m.youtube.com [m.youtube.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Sanger Sequencing Best Practices - A guide to sample preparation and troubleshooting | Center for Genome Innovation [genome.center.uconn.edu]
- 20. clims4.genewiz.com [clims4.genewiz.com]
- 21. Overexpression of Acetyl CoA Carboxylase 1 and 3 (ACCase1 and ACCase3), and CYP81A21 were related to cyhalofop resistance in a barnyardgrass accession from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sanger sequencing troubleshooting guide | Yale Research [research.yale.edu]
- 23. Resistance of Eleusine Indica (L.) Gaertn to Paraquat and Glyphosate in Oil Palm Plantations and Evaluation of Propaquizafop as an Alternative Control [openagriculturejournal.com]
- 24. openagriculturejournal.com [openagriculturejournal.com]
- 25. researchgate.net [researchgate.net]
- 26. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. publichealthtoxicology.com [publichealthtoxicology.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. ‘Universal’ primers for PCR‐sequencing of grass chloroplastic acetyl‐CoA carboxylase domains involved in resistance to herbicides | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Poor Efficacy of Fluazifop-butyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor efficacy with Fluazifop-butyl in field and laboratory settings.
Quick Troubleshooting Guide
For a rapid assessment of potential issues, consult the table below. It summarizes common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect or minimal impact on target grass weeds. | Incorrect application timing (weed stage or time of day), environmental stress (drought, high/low temperatures), improper dose, weed resistance. | Apply to actively growing young weeds (2-5 leaf stage).[1] Avoid application during midday heat or when weeds are under drought stress.[1][2] Verify dose calculations and equipment calibration. If resistance is suspected, use an alternative herbicide with a different mode of action.[3] |
| Inconsistent control across the treated area. | Uneven spray coverage, environmental variations, mixed weed growth stages. | Ensure proper nozzle selection and sprayer calibration for uniform coverage. Apply when environmental conditions are stable.[4] Target applications when the majority of weeds are at the most susceptible growth stage.[1] |
| Initial symptoms appear, but weeds recover. | Sub-lethal dose, weed resistance, poor translocation due to environmental stress. | Re-evaluate application rate and ensure it is appropriate for the target weed and its growth stage.[4] Consider that stressed plants may not translocate the herbicide effectively.[1][5] If recovery is widespread and consistent, investigate potential resistance.[6] |
| Damage to non-target broadleaf crops. | This is highly unlikely as this compound is selective for grasses.[2][7] | Verify the product used was indeed this compound and not a mixture or a different herbicide. Check for contamination in the spray tank. |
| Product precipitates or forms gel in the spray tank. | Improper tank mixing order, poor water quality (high pH, hardness), incompatible tank-mix partners.[8][9] | Perform a jar test before mixing a full tank.[9][10] Follow the correct mixing order (e.g., dry formulations before liquids).[10] Use a water conditioner if the water source is hard or has a high pH.[9][11] |
Frequently Asked Questions (FAQs)
Application and Timing
Q1: What is the optimal growth stage of grass weeds for this compound application?
A1: this compound is most effective when applied to actively growing annual grasses at the 2-5 leaf stage.[1] For perennial grasses like quackgrass, application at the 3-5 leaf stage is recommended.[1] Efficacy is significantly reduced on larger, more mature plants.[5]
Q2: Does the time of day of application affect the efficacy of this compound?
A2: Yes, the time of day can significantly impact performance. Studies have shown that applications in the early morning (e.g., 6 a.m.) or evening provide better weed control compared to applications during the warmer, middle part of the day (e.g., 11 a.m. and 4 p.m.).[4][12] One study found that all applications made up to 9 a.m. and from 5 p.m. onwards were effective.[13] This is often linked to higher relative humidity and more favorable temperatures for herbicide absorption.[4]
Q3: Is an adjuvant necessary for this compound applications?
A3: Yes, an oil adjuvant or a nonionic surfactant is required to ensure maximum efficacy.[1][14] Adjuvants improve spray coverage and enhance the absorption of the herbicide through the leaf cuticle.
Environmental Factors
Q4: How do environmental conditions like temperature and humidity influence this compound's effectiveness?
A4: Temperature and humidity are critical factors. Higher temperatures (e.g., 30°C vs. 20°C) and high humidity can increase the foliar absorption and overall activity of this compound.[5][15] Conversely, conditions of low temperature and/or very low relative humidity can reduce its effectiveness.[1] Applications during early morning hours, when temperatures are mild and relative humidity is high, are associated with better herbicide performance.[4]
Q5: Why is this compound ineffective under drought conditions?
A5: this compound's efficacy is significantly reduced when weeds are under moisture stress.[2][5] Drought-stressed plants have a thicker leaf cuticle, which hinders herbicide absorption. Furthermore, translocation of the active ingredient to the meristematic tissues where it acts is impaired in stressed plants.[1][2] Since this compound is metabolized by the plant, it may no longer be present in an active form when growth resumes after rainfall.[2]
Q6: What is the effect of light intensity on this compound's activity?
A6: Translocation of this compound is greater in plants exposed to full light compared to shaded conditions.[5] However, some studies have noted that the long-term effect on certain perennial grasses was inversely correlated with light intensity, possibly because reduced chlorosis in lower light allowed for more translocation over time.[15]
Weed-Related Factors and Resistance
Q7: Are all grass species susceptible to this compound?
A7: While this compound controls most annual and perennial grass weeds, some species exhibit natural tolerance.[16] For example, red fescue and sweet vernal grass show considerable tolerance, and annual bluegrass is often not controlled.[16] It is crucial to confirm the susceptibility of the target weed species before application.
Q8: What is the mechanism of action for this compound, and how does resistance develop?
A8: this compound is an aryloxyphenoxypropionate ("fop") herbicide.[3] After being absorbed by the leaves, it is hydrolyzed to fluazifop acid, the active form.[2][17] This acid inhibits the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses.[1][7][18] This disruption of lipid production leads to the breakdown of cell membranes in areas of active growth, causing plant death.[2][14]
Weed resistance to this compound and other ACCase inhibitors is a growing concern.[3] The most common mechanism is a target-site mutation, where a change in the ACCase gene results in an enzyme that is no longer sensitive to the herbicide.[6] For example, a Trp-2027-Cys substitution in the ACCase gene has been shown to confer resistance in itchgrass.[6]
Q9: What should I do if I suspect herbicide resistance in my weed population?
A9: If you observe that a specific grass weed population is no longer controlled by the recommended rates of this compound, resistance should be suspected.[6] To manage this, rotate to herbicides with a different mode of action. It is also advisable to use integrated weed management practices, including cultural and mechanical control methods, to reduce selection pressure for resistant weeds.[3]
Equipment and Tank Mixing
Q10: How does spray water quality affect this compound performance?
A10: Water quality, specifically pH and hardness (the concentration of cations like calcium and magnesium), can negatively impact herbicide efficacy.[11] While this compound readily hydrolyzes to its active acid form at higher pH, very alkaline water (pH > 7) can sometimes lead to degradation of certain pesticides in the tank.[2][8][11] Hard water can cause herbicide molecules to bind with the mineral ions, reducing their activity.[11] Using a water conditioner like ammonium sulfate (AMS) can help mitigate these issues.[11]
Q11: What are common causes of tank-mix incompatibility with this compound?
A11: Tank-mix incompatibility can be physical (e.g., products forming gels, solids, or separating) or chemical (e.g., reduced efficacy).[10][19] Common causes include:
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Incorrect Mixing Order: Not following the proper sequence for adding different formulation types can cause issues.[9][10]
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Formulation Type: Mixing certain formulation types, like emulsifiable concentrates (EC) such as this compound and wettable powders, can sometimes be problematic.[8][9]
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Low Water Volume: Highly concentrated spray solutions increase the risk of incompatibility.[8][9]
-
Water Temperature: Cold water can slow the mixing of some formulations and cause gelling.[19]
Q12: What is the correct procedure for tank mixing to avoid problems?
A12: To prevent incompatibility, always perform a jar test with all components before mixing a full batch.[9][10] The general mixing order when using water as a carrier is to start with a half-full tank with good agitation and add products sequentially:
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Water conditioners (e.g., AMS) and anti-foaming agents.
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Water-soluble packets (WSP).
-
Dry formulations like wettable powders (WP) and water-dispersible granules (WDG). Allow time for them to fully dissolve.
-
Liquid formulations like suspension concentrates (SC) and flowables (F).
-
Emulsifiable concentrates (EC), such as this compound.
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Solutions (S).
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Adjuvants (surfactants, crop oils).
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Micronutrients. Fill the tank with the remaining water while maintaining agitation.[10]
Experimental Protocols
Protocol 1: Dose-Response and Application Timing Evaluation
This protocol is designed to determine the optimal dose of this compound and the most effective time of day for application to control a specific grass weed.
Objective: To identify the minimum effective dose and optimal application time for this compound to maximize grass weed control.[14]
Materials:
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This compound formulation (e.g., 150 g/L EC).[14]
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Required adjuvant (e.g., Crop Oil Concentrate or Nonionic Surfactant).[1][14]
-
Calibrated research sprayer with appropriate nozzles (e.g., flat fan).[14]
-
Target grass weed population (e.g., Urochloa plantaginea, Eleusine indica) at the 2-4 leaf stage.[14]
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Experimental plots with a uniform weed infestation.
-
Environmental monitoring equipment (thermometer, hygrometer).
Methodology:
-
Experimental Design: Use a randomized complete block design with a factorial arrangement of treatments and a minimum of four replications.[14]
-
Factor A: this compound Doses: Include a range of doses below and above the recommended rate (e.g., 80, 110, 140, 170, 200 g a.i./ha).[4][14]
-
Factor B: Application Times: Select distinct times to capture a range of environmental conditions (e.g., 6:00, 11:00, 16:00, 21:00).[4][13]
-
Controls: Include an untreated weedy control and a weed-free control (manual weeding) for comparison.[14]
-
-
Site Preparation: Prepare experimental plots to ensure a uniform and dense population of the target grass weed.
-
Herbicide Application:
-
Apply treatments when the majority of the target weed population is at the 2-4 leaf stage.[14]
-
Use a constant spray volume (e.g., 150-200 L/ha).[13]
-
Add the required adjuvant to the spray tank as per the product label.[14]
-
Record air temperature and relative humidity at the time of each application.[4][14]
-
-
Data Collection and Analysis:
-
Visual Weed Control Assessment: At 14 and 28 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete weed death).[14]
-
Weed Dry Biomass: At 28 DAT, harvest the above-ground weed biomass from a designated quadrat within each plot. Dry the biomass in an oven at 70°C until a constant weight is achieved.[14]
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). If significant effects are found, use regression analysis to model the dose-response relationship for each application time.
-
Data Presentation:
Table 1: Environmental Conditions at Application Times
| Application Time | Air Temperature (°C) | Relative Humidity (%) |
|---|---|---|
| 06:00 | ||
| 11:00 | ||
| 16:00 |
| 21:00 | | |
Table 2: Effect of this compound Dose and Timing on Weed Dry Mass (% Reduction)
| Dose (g a.i./ha) | 06:00 | 11:00 | 16:00 | 21:00 |
|---|---|---|---|---|
| 80 | ||||
| 110 | ||||
| 140 | ||||
| 170 |
| 200 | | | | |
Visualizations
The following diagrams illustrate key troubleshooting workflows and biological pathways related to this compound.
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: Mode of action pathway for this compound in susceptible grasses.
References
- 1. cals.cornell.edu [cals.cornell.edu]
- 2. invasive.org [invasive.org]
- 3. Fluazifop - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Absorption, Translocation, and Activity of this compound as Influenced by Plant Growth Stage and Environment | Weed Science | Cambridge Core [cambridge.org]
- 6. Molecular Basis for Resistance to Fluazifop-P-Butyl in Itchgrass (Rottboellia cochinchinensis) from Costa Rica - Advances in Weed Science [awsjournal.org]
- 7. iskweb.co.jp [iskweb.co.jp]
- 8. HOW TO PREVENT A MIX-UP - Farmers Weekly [fwi.co.uk]
- 9. nichino.uk [nichino.uk]
- 10. journals.flvc.org [journals.flvc.org]
- 11. Spray water quality: An overlooked factor in herbicide performance [blog-crop-news.extension.umn.edu]
- 12. FLUAZIFOP-P-BUTYL EFFICACY AS A FUNCTION OF APPLICATION TIME AND HERBICIDE DOSE - Advances in Weed Science [awsjournal.org]
- 13. Optimizing Fluazifop-P-Butyl application on postemergence soybeans (Glycine max) - Advances in Weed Science [awsjournal.org]
- 14. benchchem.com [benchchem.com]
- 15. caws.org.nz [caws.org.nz]
- 16. Page loading... [guidechem.com]
- 17. benchchem.com [benchchem.com]
- 18. chemicalwarehouse.com [chemicalwarehouse.com]
- 19. Avoid Tank Mixing Errors [ag.purdue.edu]
Impact of environmental factors on Fluazifop-butyl performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluazifop-butyl. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Q1: My this compound application is showing reduced efficacy. What environmental factors could be the cause?
A1: The performance of this compound is significantly influenced by several environmental factors. Sub-optimal conditions at the time of application can lead to reduced weed control. Key factors to consider include:
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Temperature: Both high and low temperatures can negatively impact efficacy. Applications during the warmer parts of the day (e.g., 11 a.m. and 4 p.m.) have shown to be less effective.[1][2][3]
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Humidity: Low relative humidity can lead to faster drying of spray droplets on the leaf surface, reducing absorption. Higher humidity is generally favorable.[1][3]
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Soil Moisture: Drought conditions render this compound ineffective as plants are not actively growing. The herbicide is rapidly metabolized by the plant and will not be present when growth resumes.[4]
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Light Intensity (PAR): Photosynthetically active radiation (PAR) can influence the leaf angle of weeds, which in turn affects herbicide interception and performance.[1][3]
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Rainfall: Rainfall shortly after application can wash the herbicide off the plant foliage before it can be adequately absorbed. However, some rainfall can be beneficial for moving soil-applied herbicides into the weed germination zone.[5][6][7]
Q2: What is the optimal time of day to apply this compound for maximum efficacy?
A2: Studies have shown that the time of day of application significantly impacts the performance of this compound. Applications during the early morning hours (e.g., 6 a.m.) or at night have demonstrated better weed control compared to applications in the afternoon.[1][2][3][8] This is often attributed to more favorable temperature and humidity conditions, as well as the leaf orientation of the target weeds.[1][3]
Q3: How does rainfall affect the performance of my this compound experiment?
A3: Rainfall can have a dual effect on this compound performance. If rainfall occurs shortly after a foliar application, it can wash the herbicide off the leaves, leading to reduced absorption and efficacy. Conversely, for soil-active herbicides, rainfall is necessary to move the compound into the soil where it can be taken up by weed roots.[5][6][7] Heavy rainfall can lead to leaching of the herbicide out of the target zone in the soil profile.[6]
Q4: I am working in a controlled environment. What are the ideal climatic conditions to maintain for optimal this compound activity?
A4: For optimal performance in a controlled environment, it is recommended to simulate conditions that favor active plant growth. This includes:
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Moderate Temperatures: Avoid extreme heat or cold.
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High Relative Humidity: This helps to keep the herbicide solution on the leaf surface for a longer period, aiding absorption.
-
Adequate Soil Moisture: Ensure plants are not under drought stress.
-
Appropriate Light Cycles: Mimic natural daylight hours to ensure normal plant physiological activity.
Controlled environment agriculture (CEA) offers the opportunity to precisely manage these variables to enhance experimental consistency.[9]
Q5: Can I tank-mix this compound with other herbicides?
A5: Yes, this compound can be tank-mixed with other herbicides, and this can sometimes lead to synergistic effects, providing broader-spectrum weed control.[4] However, it is crucial to check for compatibility and potential antagonism between the mixed products. Always perform a small-scale jar test to check for physical compatibility before mixing a large batch.
Data Summary
Table 1: Impact of Application Timing on this compound Efficacy
| Application Time | Air Temperature (°C) | Relative Humidity (%) | Photosynthetically Active Radiation (PAR) (µmol m⁻² s⁻¹) | Weed Control Efficacy |
| 2 a.m. | 15.2 | 85 | 0 | Good |
| 6 a.m. | 16.5 | 82 | 250 | Best |
| 11 a.m. | 25.8 | 55 | 1800 | Worst |
| 4 p.m. | 24.1 | 60 | 900 | Poor |
| 9 p.m. | 18.9 | 78 | 0 | Moderate |
Data synthesized from studies on the effect of application timing on this compound performance.[1][3]
Experimental Protocols
Protocol 1: Whole-Plant Bioassay for Herbicide Efficacy Testing
This protocol outlines a standardized procedure for assessing the efficacy of this compound on target weed species in a greenhouse setting.[10][11][12]
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Seed Preparation and Germination:
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Collect seeds from the target weed population.
-
If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).
-
Germinate seeds in petri dishes on a suitable medium (e.g., agar) to ensure uniform seedling emergence.
-
-
Seedling Transplanting and Growth:
-
Transplant seedlings at a similar growth stage into pots filled with a standardized soil mix.
-
Grow plants in a greenhouse under controlled conditions (temperature, humidity, light) until they reach the desired growth stage for treatment (e.g., 2-4 leaf stage).
-
-
Herbicide Application:
-
Prepare a stock solution of this compound and perform serial dilutions to obtain the desired treatment concentrations.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include an untreated control group for comparison.
-
-
Post-Treatment Maintenance and Assessment:
-
Return the treated plants to the greenhouse and maintain them under the same controlled conditions.
-
Assess herbicide efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Assessments can include visual injury ratings, plant height measurements, and biomass (fresh or dry weight) determination.
-
-
Data Analysis:
-
Analyze the collected data to determine the dose-response relationship and calculate parameters such as the GR50 (the herbicide dose that causes a 50% reduction in plant growth).
-
Visualizations
Caption: Relationship between environmental factors and this compound efficacy.
Caption: Experimental workflow for a whole-plant herbicide efficacy bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. FLUAZIFOP-P-BUTYL EFFICACY AS A FUNCTION OF APPLICATION TIME AND HERBICIDE DOSE - Advances in Weed Science [awsjournal.org]
- 3. scielo.br [scielo.br]
- 4. invasive.org [invasive.org]
- 5. researchgate.net [researchgate.net]
- 6. farmprogress.com [farmprogress.com]
- 7. Effect of Excessive Rainfall on Preemergent Herbicides | NC State Extension [corn.ces.ncsu.edu]
- 8. Optimizing Fluazifop-P-Butyl application on postemergence soybeans (Glycine max) - Advances in Weed Science [awsjournal.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Fluazifop-butyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluazifop-butyl. The information provided aims to help mitigate the unintended effects of this herbicide on non-target plants during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Non-target broadleaf plants show yellowing, stunting, or necrosis. | Although this compound is selective for grasses, high concentrations or specific environmental conditions can sometimes lead to phytotoxicity in sensitive broadleaf species.[1][2] Contamination of spray equipment with other herbicides is also a possibility. | 1. Verify Herbicide Identity and Purity: Ensure the product used is indeed this compound and is not contaminated.2. Review Application Rate: Confirm that the applied concentration is appropriate for your experimental goals and not excessive.3. Assess Environmental Conditions: High temperatures and humidity can sometimes exacerbate phytotoxic effects.[3]4. Clean Equipment Thoroughly: If equipment is shared, ensure a rigorous cleaning protocol is in place to prevent cross-contamination.5. Conduct a Bioassay: If the issue persists, a simple bioassay with a known sensitive broadleaf species can help determine if the soil or water source is contaminated.[4] |
| Grasses in adjacent, untreated plots are showing signs of damage (e.g., discoloration, necrosis). | This is a classic sign of herbicide drift, where spray droplets or vapor move from the target area to unintended locations. | 1. Review Application Technique: Assess the application method for potential drift sources, such as nozzle type, pressure, and boom height.2. Check Weather Conditions at Time of Application: Wind speeds above 10 mph, high temperatures, and low humidity can significantly increase drift.[5]3. Implement No-Spray Buffer Zones: Establish a buffer zone between treated and untreated plots to minimize drift effects.[5]4. Use Drift-Reducing Nozzles and Adjuvants: Employ nozzles that produce larger droplets and consider using drift retardant adjuvants in your spray mixture.[6][7][8] |
| Experimental results are inconsistent across replicates. | Variability can be introduced through inconsistent application, environmental microclimates, or uneven soil properties. | 1. Standardize Application: Ensure that the application volume, pressure, and speed are consistent across all replicates.2. Monitor Environmental Conditions: Record temperature, humidity, and wind speed for each application to identify any significant variations.3. Homogenize Soil: If using potted plants, ensure the soil mix is uniform. For field plots, be aware of variations in soil type and organic matter that can affect herbicide availability. |
| Suspected herbicide carryover in soil is affecting subsequent experiments. | This compound has a relatively short half-life in soil (around 15 days), but its primary metabolite, fluazifop acid, can persist longer under certain conditions.[9] | 1. Conduct a Soil Bioassay: Before planting a new experiment, perform a bioassay using a sensitive grass species to test for residual phytotoxicity.[4]2. Analyze Soil Residues: For a quantitative assessment, collect soil samples for analysis via LC-MS/MS to determine the concentration of fluazifop acid.[10][11]3. Increase Time Between Experiments: Allow for a longer fallow period to permit further degradation of the herbicide residues. |
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of this compound injury on non-target grasses?
A1: Symptoms on susceptible grasses typically appear within a few days to two weeks after exposure. They begin with a gradual discoloration of new growth, followed by necrosis (browning and tissue death), desiccation, and eventual plant death within 2 to 3 weeks.[12] The growing points of the plant are most affected due to the herbicide's mode of action.
Q2: Can this compound harm non-target broadleaf plants?
A2: this compound is a selective herbicide with high efficacy against grasses and generally does not harm broadleaf plants (dicots).[9] However, some studies have shown temporary phytotoxic effects, such as reduced seedling emergence and chlorosis, on certain wildflower species, particularly at double the recommended application rate.[1][2] In most cases, these effects are transient, and the plants recover.[1][2]
Q3: How can I minimize spray drift during my experiments?
A3: Minimizing spray drift is critical for preventing off-target effects. Key strategies include:
-
Nozzle Selection: Use drift-reducing nozzles, such as air-induction or pre-orifice types, which produce coarser droplets that are less prone to wind dispersal.[6][7]
-
Lowering Spray Pressure: Higher pressures create finer droplets. Operating at the lower end of the recommended pressure range for your nozzle will help reduce drift.
-
Maintaining Low Boom Height: The closer the nozzles are to the target, the less time droplets have to be carried by the wind.[5]
-
Monitoring Weather Conditions: Avoid spraying when wind speeds are high (above 10 mph), during temperature inversions (often in the early morning or evening), or in hot, dry conditions that promote evaporation and vapor drift.[3][5]
-
Using Drift Reduction Adjuvants: These additives can increase the viscosity of the spray solution, leading to larger droplets.[5]
Q4: What is a herbicide safener and can it be used with this compound?
A4: A herbicide safener is a chemical that, when mixed with a herbicide, protects a crop from injury without reducing the herbicide's effectiveness on the target weed.[13] For example, triclopyr has been shown to act as a safener for some grass species, like zoysiagrass, reducing injury from this compound application.[14][15] Safeners can work by enhancing the plant's ability to metabolize the herbicide.[13]
Q5: How do I properly clean my spray equipment to avoid contamination?
A5: Thoroughly cleaning your sprayer is essential to prevent cross-contamination. A general procedure includes:
-
Initial Rinsing: Immediately after use, flush the tank, pump, hoses, and nozzles with clean water.
-
Tank Cleaner: Fill the tank with water and add a commercial tank cleaning agent.
-
Circulate and Flush: Agitate the cleaning solution and circulate it through the entire system for at least 15 minutes. Flush the solution through the nozzles.
-
Second Rinse: Drain the cleaning solution and rinse the entire system again with clean water.
-
Nozzle and Screen Cleaning: Remove nozzles, screens, and filters and clean them separately in a bucket with cleaning solution and a soft brush.
-
Final Rinse: Rinse the entire system one last time with clean water.
Always consult the specific instructions for the tank cleaner you are using and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Impact of Nozzle Type on Driftable Droplets (<150 µm)
| Nozzle Type | Operating Pressure | Droplet Size Classification | Reduction in Driftable Droplets (compared to standard flat-fan) |
| Standard Flat-Fan (XR) | 40 psi | Fine to Medium | Baseline |
| Pre-Orifice Flat-Fan | 40 psi | Medium | ~50% or more[6] |
| Air Induction (AI) | 40 psi | Coarse to Very Coarse | ~80% or more[6][7] |
| Turbo TeeJet Induction (TTI) | 4.5 bar | Extremely Coarse | >90%[16] |
Data compiled from manufacturer specifications and research studies. Actual performance may vary based on specific conditions.
Table 2: General Properties of this compound
| Property | Value | Reference |
| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor | [9][17] |
| Target Species | Annual and perennial grasses | [9] |
| Water Solubility | 1.1 ppm | [9] |
| Soil Half-life | ~15 days | [9] |
| Oral LD50 (rat) | 2451-4096 mg/kg | [9] |
| LC50 (bluegill sunfish) | 0.53 mg/L | [9] |
Experimental Protocols
Protocol 1: Dose-Response Bioassay for Non-Target Plant Sensitivity
This protocol is designed to determine the sensitivity of a non-target plant species to this compound.
1. Plant Preparation:
- Grow the selected non-target plant species from seed in pots containing a uniform soil mix.
- Maintain plants in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and watering.
- Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.[18]
2. Herbicide Preparation:
- Prepare a stock solution of this compound in an appropriate solvent.
- Create a dilution series to achieve a range of doses. A logarithmic series (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x the recommended field rate) is often effective. Include a control group that is sprayed only with the solvent.[19]
3. Herbicide Application:
- Use a calibrated laboratory track sprayer to ensure a uniform application.
- Apply the herbicide solutions to the plants at a consistent volume and pressure.
- Include at least 3-4 replicate pots for each dose level and the control.[19]
4. Data Collection and Analysis:
- At set time points (e.g., 7, 14, and 21 days after treatment), visually assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = plant death).
- Measure plant height and harvest the above-ground biomass. Dry the biomass in an oven at 60-70°C to a constant weight.
- Analyze the data using a dose-response model (e.g., log-logistic) to calculate the effective dose that causes a 50% reduction in growth (ED50).[19]
Protocol 2: Analysis of this compound Residues in Plant Tissue by LC-MS/MS
This protocol outlines a general method for quantifying this compound and its primary metabolite, fluazifop acid, in plant samples.
1. Sample Preparation:
- Harvest plant tissue (leaves, stems) from treated and control plants.
- Homogenize a known weight of the plant tissue (e.g., 10g) in a suitable solvent like acidified acetonitrile.[10]
2. Extraction and Hydrolysis:
- After homogenization, centrifuge the sample to separate the solvent extract from the solid plant material.[10]
- To account for conjugated residues, an aliquot of the extract can be subjected to acid hydrolysis (e.g., using 6M HCl) to convert this compound and its conjugates to fluazifop acid.[11]
3. Clean-up:
- Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18 or a combination of cartridges) to remove interfering compounds from the plant matrix.[10][11]
- Elute the analytes from the SPE cartridge with an appropriate solvent.
4. LC-MS/MS Analysis:
- Evaporate the eluent to dryness and reconstitute in a mobile phase-compatible solvent.
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use a suitable column (e.g., C8 or C18) and a gradient mobile phase (e.g., water and methanol with formic acid) for separation.[20]
- Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for both this compound and fluazifop acid in Multiple Reaction Monitoring (MRM) mode.[20]
5. Quantification:
- Prepare a calibration curve using certified reference standards of this compound and fluazifop acid.
- Quantify the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Mode of action of this compound in susceptible grass species.
Caption: Workflow for a dose-response bioassay experiment.
Caption: Decision logic for mitigating spray drift.
References
- 1. Investigating the phytotoxicity of the graminicide fluazifop-P-butyl against native UK wildflower species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. herbicidestewardship.tennessee.edu [herbicidestewardship.tennessee.edu]
- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 5. grdc.com.au [grdc.com.au]
- 6. Spray Application Technology: Selecting Spray Nozzles with Drift-Reducing Technology | NDSU Agriculture [ndsu.edu]
- 7. lsuagcenter.com [lsuagcenter.com]
- 8. Drift-Reducing Nozzle Effects on Herbicide Performance | Weed Technology | Cambridge Core [cambridge.org]
- 9. invasive.org [invasive.org]
- 10. skyfox.co [skyfox.co]
- 11. A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iskweb.co.jp [iskweb.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 16. mdpi.com [mdpi.com]
- 17. This compound (Ref: SL 236) [sitem.herts.ac.uk]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
Degradation kinetics of Fluazifop-butyl under different soil conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of Fluazifop-butyl under various soil conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not degrading or is degrading very slowly. What are the potential causes?
A1: Slow or negligible degradation of this compound can be attributed to several factors. Primarily, the degradation process is dependent on both chemical hydrolysis and microbial activity.[1] Check the following conditions in your experiment:
-
Soil Moisture: Low soil moisture can significantly hinder degradation. In air-dried soil, as much as 40% of the applied this compound can remain after 21 days, whereas with higher moisture content, less than 5% may be present after 7 days.[2] Ensure your soil moisture is at an appropriate level, typically around 40-60% of the maximum water holding capacity (MWHC), to facilitate microbial activity.[3]
-
Temperature: Lower temperatures will slow down the rate of both chemical hydrolysis and microbial metabolism.[1][4] The degradation rate generally increases with higher temperatures.[4] Consider if your incubation temperature is too low for the expected degradation rate.
-
Soil Sterilization: If you are using sterilized soil, you are primarily observing abiotic degradation (hydrolysis). The microbial degradation pathway, which is a major contributor to the breakdown of this compound and its primary metabolite, fluazifop acid, will be absent, leading to a slower overall degradation rate.[2][5]
-
Soil pH: While this compound is relatively stable in acidic and neutral conditions, its hydrolysis to fluazifop acid is more rapid in alkaline media (pH 9).[6] If your soil is highly acidic, this could slow the initial hydrolysis step.
Q2: I am observing the rapid disappearance of this compound but not a corresponding increase in its main metabolite, fluazifop acid. What could be happening?
A2: This scenario suggests that while the initial hydrolysis of this compound to fluazifop acid is occurring, the subsequent degradation of fluazifop acid is also proceeding rapidly, or there are issues with your analytical method for fluazifop acid.
-
Favorable Conditions for Metabolite Degradation: Warm, moist, and microbially active soils can lead to a rapid breakdown of fluazifop acid.[1] You may need to sample at earlier time points to capture the peak concentration of fluazifop acid.
-
Analytical Method Issues: Verify the extraction efficiency and sensitivity of your analytical method for fluazifop acid. Fluazifop acid is more polar than this compound, and your extraction solvent system may not be optimal for its recovery. A common method involves extraction with a mixture of an organic solvent like acetonitrile and a buffer.[7]
-
Further Degradation: Fluazifop acid is further degraded to other metabolites like TFMP (2-hydroxy-5-trifluoromethyl-pyridin).[2][5][8][9] Your analytical method should ideally be able to detect these subsequent metabolites to get a complete picture of the degradation pathway.
Q3: What is the expected degradation pathway of this compound in soil?
A3: The primary degradation pathway of this compound in soil involves a two-step process:
-
Hydrolysis: this compound is rapidly hydrolyzed at the ester bond to form its corresponding acid, fluazifop acid. This is the main herbicidally active form.[3][10][11]
-
Microbial Degradation: Soil microorganisms then further break down fluazifop acid.[1][2][5] This can involve cleavage of the ether linkage to form metabolites such as TFMP (2-hydroxy-5-trifluoromethyl-pyridin).[3]
Q4: How does soil organic matter affect the degradation of this compound?
A4: Soil organic matter can have a dual effect on pesticide degradation.[12][13]
-
Adsorption: this compound can bind to soil organic matter.[1] This adsorption can reduce its bioavailability for microbial degradation, potentially slowing the degradation rate.[14]
-
Microbial Activity: Higher organic matter content generally supports a larger and more active microbial population, which can enhance the rate of biotic degradation.[15]
The net effect will depend on the specific characteristics of the soil and the balance between these two processes.
Data on Degradation Kinetics
The degradation of this compound is often described by first-order kinetics, and the half-life (DT50) is a common metric for its persistence in soil.
| Soil Condition | Parameter | Value | Reference |
| General | Average Field Half-life | ~15 days | [1] |
| Half-life in Moist Soil | < 1 week | [11] | |
| pH | pH 4 and 7 (sterile water) | Stable (>90% remaining after 21 days) | [2] |
| pH 9 (sterile water) | Half-life of 2.5 days | [2] | |
| Soil Moisture | Air-dried soil | 40% remaining after 21 days | [2] |
| High moisture soil | <5% remaining after 7 days | [2] | |
| Soil Type | Loamy Soil (Silstrup) | DT50 = 17 hours | [5] |
| Loamy Soil (Faardrup) | DT50 = 26 hours | [5] |
Experimental Protocols
Protocol: Soil Degradation Kinetics of this compound
This protocol outlines a general procedure for conducting a laboratory-based soil degradation study.
1. Soil Collection and Preparation:
- Collect fresh soil from the desired location, removing large debris.
- Sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity.
- Characterize the soil for properties such as pH, organic matter content, texture, and maximum water holding capacity (MWHC).
- Adjust the soil moisture content to the desired level (e.g., 40-60% MWHC) and pre-incubate for a period (e.g., 24-48 hours) to allow microbial populations to stabilize.
2. Fortification of Soil Samples:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
- Weigh out replicate soil samples (e.g., 20 g) into individual incubation vessels (e.g., centrifuge tubes or flasks).
- Fortify each soil sample with the this compound stock solution to achieve the desired concentration. Ensure the volume of solvent added is minimal to avoid significant changes in soil moisture.
- Include control samples (without this compound) and sterile controls (autoclaved soil) if you wish to distinguish between biotic and abiotic degradation.
3. Incubation:
- Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
- Maintain soil moisture throughout the incubation period by periodically weighing the samples and adding deionized water as needed.
4. Sampling:
- Collect replicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days).
- Store samples frozen (e.g., at -20°C) until analysis if they cannot be extracted immediately.
5. Extraction:
- Extract this compound and its metabolites from the soil samples. A common extraction solvent is a mixture of acetonitrile and a buffer solution (e.g., 50:50 v/v acetonitrile/"Buffer A").[16]
- Shake the soil with the extraction solvent for a sufficient time (e.g., 20-30 minutes) on a mechanical shaker.[10][16]
- Centrifuge the samples and collect the supernatant.
- A second extraction of the soil pellet may be necessary to ensure complete recovery.
6. Sample Cleanup and Analysis:
- The extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE).
- Analyze the final extract for the concentration of this compound and its metabolites using a suitable analytical technique, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7][16]
7. Data Analysis:
- Plot the concentration of this compound versus time.
- Determine the degradation kinetics (e.g., by fitting to a first-order decay model) and calculate the half-life (DT50).
Visualizations
Caption: Degradation pathway of this compound in soil.
Caption: Workflow for a soil degradation kinetics study.
References
- 1. invasive.org [invasive.org]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Page loading... [guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil - Advances in Weed Science [awsjournal.org]
- 14. mdpi.com [mdpi.com]
- 15. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 16. epa.gov [epa.gov]
Technical Support Center: Enhancing the Rainfastness of Fluazifop-butyl Formulations
This technical support center provides researchers, scientists, and formulation development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when improving the rainfastness of Fluazifop-butyl herbicide formulations.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your formulation experiments in a question-and-answer format.
Q1: My this compound emulsifiable concentrate (EC) formulation shows poor rainfastness. I thought ECs were generally rain-resistant. What could be the issue?
A1: While emulsifiable concentrates (ECs) are generally more rainfast than solid formulations like wettable powders (WPs), their effectiveness can be compromised by several factors.[1] Intense rainfall shortly after application can physically dislodge the formulation from the leaf surface.[1][2] The oil-based solvent in ECs may not provide sufficient adhesion under heavy downpours.[3] Additionally, the type and concentration of the emulsifier used can affect the stability of the emulsion on the leaf surface upon drying, influencing its resistance to wash-off.
Q2: I added a standard non-ionic surfactant (NIS) to my this compound formulation, but the improvement in rainfastness is minimal. Why might this be?
A2: Non-ionic surfactants (NIS) primarily act as spreading and wetting agents by reducing the surface tension of the spray droplet.[4] While this improves coverage, it may not significantly enhance adhesion to the leaf cuticle. For improved rainfastness, consider incorporating a "sticker" adjuvant, such as a synthetic latex or certain types of oil concentrates, which are specifically designed to increase the adhesion of the active ingredient to the plant surface.[1][5]
Q3: How soon after application can I consider my this compound formulation to be rainfast?
A3: The rain-free period required for this compound depends on the formulation, the adjuvants used, and environmental conditions. Generally, a longer drying time allows for better adhesion and absorption into the plant cuticle.[1] For systemic herbicides like this compound, absorption into the plant is crucial for efficacy.[6][7] While some modern formulations with specialized adjuvants can be rainfast in as little as 30 to 60 minutes, older formulations may require 6 to 12 hours.[1] It is recommended to conduct experimental trials to determine the specific rainfast period for your formulation.
Q4: Does the intensity of rainfall affect the performance of my formulation differently than the duration?
A4: Yes, the amount and intensity of rainfall are more critical than the duration.[1] A short, intense downpour (e.g., 2.5 cm in one hour) can cause more wash-off than a light drizzle lasting several hours.[1] The physical impact of large, high-velocity raindrops can dislodge the formulation from the leaf surface more effectively.
Q5: Can the type of weed I'm targeting affect the rainfastness of my this compound formulation?
A5: While the primary interaction is between the formulation and the leaf surface, the characteristics of the target weed's leaves can play a role. Weeds with waxy or hairy leaf surfaces can be more challenging for formulations to adhere to and penetrate. In such cases, the choice of adjuvant is critical. An organosilicone surfactant, for instance, can significantly improve spreading on difficult-to-wet surfaces, which can indirectly contribute to better rainfastness by increasing the contact area for adhesion and absorption.
Data Presentation: Impact of Adjuvants on Herbicide Rainfastness
The following table summarizes data from a study on the herbicide clodinafop, demonstrating the quantitative effect of different adjuvants on its efficacy after simulated rainfall. This data is presented as a representative example of how adjuvants can improve rainfastness.
| Adjuvant Type | Treatment | No Rain (% Weight Reduction of Oats) | 5mm Rain after 5 mins (% Weight Reduction of Oats) | 5mm Rain after 1 hour (% Weight Reduction of Oats) |
| None | Clodinafop alone | 45 | 15 | 20 |
| Crop Oil Concentrate (COC) | Clodinafop + DC Trate | 73 | 55 | 60 |
| Synthetic Latex + Alcohol Ethoxylate | Clodinafop + Adjuvant | 60 | 30 | 45 |
| Polydimethylsiloxane (Organosilicone) | Clodinafop + Adjuvant | 72 | 45 | 55 |
| Non-ionic Surfactant + Paraffinic Oil | Clodinafop + Adjuvant | 71 | 48 | 58 |
| Alcohol Ethoxylate | Clodinafop + Adjuvant | 70 | 50 | 65 |
Data adapted from a study on clodinafop, intended for illustrative purposes.[8]
Experimental Protocols
Protocol 1: Laboratory Screening of Rainfastness using Simulated Leaf Surfaces
Objective: To provide a rapid and cost-effective method for screening the rainfastness of different this compound formulations.
Materials:
-
This compound formulations to be tested.
-
Various adjuvants (e.g., NIS, COC, MSO, stickers).
-
Simulated leaf surfaces (e.g., glass panels, plastic panels with a waxy coating).[4]
-
Micropipette or automated spray nozzle.
-
Rainfall simulator.[9]
-
Gas chromatograph (GC) with an appropriate detector.
-
Solvent for extraction (e.g., acetonitrile).
Methodology:
-
Preparation of Test Surfaces: Clean and dry the simulated leaf surfaces.
-
Application of Formulation: Apply a precise volume of each test formulation onto the center of a simulated leaf surface. Allow the deposits to dry completely under controlled temperature and humidity for a specified period (e.g., 1-2 hours).
-
Simulated Rainfall: Place the surfaces in a rainfall simulator. Expose them to a standardized simulated rainfall event (e.g., 10 mm/hr for 30 minutes).[9]
-
Extraction: After the rainfall event, allow the surfaces to dry. Extract the remaining this compound from the surface using a suitable solvent.
-
Quantification: Analyze the extracts using gas chromatography to determine the amount of this compound remaining on the surface.
-
Calculation of Rainfastness: Express the rainfastness as the percentage of the active ingredient retained after rainfall compared to the initial amount applied.
Protocol 2: Greenhouse Evaluation of Rainfastness on Live Plants
Objective: To assess the rainfastness of this compound formulations under more realistic conditions on target weed species.
Materials:
-
Potted grass weed species (e.g., wild oats, barnyardgrass) at a consistent growth stage.
-
This compound formulations and adjuvants.
-
Greenhouse spray chamber.
-
Rainfall simulator.
-
Drying racks.
-
Equipment for biomass measurement (e.g., drying oven, balance).
Methodology:
-
Plant Preparation: Grow the target weed species to a specified growth stage (e.g., 3-4 leaf stage) under controlled greenhouse conditions.
-
Herbicide Application: Treat the plants with the different this compound formulations using a greenhouse spray chamber to ensure uniform application. Leave a set of plants untreated as a control.
-
Drying Period: Allow the treated plants to dry for a predetermined period (e.g., 1, 4, or 8 hours) under greenhouse conditions.
-
Simulated Rainfall: Subject the plants to a simulated rainfall event of known intensity and duration.
-
Growth and Evaluation: Return the plants to the greenhouse and allow them to grow for a specified period (e.g., 14-21 days).
-
Data Collection: Assess the efficacy of the treatments by visual rating of plant injury and by harvesting the above-ground biomass and determining the dry weight.
-
Analysis: Compare the biomass reduction of the rain-treated plants to those that were not subjected to rain to quantify the effect of wash-off on efficacy.
Visualizations
Caption: Mode of action pathway for this compound.
Caption: Experimental workflow for improving rainfastness.
Caption: Factors influencing the rainfastness of formulations.
References
- 1. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 2. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 3. youtube.com [youtube.com]
- 4. dl.astm.org [dl.astm.org]
- 5. borregaard.com [borregaard.com]
- 6. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 7. iskweb.co.jp [iskweb.co.jp]
- 8. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 9. dl.astm.org [dl.astm.org]
Technical Support Center: Addressing Fluazifop-butyl Phytotoxicity in Sensitive Dicot Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phytotoxicity in sensitive dicotyledonous species during experiments with Fluazifop-butyl.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpected Phytotoxicity in a Dicot Species Considered Tolerant
-
Question: My soybean/cotton plants are showing signs of chlorosis, stunting, and necrosis after the application of this compound, which is supposed to be selective. What could be the cause?
-
Answer: While this compound is generally selective for grasses, phytotoxicity in tolerant dicot species can occur under certain conditions. Here are potential causes and troubleshooting steps:
-
High Application Rate: Exceeding the recommended application rate is a common cause of phytotoxicity. Even tolerant species have a threshold for herbicide exposure. For example, studies on soybeans have shown that higher doses of Fluazifop-p-butyl (in a mixture with fomesafen) at 220+220 g/ha can cause phytotoxicity and slightly reduce seed yield.[1][2][3]
-
Action: Verify your calculations and the concentration of your stock solution. Ensure your application equipment is calibrated correctly to deliver the intended dose.
-
-
Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures, nutrient deficiency) may be more susceptible to herbicide injury.[4]
-
Action: Assess the overall health of your plants. Ensure optimal growing conditions (watering, temperature, nutrient levels) before and after herbicide application.
-
-
Adjuvants and Tank Mixtures: The addition of certain adjuvants (surfactants, crop oils) or tank-mixing with other herbicides can enhance the activity of this compound, potentially leading to increased uptake and phytotoxicity in dicots.
-
Action: Review the formulation of your spray solution. If using an adjuvant or tank mix, conduct a small-scale test on a few plants to assess for any synergistic phytotoxic effects.
-
-
Growth Stage: The developmental stage of the plant at the time of application can influence its sensitivity. Younger, rapidly growing plants may be more susceptible.
-
Action: Record the growth stage of your plants at the time of application and compare it with established protocols or literature for your specific dicot species.
-
-
Issue 2: Differentiating this compound Phytotoxicity from Other Stress Factors
-
Question: The symptoms on my plants (yellowing, stunted growth) are not definitive. How can I confirm if it is this compound phytotoxicity or another issue like nutrient deficiency or disease?
-
Answer: Differentiating between herbicide injury and other stressors requires careful observation and a process of elimination.
-
Symptom Pattern in the Field/Growth Chamber:
-
Herbicide Injury: Often appears in a pattern related to the application, such as streaks from sprayer overlap, or a gradient of injury from a drift source. Injury from soil carryover may appear in patches corresponding to soil type or low spots.[5]
-
Nutrient Deficiency: Typically appears more uniformly across plants in a specific area and often relates to soil type. Symptoms are usually specific to the deficient nutrient (e.g., interveinal chlorosis in new leaves for iron deficiency).
-
Disease: Often starts in random patches and spreads. Look for signs of the pathogen, such as fungal growth or bacterial ooze.
-
-
Symptom Progression:
-
This compound: In sensitive grasses, symptoms like chlorosis of new leaves appear within 7-10 days.[6] While less common in dicots, any observed symptoms should be documented over time following application.
-
Other Stresses: The progression of symptoms from nutrient deficiencies is often slower, while disease progression can vary.
-
-
Control Plants:
-
Action: Always include untreated control plants in your experimental setup. These should be grown under the exact same conditions as the treated plants. If the control plants show the same symptoms, the cause is likely not the herbicide.
-
-
Bioassay:
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and why is it generally selective?
This compound is an aryloxyphenoxypropionate ("fop") herbicide. It is a pro-herbicide that is rapidly absorbed by the leaves and hydrolyzed to its biologically active form, fluazifop acid.[11][12] Fluazifop acid inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids (lipids).[11][13][14][15][16] The disruption of lipid synthesis leads to a breakdown of cell membrane integrity, particularly in the actively growing meristematic tissues of susceptible plants, ultimately causing cell death.[15][17] The selectivity of this compound is primarily due to differences in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). Most dicots have a form of ACCase that is not sensitive to this herbicide.[14][15]
2. What are the typical symptoms of this compound phytotoxicity in sensitive dicot species?
While dicots are generally tolerant, sensitive species or high-dose applications can lead to phytotoxicity. Observed symptoms in sensitive dicots can include:
-
Chlorosis (yellowing of leaves)[14]
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Necrosis (browning and death of tissue), which may appear as spots[6][14]
-
Stunting of growth[4]
-
Leaf crinkling and distortion[14]
-
In some cases, these effects may be temporary, with the plant recovering over time.[9][16][18]
3. How does this compound induce oxidative stress in sensitive plants?
The phytotoxic mechanism of this compound involves the induction of reactive oxygen species (ROS).[17][19] Inhibition of ACCase and the subsequent disruption of lipid biosynthesis can lead to a cascade of events that generate ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This increase in ROS can cause lipid peroxidation, where the lipids in cell membranes are damaged, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[17][20]
4. Can herbicide safeners be used to protect sensitive dicot species from this compound phytotoxicity?
Herbicide safeners are chemicals used to protect crops from herbicide injury. They typically work by enhancing the crop's ability to metabolize the herbicide into non-toxic compounds, often by inducing the expression of detoxifying enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. While safeners are commercially successful in monocot crops like corn and wheat, their effectiveness in dicots is limited and not broadly commercialized. Research has shown that it is possible to induce a protective response in the model dicot Arabidopsis thaliana with specific safener-herbicide combinations, but this effect is often localized and not as robust as in monocots. The development of effective safeners for dicot crops remains an active area of research.
5. What are the key considerations for designing an experiment to assess this compound phytotoxicity?
A well-designed experiment is crucial for obtaining reliable phytotoxicity data. Key considerations include:
-
Dose-Response: Include a range of herbicide concentrations, including the recommended rate, as well as higher (e.g., double) and lower rates, to establish a dose-response relationship.[9][16][18][21]
-
Controls: Always include untreated control plants and, if applicable, a vehicle control (plants treated with the solvent used to dissolve the herbicide).
-
Replication: Use multiple replicate plants for each treatment group to ensure statistical validity.
-
Standardized Conditions: Maintain consistent and optimal growing conditions (light, temperature, humidity, water, nutrients) for all plants to minimize variability from other stressors.
-
Randomization: Randomize the placement of plants from different treatment groups to avoid positional effects in the growth chamber or greenhouse.
-
Quantitative Assessment: Measure quantitative parameters such as plant height, fresh and dry biomass, and chlorophyll content.
-
Visual Assessment: Use a standardized rating scale (e.g., a 0-100% scale where 0 is no injury and 100 is plant death) for visual assessment of phytotoxicity symptoms.
Quantitative Data
Table 1: Application Rates of Fluazifop-p-butyl in a Mixture with Fomesafen and Observed Effects on Soybean (Glycine max)
| Fomesafen + Fluazifop-p-butyl (g/ha) | Weed Control Efficiency (%) | Phytotoxicity to Soybean | Soybean Seed Yield (t/ha) |
| 90 + 90 | 83.9 | Not reported | Not reported |
| 110 + 110 | Not reported | Not reported | Not reported |
| 130 + 130 | 99.2 | Safe | 2.01 |
| 220 + 220 | >94-97 | Observed phytotoxicity | 1.98 (marginal reduction) |
| Weed-free control | N/A | None | 2.04 |
Source: Adapted from bio-efficacy studies on soybean.[1][2][3]
Table 2: Acute Toxicity of Fluazifop-p-butyl in Non-Target Organisms
| Organism | Test Type | Result | Toxicity Level |
| Mallard duck | Acute oral LD50 | >3528 mg/kg | Practically non-toxic |
| Bobwhite quail | 5-day dietary LC50 | >4659 ppm | Practically non-toxic |
| Bluegill sunfish | 96-hour LC50 | 0.53 mg/L | Very high to high |
| Rainbow trout | 96-hour LC50 | 1.37 mg/L | Very high to high |
| Daphnia magna (aquatic invertebrate) | 48-hour LC50 | >10 mg/L | Slight |
| Rat (male) | Acute oral LD50 | 3680 - 4096 mg/kg | Slightly to practically non-toxic |
| Rat (female) | Acute oral LD50 | 2451 - 2721 mg/kg | Slightly to practically non-toxic |
| Rabbit | Dermal LD50 | >2400 mg/kg | Slightly toxic |
LD50: Lethal dose for 50% of the population. LC50: Lethal concentration for 50% of the population. Source: EXTOXNET PIP - FLUAZIFOP-P-BUTYL.[22]
Experimental Protocols
1. Protocol for Assessing Phytotoxicity of this compound in a Sensitive Dicot Species
This protocol outlines a general procedure for a greenhouse or growth chamber experiment.
-
1. Plant Material and Growth Conditions:
-
1.1. Select a sensitive dicot species for testing (e.g., based on literature or preliminary screening).
-
1.2. Sow seeds in pots containing a standardized potting mix.
-
1.3. Grow plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod, adequate humidity and watering).
-
1.4. Thin seedlings to one or two per pot after emergence.
-
1.5. Allow plants to grow to a specific stage (e.g., 2-4 true leaves) before treatment.
-
-
2. Herbicide Preparation and Application:
-
2.1. Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant like Tween 20).
-
2.2. Prepare a series of dilutions to achieve the desired application rates. Include a vehicle-only control.
-
2.3. Apply the herbicide solution as a foliar spray using a calibrated laboratory sprayer to ensure uniform coverage.
-
-
3. Data Collection and Assessment:
-
3.1. Visual Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess each plant for phytotoxicity symptoms using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
3.2. Growth Measurements: At the end of the experiment, measure plant height.
-
3.3. Biomass Determination: Harvest the above-ground plant material, determine the fresh weight, then dry in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
-
4. Data Analysis:
-
4.1. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
4.2. If a dose-response is observed, calculate the ED50 (effective dose causing a 50% reduction in a measured parameter like biomass).
-
2. Protocol for Quantification of this compound and Fluazifop Acid Residues in Plant Tissue by LC-MS/MS
This protocol is a summary of a common approach for residue analysis.[1][23][24][25]
-
1. Sample Preparation:
-
1.1. Homogenize a known weight of plant tissue (e.g., 5-10 g).
-
1.2. Extract the residues with an acidified organic solvent (e.g., acetonitrile with formic acid).
-
1.3. Centrifuge the sample and collect the supernatant.
-
-
2. Hydrolysis (to convert this compound and its conjugates to Fluazifop acid):
-
2.1. Add hydrochloric acid (e.g., to a final concentration of 6 M) to the extract.
-
2.2. Heat the sample (e.g., at 60°C for 1 hour) to facilitate hydrolysis.
-
2.3. Dilute the hydrolysate with water.
-
-
3. Clean-up (Solid Phase Extraction - SPE):
-
3.1. Condition SPE cartridges (e.g., C2 and Si cartridges in tandem) with appropriate solvents.
-
3.2. Load the diluted hydrolysate onto the SPE cartridges.
-
3.3. Wash the cartridges to remove interfering compounds.
-
3.4. Elute the analyte (Fluazifop acid) with a suitable solvent (e.g., methanol).
-
3.5. Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
4. LC-MS/MS Analysis:
-
4.1. Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
4.2. Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of Fluazifop acid. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions.
-
4.3. Quantification: Prepare a calibration curve using matrix-matched standards of Fluazifop acid. The limit of quantification is typically in the range of 0.01-0.05 mg/kg depending on the crop matrix.[1]
-
Visualizations
Caption: Mechanism of this compound phytotoxicity in sensitive dicot species.
Caption: Troubleshooting workflow for diagnosing phytotoxicity in dicot species.
References
- 1. A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress Knowledge Map: A knowledge graph resource for systems biology analysis of plant stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying & Preventing Herbicide Injury to Landscape Plants & Vegetables | Extension | West Virginia University [extension.wvu.edu]
- 4. Herbicide Injury – ACCase Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 5. Diagnosing Herbicide Injury on Field Crops [ag.purdue.edu]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 8. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 11. invasive.org [invasive.org]
- 12. fao.org [fao.org]
- 13. This compound (Ref: SL 236) [sitem.herts.ac.uk]
- 14. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Page loading... [guidechem.com]
- 18. Investigating the phytotoxicity of the graminicide fluazifop-P-butyl against native UK wildflower species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluazifop- p-butyl, an aryloxyphenoxypropionate herbicide, diminishes renal and hepatic functions and triggers testicular oxidative stress in orally exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pp1.eppo.int [pp1.eppo.int]
- 22. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]
- 23. skyfox.co [skyfox.co]
- 24. epa.gov [epa.gov]
- 25. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Fluazifop-butyl Translocation to Meristematic Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the translocation of Fluazifop-butyl to meristematic tissues.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why am I observing poor grass weed control after applying this compound?
Possible Causes:
-
Environmental Stress: this compound is less effective under drought conditions because plant growth is slowed, hindering the herbicide's translocation.[1][2] Moisture stress has been shown to significantly reduce quackgrass control with this compound.[3][4]
-
Incorrect Weed Growth Stage: The herbicidal activity of this compound is lower on more mature plants. For example, control of quackgrass is greater at the two- to three-leaf stage compared to the five- to six-leaf stage.[3]
-
Antagonistic Tank Mixtures: Tank-mixing this compound with certain herbicides, such as auxin mimics like 2,4-D, can lead to reduced efficacy on grass weeds.[1][2]
-
Improper Application Time: Application during warmer parts of the day (e.g., 11 a.m. and 4 p.m.) can result in lower efficacy compared to applications in the early morning (e.g., 6 a.m.).
-
Poor Water Quality: The quality of the water used as a carrier can significantly impact the performance of this compound.
Solutions:
-
Optimize Application Timing: Apply this compound when weeds are actively growing and not under environmental stress. Avoid application during periods of drought.[1][2]
-
Target Young Weeds: For best results, apply to young, actively growing grass weeds, typically before the six-leaf stage.[3]
-
Consult Tank-Mix Compatibility Charts: Avoid mixing this compound with known antagonistic herbicides. Synergistic effects have been observed with herbicides like sethoxydim.[1][2]
-
Apply During Cooler Parts of the Day: Schedule applications for the early morning to improve efficacy.
-
Assess Water Quality: Test your water source for pH, hardness, and turbidity. Herbicides generally perform best in slightly acidic water.
Q2: My radiolabeled this compound experiment shows low translocation to the meristems. What could be the issue?
Possible Causes:
-
Suboptimal Environmental Conditions: Translocation is influenced by environmental factors. Translocation is greater in plants exposed to full light compared to shade.[3][4] Higher temperatures (e.g., 30°C) also promote greater foliar absorption than lower temperatures (e.g., 20°C).[3][4]
-
Lack of Adjuvant: The formulation of the spray solution can significantly impact uptake and subsequent translocation.
-
Rapid Metabolism: The plant may be metabolizing this compound to its less mobile acid form (fluazifop acid) in the treated leaf before significant translocation can occur.[1][2]
-
Plant Species: Different plant species can exhibit different rates of absorption and translocation.
Solutions:
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Control Environmental Conditions: In a laboratory setting, maintain optimal conditions for plant growth: adequate light, moderate to high humidity, and warm temperatures (around 30°C) to facilitate translocation.[3][4]
-
Incorporate an Adjuvant: The addition of a petroleum oil additive has been shown to increase the absorption and translocation of this compound.
-
Harvest at Different Time Points: Conduct a time-course experiment to capture the peak translocation of the radiolabel before it is fully metabolized or incorporated into other tissues.
-
Review Literature for Your Plant Species: Research the known absorption and translocation characteristics of this compound in your specific plant model.
Q3: I'm seeing inconsistent results between experimental replicates. What are the potential sources of variability?
Possible Causes:
-
Inconsistent Plant Material: Variations in plant age, growth stage, and overall health can lead to different responses to the herbicide.
-
Variable Application Technique: Inconsistent droplet size, coverage of the leaf surface, or the precise location of application of radiolabeled herbicide can introduce variability.
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Fluctuations in Environmental Conditions: Even minor differences in light, temperature, or humidity between replicates can affect herbicide uptake and translocation.
-
Water Quality Issues: If the water used for preparing the spray solution varies in pH or mineral content between batches, it can affect the stability and efficacy of this compound.
Solutions:
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Standardize Plant Material: Use plants of the same age and growth stage for all replicates and ensure they have been grown under identical conditions.
-
Refine Application Protocol: Use a micro-syringe for precise application of a consistent volume and droplet size of the radiolabeled solution to the same leaf position on each plant.
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Maintain Consistent Environment: Conduct experiments in a controlled environment chamber where light, temperature, and humidity can be kept constant.
-
Use Deionized or Distilled Water: Prepare all herbicide solutions with a consistent source of purified water to eliminate variability from water quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound translocation?
This compound is rapidly absorbed by the leaf surface and then hydrolyzes to fluazifop acid.[1][2] The fluazifop acid is the mobile form that is transported primarily in the phloem to the meristematic tissues (areas of active growth), where it inhibits the enzyme acetyl-CoA carboxylase (ACCase), disrupting lipid synthesis.[5]
Q2: How do adjuvants enhance the translocation of this compound?
Adjuvants, such as petroleum oil additives, can significantly increase the foliar absorption of this compound.[6] By improving the initial uptake of the herbicide through the leaf cuticle, a greater amount is available for translocation to the meristems.
Q3: What are the ideal environmental conditions for maximizing this compound translocation?
Optimal translocation of this compound is favored by conditions that promote active plant growth. This includes:
-
Warm Temperatures: Higher temperatures (e.g., 30°C) increase foliar absorption compared to cooler temperatures (e.g., 20°C).[3][4]
-
High Light Intensity: Translocation is greater in plants exposed to full light versus shaded conditions.[3][4]
-
Adequate Soil Moisture: Drought stress significantly reduces the efficacy of this compound.[1][2]
Q4: Can this compound be tank-mixed with other herbicides?
Yes, but with caution. Tank-mixing this compound with other graminicides like sethoxydim can have a synergistic effect, improving overall grass control.[1][2] However, mixing with auxin-mimic herbicides such as 2,4-D can be antagonistic and reduce the effectiveness of this compound on grasses.[1]
Q5: How quickly is this compound translocated to the meristems?
Translocation of the radiolabel from 14C-fluazifop-butyl can be detected in all plant parts as early as 6 hours after foliar application. However, the majority of the absorbed herbicide (around 90%) may remain in the treated leaf.
Data Presentation
Table 1: Effect of Petroleum Oil Additive on 14C-Fluazifop Absorption in Green Foxtail (Setaria viridis)
| Time After Treatment (hours) | 14C-Fluazifop Absorption without Additive (%) | 14C-Fluazifop Absorption with Petroleum Oil Additive (%) |
| 12 | 44.0 | 67.6 |
| 48 | Not specified | 74.2 |
| 72 | 58.6 | Not specified |
Table 2: Translocation of 14C-Fluazifop in Green Foxtail (Setaria viridis)
| Plant Part | Percentage of Applied Dose Translocated |
| Translocated from treated leaf 3 | 2.0% |
| Accumulated in apical meristem | 0.76% |
Table 3: Influence of Environmental Conditions on this compound Efficacy and Translocation
| Environmental Factor | Condition 1 | Effect on Efficacy/Translocation | Condition 2 | Effect on Efficacy/Translocation |
| Temperature | 20°C | Lower foliar absorption | 30°C | Significantly greater foliar absorption[3][4] |
| Light | Shade | Lower translocation | Full Light | Greater translocation[3][4] |
| Soil Moisture | Moisture Stress | Significantly reduced control[3][4] | Adequate Moisture | Optimal control |
Experimental Protocols
Protocol 1: Evaluating the Effect of Adjuvants on this compound Absorption and Translocation using 14C-Fluazifop-butyl
Objective: To quantify the impact of a selected adjuvant on the foliar absorption and subsequent translocation of this compound to the meristematic tissues of a target grass species.
Materials:
-
Uniformly grown target grass seedlings (e.g., Setaria viridis at the 3-4 leaf stage)
-
14C-radiolabeled this compound
-
Commercial formulation of this compound
-
Adjuvant to be tested (e.g., petroleum oil concentrate)
-
Microsyringe (10 µL)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid Scintillation Counter
-
Biological oxidizer
-
Deionized water
-
Ethanol
-
Plant press and oven
Methodology:
-
Plant Preparation: Select healthy, uniform plants at the 3-4 leaf stage. Allow them to acclimate in a controlled environment chamber for 48 hours under optimal growing conditions.
-
Treatment Solution Preparation: Prepare two treatment solutions.
-
Solution A (Control): A solution of formulated this compound in deionized water, spiked with a known amount of 14C-Fluazifop-butyl to achieve a final specific activity of approximately 2.0 kBq per plant.
-
Solution B (Adjuvant): Prepare the same solution as A, but with the addition of the test adjuvant at the recommended concentration.
-
-
Herbicide Application: Using a microsyringe, apply a 1 µL droplet of the treatment solution to the adaxial surface of the third fully expanded leaf of each plant. Apply Solution A to one set of plants and Solution B to another. Include a set of untreated control plants.
-
Harvesting: Harvest plants at predetermined time points (e.g., 6, 24, 48, and 72 hours) after treatment.
-
Leaf Wash (Quantifying Non-Absorbed Herbicide): At each harvest time, carefully excise the treated leaf. Wash the leaf surface with 10 mL of an ethanol:water (1:1 v/v) solution into a scintillation vial to remove any unabsorbed 14C-Fluazifop-butyl. Add scintillation cocktail and quantify the radioactivity using a Liquid Scintillation Counter.
-
Plant Sectioning: Section the remaining plant material into the following parts:
-
Treated leaf (after washing)
-
Shoots and leaves above the treated leaf
-
Stem and leaves below the treated leaf
-
Roots
-
-
Quantification of Translocation:
-
Dry each plant section in an oven at 60°C for 48 hours.
-
Combust each dried section using a biological oxidizer.
-
Trap the resulting 14CO2 in a scintillation cocktail.
-
Quantify the radioactivity in each section using a Liquid Scintillation Counter.
-
-
Data Analysis:
-
Calculate the total absorbed 14C by subtracting the amount recovered in the leaf wash from the total amount applied.
-
Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.
-
Statistically compare the absorption and translocation between the control and adjuvant treatments.
-
Visualizations
Caption: Translocation pathway of this compound from leaf application to its site of action.
Caption: Workflow for a 14C-Fluazifop-butyl absorption and translocation experiment.
References
Strategies to manage the evolution of Fluazifop-butyl resistant weeds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals encountering challenges with fluazifop-p-butyl resistant weeds in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced efficacy of fluazifop-p-butyl in our grass weed control experiments. How can we confirm if this is due to herbicide resistance?
A1: Reduced efficacy can be due to several factors including environmental conditions, application errors, or the evolution of herbicide resistance.[1] To confirm resistance, a systematic approach is required. First, rule out other factors by ensuring application protocols (dose, timing, adjuvants) were followed correctly and that environmental conditions were suitable for herbicide activity.[2] If resistance is still suspected, the next step is to conduct a whole-plant dose-response bioassay to compare the suspected resistant population with a known susceptible population.
A robust bioassay will allow you to determine the herbicide rate that causes 50% biomass reduction (GR₅₀) or 50% injury (ID₅₀). A significant shift in the GR₅₀ or a high resistance index (RI = Resistant GR₅₀ / Susceptible GR₅₀) provides strong evidence of resistance.[3][4]
Q2: What are the primary mechanisms of resistance to fluazifop-p-butyl?
A2: Resistance to fluazifop-p-butyl, an ACCase (acetyl-CoA carboxylase) inhibitor, primarily occurs through two mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene, the herbicide's target site.[5][6] These mutations alter the enzyme's structure, preventing the herbicide from binding effectively.[7] Several mutations are known to confer resistance, such as the Trp-2027-Cys and Ile-1781-Leu substitutions.[8][9][10]
-
Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolism, where the resistant plant detoxifies the herbicide into non-toxic compounds more rapidly than susceptible plants.[6][11][12][13]
Q3: Our sequencing results have identified a mutation in the ACCase gene of our test population. How do we know if this specific mutation confers resistance to fluazifop-p-butyl?
A3: Specific point mutations in the carboxyl transferase (CT) domain of the ACCase gene are well-documented to confer resistance to aryloxyphenoxypropionate (APP) herbicides like fluazifop-p-butyl.[8][14] For example, a Trp-2027-Cys substitution is known to confer resistance to all APP herbicides.[8][9][15] Other mutations at positions 1781, 1999, 2041, 2078, 2088, and 2096 can also result in resistance, though the level and pattern of cross-resistance to other ACCase inhibitors may vary.[6][16] To definitively link a novel mutation to resistance, further functional characterization, such as enzyme assays, is required.
Q4: We suspect non-target-site resistance (NTSR) in our weed population. What experimental approaches can be used to investigate this?
A4: Investigating NTSR requires a multi-step approach as it can be more complex than identifying a single target-site mutation.[6][13] Key experiments include:
-
Sequencing the ACCase gene: First, confirm the absence of known target-site mutations that could explain the resistance.
-
Herbicide Metabolism Studies: Use radiolabeled fluazifop-p-butyl ([¹⁴C]fluazifop-p-butyl) to compare its uptake, translocation, and metabolism between resistant and susceptible plants.[11] Resistant plants with enhanced metabolism will show a faster conversion of the active fluazifop acid into non-toxic metabolites.[11][17]
-
Enzyme Assays: Investigate the activity of metabolic enzymes like cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), which are often involved in herbicide detoxification.[17]
Q5: What are the best practices for managing the evolution of fluazifop-p-butyl resistance in long-term experimental setups or agricultural systems?
A5: The most effective strategy is to implement an Integrated Weed Management (IWM) program.[18][19] This approach combines multiple weed control tactics to reduce the selection pressure for herbicide resistance. Key components include:
-
Herbicide Rotation and Mixtures: Avoid the repeated use of fluazifop-p-butyl or other ACCase inhibitors. Rotate between herbicides with different modes of action (MOA) and use tank mixtures of effective herbicides to control the target weed.[18][20]
-
Cultural Practices: Employ cultural methods that give the crop a competitive advantage over weeds. This includes using cover crops, adjusting planting density, and selecting competitive crop varieties.[19][21][22]
-
Mechanical and Physical Control: Incorporate practices like tillage, mowing, or hand-pulling to control weeds before they can set seed.[19]
-
Prevention: Prevent the introduction and spread of resistant weed seeds by cleaning equipment and managing weed growth in non-crop areas.[19]
Data Presentation: Resistance Levels
The following table summarizes reported resistance levels of various weed species to ACCase-inhibiting herbicides, including fluazifop-p-butyl. The Resistance Index (RI) is calculated as the ratio of the GR₅₀ (herbicide dose causing 50% growth reduction) of the resistant population to that of the susceptible population.
| Weed Species | Herbicide | Resistance Index (RI) | Target-Site Mutation | Reference |
| Rottboellia cochinchinensis | Fluazifop-p-butyl | >2 (plants survived 2x label rate) | Trp-2027-Cys | [8][15] |
| Digitaria ciliaris | Cyhalofop-butyl | 10.0 - 19.9 | Ile-1781-Leu, Trp-2027-Cys/Ser, Ile-2041-Asn | [14] |
| Digitaria ciliaris | Fenoxaprop-P-ethyl | 53.7 - 132.8 | Ile-1781-Leu, Trp-2027-Cys/Ser, Ile-2041-Asn | [14] |
| Phalaris minor | Clodinafop-propargyl | 1991 | Ile-2041-Asn | [4] |
| Phalaris minor | Fluazifop-p-butyl | 364 | Ile-2041-Asn | [4] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for Resistance Confirmation
Objective: To quantify the level of resistance to fluazifop-p-butyl in a suspected weed population compared to a known susceptible population.
Methodology:
-
Seed Germination: Germinate seeds of both the suspected resistant (R) and known susceptible (S) populations in petri dishes or trays with suitable growth media. Ensure dormancy-breaking procedures are used if necessary (e.g., cold stratification).[3]
-
Plant Growth: Transplant uniform seedlings (e.g., at the two-leaf stage) into individual pots filled with a standard potting mix. Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: At the three- to four-leaf stage, apply fluazifop-p-butyl at a range of doses. A typical dose range would include 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate. Include an untreated control for both R and S populations. Use a laboratory spray chamber to ensure uniform application.[23]
-
Data Collection: At 21 days after treatment (DAT), assess plant survival and perform a visual injury rating (0% = no effect, 100% = plant death). Harvest the above-ground biomass for each plant, dry in an oven at 70°C to a constant weight, and record the dry weight.[23]
-
Data Analysis: Analyze the dry weight data using non-linear regression to fit a log-logistic dose-response curve. From this curve, determine the GR₅₀ for both R and S populations. Calculate the Resistance Index (RI) as GR₅₀ (R) / GR₅₀ (S).[23]
Protocol 2: Molecular Analysis of ACCase Target-Site Mutations
Objective: To identify known mutations in the ACCase gene that confer resistance to fluazifop-p-butyl.
Methodology:
-
Plant Material: Collect fresh leaf tissue from individual plants of the suspected resistant and susceptible populations that have been confirmed through bioassays.
-
DNA Extraction: Extract genomic DNA from the leaf tissue using a commercial plant DNA extraction kit or a standard CTAB protocol.
-
PCR Amplification: Design primers to amplify the carboxyl transferase (CT) domain of the plastidic ACCase gene. This region contains the common mutation sites.[8][15] Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides using a commercial PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Ensure both forward and reverse strands are sequenced for accuracy.
-
Sequence Analysis: Align the obtained sequences from the R and S plants with a reference ACCase sequence from a susceptible plant of the same species. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring codons (e.g., 1781, 2027, 2041).[8][14]
Visualizations
Signaling Pathway of Fluazifop-p-butyl Action and Resistance
Caption: Mechanism of fluazifop-p-butyl action and evolution of resistance.
Experimental Workflow for Resistance Characterization
Caption: Workflow for investigating suspected herbicide resistance.
Integrated Weed Management (IWM) Strategy
Caption: Key components of an Integrated Weed Management (IWM) strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. herbiguide.com.au [herbiguide.com.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plant resistance to herbicides inhibitors ofthe enzyme acetyl coenzyme A carboxilase (ACCase) - Weed Control Journal [weedcontroljournal.org]
- 6. Resistance to acetyl-CoA carboxylase-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Basis for Resistance to Fluazifop-P-Butyl in Itchgrass (Rottboellia cochinchinensis) from Costa Rica - Advances in Weed Science [awsjournal.org]
- 9. Molecular basis for resistance to fluazifop-p-butyl in itchgrass (rottboellia cochinchinensis) from Costa Rica [kerwa.ucr.ac.cr]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 11. benchchem.com [benchchem.com]
- 12. Non-target-site herbicide resistance: a family business - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perspectives on non-target site mechanisms of herbicide resistance in weedy plant species using evolutionary physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. growiwm.org [growiwm.org]
- 19. Combating herbicide resistance: the role of integrated weed management (IWM) in modern agriculture | Field Notes | Illinois Extension | UIUC [extension.illinois.edu]
- 20. Best Management Practices | Herbicide Resistance Action Committee [hracglobal.com]
- 21. canadianagronomist.ca [canadianagronomist.ca]
- 22. Frontiers | Using integrated weed management systems to manage herbicide-resistant weeds in the Canadian Prairies [frontiersin.org]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Fluazifop-butyl and Quizalofop-p-ethyl for Post-Emergence Grass Weed Management
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative efficacy of two leading aryloxyphenoxypropionate herbicides, supported by experimental data and protocols.
Fluazifop-butyl and Quizalofop-p-ethyl are highly effective, selective post-emergence herbicides widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2][3][4] Both belong to the aryloxyphenoxypropionate ('fop') chemical family and share the same primary mode of action: the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3][5] This enzyme is critical for fatty acid biosynthesis in grasses, and its inhibition leads to the disruption of cell membrane formation, cessation of growth, and eventual death of susceptible weed species.[2][3][4][6] Despite their similar mechanisms, key differences in their performance under various environmental conditions, efficacy against specific weed species, and speed of action are crucial for selecting the appropriate herbicide for specific applications.[1][7]
Executive Summary
Both herbicides are systemic, absorbed through the foliage and translocated to the meristematic tissues where they exert their effects.[2][3][5][6] this compound is often favored in cooler temperatures and may provide better control of certain perennial grasses like quackgrass and reeds.[1][7] Conversely, Quizalofop-p-ethyl is noted for its faster action on susceptible weeds, though its efficacy can be more influenced by temperature and humidity.[1][7] The choice between these two herbicides may depend on specific environmental conditions, the target weed spectrum, and the desired speed of control.[1]
Mode of Action: ACCase Inhibition
This compound and Quizalofop-p-ethyl, once absorbed by the plant, are hydrolyzed to their active acid forms, fluazifop and quizalofop, respectively.[6][8] These active forms bind to and inhibit the ACCase enzyme in susceptible grass species. This inhibition blocks the first committed step in fatty acid synthesis, leading to a depletion of lipids necessary for cell membrane integrity and function, ultimately causing cell death in the meristematic regions.[2][3][4][6][9] Broadleaf plants are tolerant because their ACCase enzyme has a different structure that is not recognized by the herbicide.[2][10]
Quantitative Performance Data
The following tables summarize the comparative efficacy of this compound and Quizalofop-p-ethyl on various grass weed species and their impact on crop yield as reported in scientific literature. Efficacy is typically measured as percent control, reduction in weed biomass, or the effect on crop yield.
Table 1: Comparative Efficacy on Weed Control in Various Crops
| Crop | Herbicide | Application Rate (g a.i./ha) | Weed Species Controlled | Weed Control Efficiency (%) | Source |
| Groundnut | Fluazifop-p-butyl | 134 | Grasses | High | [11][12] |
| Groundnut | Fluazifop-p-butyl | 167 | Grasses | 79.55 | [11][12][13] |
| Groundnut | Quizalofop-p-ethyl | 50 | Grasses | High | [11][12][14] |
| Greengram | Fomesafen + Fluazifop-p-butyl | 220 | Complex weed flora | 82.9 | [15] |
| Greengram | Fomesafen + Fluazifop-p-butyl | 250 | Eleusine indica, Echinochloa colona, etc. | High | [16] |
| Greengram | Quizalofop-ethyl | 50 | - | Inferior to Fomesafen + Fluazifop-p-butyl | [16] |
| Blackgram | Fluazifop-p-butyl + Fomesafen | 222 | Grasses and broadleaf weeds | High | [17][18] |
| Cotton | Fluazifop-p-butyl | 167 | Grassy weeds | Effective | [19] |
| Soybean | Fluazifop-p-butyl | 188 | Cenchrus echinatus, Digitaria horizontalis, Eleusine indica | Effective | [20] |
Table 2: Comparative Impact on Crop Yield
| Crop | Herbicide | Application Rate (g a.i./ha) | Pod/Seed Yield ( kg/ha ) | Source |
| Groundnut | Fluazifop-p-butyl | 134 | 1681 | [11][12] |
| Groundnut | Fluazifop-p-butyl | 167 | 1542 | [11][12] |
| Groundnut | Quizalofop-p-ethyl | 50 | 1485 | [11][12] |
| Greengram | Fomesafen + Fluazifop-p-butyl | 250 | 1210 | [16] |
| Greengram | Fomesafen + Fluazifop-p-butyl | 312.5 | 1220 | [16] |
| Blackgram | Fluazifop-p-butyl + Fomesafen | 222 | Significantly higher than weedy check | [17][18] |
| Cotton | Fluazifop-p-butyl | 167 | Increased seed cotton yield | [19] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of efficacy data, detailed experimental methodologies are essential. The following is a generalized protocol for conducting field trials to compare the efficacy of this compound and Quizalofop-p-ethyl.
Detailed Methodology for Field Efficacy Trials
-
Experimental Design: A randomized complete block design (RCBD) with three or four replications is commonly used.[21] Plot sizes should be adequate to minimize edge effects, for example, 5.5m x 3.6m.[16]
-
Treatments:
-
Application:
-
Herbicides should be applied post-emergence when grass weeds are in the 2-5 leaf stage and actively growing.[10][22]
-
A calibrated backpack sprayer or a bicycle-mounted sprayer equipped with flat-fan nozzles is used to ensure uniform application.[1][16]
-
A typical spray volume is 150-500 liters per hectare at a pressure of 200-250 kPa.[1][16]
-
-
Data Collection:
-
Weed Control Efficacy: Visually assess weed control at specified intervals (e.g., 14, 21, 28, and 42 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death).[16][21]
-
Weed Density and Dry Weight: Count the number of weeds per unit area (e.g., m²) and collect the above-ground biomass. Dry the biomass in an oven until a constant weight is achieved.
-
Crop Phytotoxicity: Visually assess crop injury on a scale of 0-10 (0 = no injury, 10 = crop death) at regular intervals after application.[16]
-
Crop Yield: At maturity, harvest the crop from the central rows of each plot to determine the grain or pod yield.[1]
-
-
Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA). Treatment means are separated using a suitable test, such as Fisher's protected LSD or Tukey's HSD at a significance level of p ≤ 0.05.[1]
Conclusion
This compound and Quizalofop-p-ethyl are both highly effective and selective herbicides for the post-emergence control of grass weeds in broadleaf crops.[1] The selection between them should be based on a careful consideration of environmental conditions, the specific weed species present, and the desired speed of weed control.[1] this compound may be more reliable in cooler conditions and for the control of certain perennial grasses, while Quizalofop-p-ethyl can offer faster initial activity.[1][7] For optimal results, it is crucial to apply these herbicides at the recommended growth stage of the weeds and under favorable environmental conditions.[1][23] The experimental protocols outlined in this guide provide a robust framework for conducting comparative efficacy studies to inform the selection and use of these important weed management tools.
References
- 1. benchchem.com [benchchem.com]
- 2. iskweb.co.jp [iskweb.co.jp]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]
- 6. invasive.org [invasive.org]
- 7. Page loading... [guidechem.com]
- 8. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
- 9. Fusilade II (fluazifop-P-butyl) | NC State Extension Publications [content.ces.ncsu.edu]
- 10. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 11. EVALUATION OF DOSES OF NEW HERBICIDE FLUAZIFOP-P-BUTYL 13.4 EC FOR GRASSY WEEDS MANAGEMENT IN IRRIGATED GROUNDNUT | The Bioscan [thebioscan.com]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. isws.org.in [isws.org.in]
- 15. isws.org.in [isws.org.in]
- 16. isws.org.in [isws.org.in]
- 17. isws.org.in [isws.org.in]
- 18. sasapjas.org [sasapjas.org]
- 19. isws.org.in [isws.org.in]
- 20. Optimizing Fluazifop-P-Butyl application on postemergence soybeans (Glycine max) - Advances in Weed Science [awsjournal.org]
- 21. benchchem.com [benchchem.com]
- 22. knowledgehub.ccardesa.org [knowledgehub.ccardesa.org]
- 23. 4farmers.com.au [4farmers.com.au]
Validating the ACCase-Inhibiting Activity of Fluazifop-butyl In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Fluazifop-butyl, a potent aryloxyphenoxypropionate herbicide, with other acetyl-CoA carboxylase (ACCase) inhibitors. Supported by experimental data, this document details the methodologies for key validation assays and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of ACCase Inhibitors
The inhibitory activity of this compound and other ACCase inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to reduce the enzyme's activity by 50%. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values for this compound and other ACCase inhibitors against susceptible (S) and resistant (R) biotypes of various weed species.
| Herbicide | Weed Species | Biotype | IC50 (µM) | Reference |
| Fluazifop-p-butyl | Digitaria ciliaris | Susceptible (S) | 0.5 | [1] |
| Resistant (R1) | 8.9 | [1] | ||
| Resistant (R2) | 17.1 | [1] | ||
| Sethoxydim | Digitaria ciliaris | Susceptible (S) | 0.7 | [1] |
| Resistant (R1) | 15.3 | [1] | ||
| Resistant (R2) | 41.1 | [1] | ||
| Clethodim | Digitaria ciliaris | Susceptible (S) | Not specified | |
| Resistant (R1) | Not specified | |||
| Resistant (R2) | Not specified | |||
| Pinoxaden | Digitaria ciliaris | Susceptible (S) | 1.5 | [1] |
| Resistant (R1) | 12.7 | [1] | ||
| Resistant (R2) | 28.4 | [1] | ||
| Quizalofop | Wheat | Susceptible | 0.486 | [2] |
| Resistant (1 mutant genome) | 1.84 | [2] | ||
| Resistant (2 mutant genomes) | 19.3 | [2] | ||
| Haloxyfop | Wheat | Susceptible | 0.968 | [2] |
| Resistant (1 mutant genome) | 0.732 | [2] | ||
| Resistant (2 mutant genomes) | 0.583 | [2] |
Mechanism of Action: ACCase Inhibition
This compound is a selective, post-emergence herbicide that targets the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for the biosynthesis of fatty acids in grasses.[3][4][5] By inhibiting ACCase, this compound disrupts the formation of lipids essential for cell membrane integrity, leading to necrosis, particularly in the meristematic tissues, and ultimately, the death of the susceptible plant.[3][6][7]
ACCase Inhibition Signaling Pathway
Experimental Protocols
In Vitro ACCase Inhibition Assay using Malachite Green Colorimetric Method
This protocol describes a non-radioactive method for determining the ACCase-inhibiting activity of herbicides in vitro. The assay measures the production of ADP, which is proportional to ACCase activity, through a colorimetric reaction with malachite green.[1][8][9][10][11][12]
1. Enzyme Extraction:
-
Harvest fresh, young leaf tissue (approximately 10 g) from susceptible and resistant plant biotypes.[1][8]
-
Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[1][8]
-
Suspend the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 5 mM DTT, 10 mM MgCl2, 1 mM PMSF).[1][8]
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
The resulting supernatant contains the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. ACCase Activity Assay:
-
Prepare a reaction mixture in a 96-well microplate. Each well should contain:
-
25 µL of enzyme extract.
-
25 µL of the test herbicide (e.g., this compound) at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM). A control with no herbicide should be included.
-
150 µL of assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP).[8]
-
-
Initiate the reaction by adding 25 µL of acetyl-CoA (final concentration 4.5 mM).[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 20-30 minutes.
3. Colorimetric Detection:
-
Stop the reaction by adding 25 µL of a malachite green-molybdate solution.[10] This will form a colored complex with the free phosphate produced from ATP hydrolysis.
-
After a short incubation period (10-15 minutes) at room temperature, measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.[10][12]
4. Data Analysis:
-
Construct a standard curve using known concentrations of phosphate to determine the amount of ADP produced in each reaction.
-
Calculate the ACCase activity as the rate of ADP production (e.g., nmol/min/mg protein).
-
Express the ACCase activity for each herbicide concentration as a percentage of the control (no herbicide).
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for validating the ACCase-inhibiting activity of a compound in vitro.
In Vitro ACCase Inhibition Assay Workflow
References
- 1. bioone.org [bioone.org]
- 2. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 6. scielo.br [scielo.br]
- 7. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. benchchem.com [benchchem.com]
- 9. Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unraveling the Complexity of Herbicide Resistance: A Comparative Guide to the Cross-Resistance Profiles of Fluazifop-Butyl Resistant Weed Biotypes
For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide resistance is paramount for the creation of effective and sustainable weed management strategies. This guide provides an objective comparison of the cross-resistance profiles of weed biotypes resistant to fluazifop-butyl, an aryloxyphenoxypropionate (FOP) herbicide. By delving into the underlying mechanisms and presenting supporting experimental data, this document aims to be a critical resource in the ongoing battle against herbicide resistance.
This compound, a widely used herbicide, targets the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of grass weeds.[1][2] However, the persistent use of this herbicide has led to the evolution of resistant weed biotypes, posing a significant threat to agricultural productivity. This resistance is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[3][4]
Target-site resistance (TSR) arises from genetic mutations in the ACCase gene, which alter the herbicide's binding site on the enzyme, rendering it less effective.[5] Different mutations can confer varying levels of resistance to this compound and cross-resistance to other ACCase inhibitors, including other FOPs, cyclohexanediones (DIMs), and phenylpyrazolines (DENs).[2][6]
Non-target-site resistance (NTSR) , on the other hand, involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[4] The most common form of NTSR is enhanced metabolic resistance, where the resistant plant can more rapidly detoxify the herbicide.[4][7] This type of resistance can be particularly problematic as it may confer cross-resistance to herbicides with different modes of action.[3][8]
Comparative Analysis of Cross-Resistance Profiles
The following tables summarize the cross-resistance profiles of various this compound resistant weed biotypes, categorized by the mechanism of resistance. The data is presented as the Resistance Index (RI) or Resistance Factor (RF), which is the ratio of the herbicide concentration required to inhibit the growth of the resistant population by 50% (GR50) to that of a susceptible population.
Target-Site Resistance (TSR) Based Cross-Resistance
Mutations in the ACCase gene are a primary driver of resistance to this compound and other ACCase inhibitors. The specific amino acid substitution determines the pattern and level of cross-resistance.
| Weed Species | ACCase Mutation | Herbicide Class | Herbicide | Resistance Index (RI/RF) | Reference |
| Alopecurus myosuroides (Black-grass) | Ile-1781-Leu | FOP | Propaquizafop | 7.5 - 35.5 | [9] |
| DIM | Cycloxydim | 7.5 - 35.5 | [9] | ||
| Rottboellia cochinchinensis (Itchgrass) | Trp-2027-Cys | FOP | Fluazifop-P-butyl | High (not quantified) | [10] |
| Beckmannia syzigachne (American sloughgrass) | Trp-2027-Cys | FOP | Fenoxaprop-p-ethyl | >2000 | [6] |
| FOP | Clodinafop-propargyl | >1300 | [6] | ||
| FOP | Haloxyfop-p-methyl | >1000 | [6] | ||
| DIM | Sethoxydim | 11 | [6] | ||
| DIM | Clethodim | 4.8 | [6] | ||
| DEN | Pinoxaden | 165 | [6] | ||
| Asp-2078-Gly | FOP | Fenoxaprop-p-ethyl | >2000 | [6] | |
| FOP | Clodinafop-propargyl | >1300 | [6] | ||
| FOP | Haloxyfop-p-methyl | >1000 | [6] | ||
| DIM | Sethoxydim | 1.8 | [6] | ||
| DIM | Clethodim | 0.9 (Sensitive) | [6] | ||
| DEN | Pinoxaden | >250 | [6] | ||
| Gly-2096-Ala | FOP | Fluazifop-p-butyl | High (not quantified) | [6] | |
| FOP | Haloxyfop-p-methyl | High (not quantified) | [6] | ||
| DIM | Sethoxydim | Moderate (not quantified) | [6] |
Non-Target-Site Resistance (NTSR) Based Cross-Resistance
Enhanced metabolism is a key NTSR mechanism that can lead to broader and less predictable cross-resistance patterns.
| Weed Species | Mechanism | Herbicide Class | Herbicide | Resistance Index (RI/RF) | Reference |
| Eleusine indica (Goosegrass) | Enhanced Metabolism | FOP | Fluazifop acid | More rapid metabolism in R biotype | [7] |
| Lolium multiflorum (Italian Ryegrass) | Undefined NTSR | DEN | Pinoxaden | 3.4 | [9] |
| FOP | Propaquizafop | 1.3 | [9] |
Experimental Protocols
The data presented in this guide is derived from robust experimental methodologies designed to characterize herbicide resistance.
Whole-Plant Dose-Response Assays
This is the most common method for confirming and quantifying herbicide resistance.[11][12]
-
Seed Collection: Seeds from putative resistant and known susceptible weed populations are collected.
-
Plant Growth: Plants are grown from seed in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., 2-3 leaves).[13]
-
Herbicide Application: A range of herbicide doses, including rates below and above the recommended field rate, are applied to the plants.[11]
-
Assessment: After a set period (e.g., 21 days), plant survival and biomass (fresh or dry weight) are measured.
-
Data Analysis: The data is fitted to a log-logistic dose-response curve to determine the GR50 value (the herbicide dose required to reduce plant biomass by 50%).[14][15] The Resistance Index (RI) is then calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population).
ACCase Gene Sequencing
This molecular technique is used to identify target-site mutations.
-
DNA Extraction: Genomic DNA is extracted from leaf tissue of resistant and susceptible plants.
-
PCR Amplification: The carboxyltransferase (CT) domain of the ACCase gene, where resistance mutations commonly occur, is amplified using specific primers.[10]
-
Sequencing: The amplified PCR product is sequenced to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.[10]
-
Sequence Analysis: The nucleotide and predicted amino acid sequences from resistant plants are compared to those from susceptible plants to identify mutations known to confer resistance.[10]
Visualizing Resistance Mechanisms and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ACCase inhibitor signaling pathway and a typical experimental workflow for identifying and characterizing herbicide resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 3. growiwm.org [growiwm.org]
- 4. It’s Complicated: Non-target-site Herbicide Resistance | Weeders of the West | Washington State University [smallgrains.wsu.edu]
- 5. syngenta.ca [syngenta.ca]
- 6. Cross-resistance patterns to ACCase-inhibitors in American sloughgrass (Beckmannia syzigachne Steud.) homozygous for specific ACCase mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. [PDF] First Detection and Characterization of Cross- and Multiple Resistance to Acetyl-CoA Carboxylase (ACCase)- and Acetolactate Synthase (ALS)-Inhibiting Herbicides in Black-Grass (Alopecurus myosuroides) and Italian Ryegrass (Lolium multiflorum) Populations from Ireland | Semantic Scholar [semanticscholar.org]
- 10. Molecular Basis for Resistance to Fluazifop-P-Butyl in Itchgrass (Rottboellia cochinchinensis) from Costa Rica - Advances in Weed Science [awsjournal.org]
- 11. weedscience.org [weedscience.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. media.ahdb.org.uk [media.ahdb.org.uk]
- 14. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
Comparative Metabolic Profiling of Fluazifop-butyl in Tolerant and Susceptible Species: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of Fluazifop-butyl in species that exhibit tolerance versus those that are susceptible to its herbicidal effects. Understanding these metabolic differences is pivotal for the development of more effective and selective herbicides, as well as for predicting and managing the evolution of herbicide resistance in weed populations. This document summarizes key experimental findings, details the methodologies employed in this research, and visualizes the complex biological pathways involved.
Introduction to this compound and Its Mode of Action
Fluazifop-p-butyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate ("fop") chemical family, widely utilized for the control of annual and perennial grass weeds in broadleaf crops.[1] It functions as a pro-herbicide; upon absorption into the plant, it is rapidly hydrolyzed to its biologically active form, fluazifop acid.[1][2] This active metabolite targets and inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids.[2] The disruption of lipid production leads to a failure in cell membrane integrity, particularly in the actively growing meristematic tissues of susceptible grasses, ultimately resulting in plant death.
Resistance to Fluazifop-p-butyl in many weed biotypes is not due to altered uptake or translocation of the herbicide, but rather to an enhanced ability to metabolically detoxify the active fluazifop acid before it can reach its target site in sufficient concentrations to be lethal.
Comparative Quantitative Data
The core difference in the metabolic profiling of this compound between tolerant and susceptible species lies in the rate and efficiency of its detoxification. Tolerant species and resistant biotypes exhibit a markedly enhanced capacity to metabolize the active fluazifop acid into non-phytotoxic compounds.
Table 1: Comparative Uptake and Translocation of [¹⁴C]this compound
| Species/Biotype | Time After Treatment (hours) | Absorption (% of Applied) | Translocation (% of Absorbed) |
| Susceptible Grass (e.g., Quackgrass) | 6 | 36 | ~15-20 |
| Tolerant Crop (e.g., Soybean) | 6 | 75 | ~15-20 |
| Susceptible Weed Biotype | 24 | ~80-90 | ~10-15 |
| Resistant Weed Biotype | 24 | ~80-90 | ~10-15 |
Data compiled from studies on various susceptible and tolerant species. While specific percentages may vary between studies and species, the general trend indicates that differences in uptake and translocation are not the primary drivers of tolerance or resistance.
Table 2: Metabolic Fate of this compound in Tolerant vs. Susceptible Species
| Compound | Tolerant Species/Resistant Biotype | Susceptible Species/Biotype |
| This compound | Rapidly hydrolyzed to fluazifop acid. | Rapidly hydrolyzed to fluazifop acid. |
| Fluazifop Acid (Active) | Rapidly metabolized into non-toxic conjugates. Lower steady-state concentration. | Slower metabolism, leading to accumulation at the target site. |
| Metabolites (Conjugates) | Higher concentrations of various conjugated forms. | Lower concentrations of conjugated forms. |
Table 3: Qualitative Comparison of this compound Metabolites in Resistant (R) and Susceptible (S) Goosegrass (Eleusine indica)
| Metabolite (m/z) | Ion Mode | Relative Intensity (R vs. S) | Putative Identification |
| 512 | Positive | Higher in R | Conjugated fluazifop acid |
| 432 | Positive | Higher in R | Conjugated fluazifop acid |
| 423 | Positive | Higher in R | Conjugated fluazifop acid |
| 415 | Positive | Higher in R | Conjugated fluazifop acid |
| 314 | Positive | Higher in R | Reduced form of fluazifop acid |
| 160 | Positive | Higher in R | Intermediate (e.g., 5-trifluoromethyl-2-pyridone) |
| 788 | Negative | Higher in R | Conjugated fluazifop acid |
| 623 | Negative | Higher in R | Conjugated fluazifop acid |
| 593 | Negative | Higher in R | Conjugated fluazifop acid |
| 162 | Negative | Lower in R | Intermediate (e.g., 5-trifluoromethyl-2-hydroxypyridine) |
Based on findings from a study on resistant and susceptible goosegrass, indicating a more active and diverse metabolic detoxification pathway in the resistant biotype.
Metabolic Pathways and Detoxification Mechanisms
In both tolerant and susceptible plants, this compound is quickly hydrolyzed to fluazifop acid. However, in tolerant and resistant plants, this is followed by rapid detoxification. This detoxification can occur through several pathways, primarily involving hydroxylation and subsequent conjugation with glucose or glutathione, catalyzed by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases. These modifications increase the polarity of the molecule, facilitating its sequestration into vacuoles and preventing it from reaching the ACCase enzyme.
Experimental Protocols
The comparative metabolic profiling of this compound typically involves the following key experiments:
Plant Material and Growth Conditions
-
Plant Species: Seeds of confirmed herbicide-resistant (R) and susceptible (S) biotypes of a target weed species (e.g., Eleusine indica, Digitaria sanguinalis) or a tolerant crop (e.g., soybean) and a susceptible grass are used.
-
Growth: Plants are cultivated under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) to a specific growth stage (e.g., 3-4 leaf stage) before treatment.
Herbicide Application and Sample Collection
-
Application: A solution of Fluazifop-p-butyl, often radiolabeled with ¹⁴C for tracking, is applied to the foliage of the plants at a specified rate.
-
Harvesting: At designated time points post-application (e.g., 6, 24, 48, 72 hours), treated plants are harvested. The treated leaf is often washed with a solvent (e.g., acetone or methanol) to recover unabsorbed herbicide. The plant is then sectioned into treated leaf, other foliage, stems, and roots.
Extraction of Herbicide and Metabolites
-
Homogenization: Plant sections are flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a solvent system, such as acetonitrile/water, often with acidification to improve the extraction of acidic metabolites.
-
Purification: The crude extract is centrifuged, and the supernatant is collected. The extract may be further purified and concentrated using solid-phase extraction (SPE).
Metabolite Analysis and Quantification
-
Analytical Technique: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with either a radioactivity detector (for ¹⁴C-labeled studies) or a mass spectrometer (LC-MS/MS) for separation and quantification of the parent herbicide and its metabolites.[3][4][5][6]
-
Quantification: For radiolabeled studies, the amount of radioactivity in each separated peak is measured to determine the concentration of each compound. For LC-MS/MS, quantification is achieved by comparing the peak areas of the analytes in the samples to those of known analytical standards.
Conclusion
The primary determinant of tolerance or resistance to Fluazifop-p-butyl is the enhanced metabolic detoxification of its active form, fluazifop acid. While uptake and translocation are generally similar between tolerant/resistant and susceptible species, the former possess a more robust enzymatic machinery to rapidly convert the herbicide into non-toxic metabolites. This understanding is crucial for the agricultural industry in designing sustainable weed management programs that can mitigate the evolution of herbicide resistance. For drug development professionals, these studies on differential metabolism in closely related species offer valuable insights into the broader principles of xenobiotic metabolism and detoxification, which are fundamental aspects of pharmacology and toxicology.
References
Validating Analytical Methods for Fluazifop-butyl: A Comparative Guide Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the determination of Fluazifop-butyl, a selective herbicide, with a focus on methods utilizing Certified Reference Materials (CRMs). The use of CRMs is critical for ensuring the accuracy, reliability, and traceability of analytical data. This document summarizes key performance data, details experimental protocols, and presents a visual workflow to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on various factors, including the matrix (e.g., soil, water, food products), required sensitivity, and available instrumentation. The following table summarizes the performance of common methods validated with CRMs.
| Method | Principle | Matrix | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (R²) | Certified Reference Material Source |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Soil | 1.0 µg/kg[1] | 70-120%[1][2] | >0.999[3] | Syngenta Crop Protection[2] |
| Water | Not explicitly stated, but method is sensitive at ppb levels[4] | - | >0.99[4] | Not explicitly stated | ||
| Cereals | - | - | - | Not explicitly stated | ||
| Panax ginseng | 2.0-8.6 µg/kg[3] | 77.6-97.8%[3] | >0.999[3] | Not explicitly stated | ||
| GC-MS | Gas Chromatography-Mass Spectrometry | Soil | 0.01 mg/kg[5] | Good recoveries reported[5] | - | ICI p.l.c.[5] |
| Water | ng/L to sub ng/L levels[6] | - | 0.9887[6] | Not explicitly stated | ||
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection | Soil | 0.05 mg/kg[5] | Good recoveries reported[5] | - | ICI p.l.c.[5] |
| Formulations | - | - | - | CIPAC Handbook[7] | ||
| LC/AD | Liquid Chromatography with Oxidative Amperometric Detection | Soybeans & Soybean Oil | 0.05 ppm | - | - | Not explicitly stated |
Note: The performance characteristics can vary based on the specific instrumentation, experimental conditions, and the matrix being analyzed. Researchers should perform in-house validation to ensure the chosen method meets their specific requirements. Certified Reference Materials for this compound and its P-butyl enantiomer are available from various suppliers, including Sigma-Aldrich (TraceCERT®), HPC Standards GmbH[8], and LGC Standards[9].
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the analysis of this compound.
LC-MS/MS Method for this compound in Soil
This method is suitable for the quantitative determination of Fluazifop-P-butyl and its metabolites.[1][2]
a. Sample Preparation:
-
Weigh a representative portion of the soil sample.
-
Extract the sample with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Shake the mixture vigorously and then centrifuge to separate the solid and liquid phases.
-
Take an aliquot of the supernatant for further clean-up or direct analysis.
b. Chromatographic Conditions:
-
Column: A reverse-phase C18 or similar column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[1]
-
Flow Rate: Adjusted to achieve optimal separation.
-
Injection Volume: Typically in the range of 10-50 µL.[1]
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for Fluazifop-P-butyl.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions.[1]
d. Calibration and Quantification:
-
Prepare a series of calibration standards using a certified reference material of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
GC-MS Method for this compound in Water
This method is highly sensitive and suitable for trace-level analysis in water samples.[6]
a. Sample Preparation (Solid-Phase Microextraction - SPME):
-
Place a known volume of the water sample into a vial.
-
Adjust the pH of the sample as required.
-
Expose a SPME fiber (e.g., polydimethylsiloxane) to the sample for a defined period under controlled temperature and stirring conditions to allow for the extraction of the analyte.[6]
b. GC-MS Conditions:
-
Injector: The SPME fiber is thermally desorbed in the GC inlet.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms) is used.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A programmed temperature ramp is used to separate the analyte from other components.
-
Ionization: Electron Ionization (EI) is common.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.
c. Calibration and Quantification:
-
Prepare calibration standards in a clean matrix.
-
Analyze the standards using the same SPME-GC-MS procedure.
-
Generate a calibration curve and quantify the analyte in the samples.
Experimental Workflow
The following diagram illustrates a general workflow for the validation of an analytical method for this compound using a certified reference material.
Caption: Workflow for validating this compound analytical methods.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Fluazifop-P-butyl | CAS 79241-46-6 | LGC Standards [lgcstandards.com]
Comparative Analysis of the Environmental Impact of Fluazifop-butyl and Alternative Herbicides
A comprehensive guide for researchers and drug development professionals on the environmental profiles of Fluazifop-butyl and its key alternatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
This guide provides an objective comparison of the environmental impact of the selective post-emergence herbicide this compound with several widely used alternatives: Glyphosate, Glufosinate, Sethoxydim, Quizalofop-p-ethyl, and Clethodim. The analysis focuses on key environmental parameters including soil persistence, mobility, and toxicity to non-target organisms. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for the cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and processes.
Data Presentation: Quantitative Environmental Impact Assessment
The following tables summarize the key environmental impact parameters for this compound and its alternatives. Data has been compiled from various scientific sources and regulatory documents.
Table 1: Soil Persistence and Mobility
| Herbicide | Chemical Family | Average Soil Half-life (Days) | Mobility Potential | Primary Degradation Mechanism |
| This compound | Aryloxyphenoxy-propionate | 15[1] | Low[1] | Microbial metabolism and hydrolysis[1] |
| Glyphosate | Organophosphorus | ~30 (temperate climates) | Low (strong soil binding) | Microbial degradation |
| Glufosinate | Organophosphorus | 8.5 - 23 | Mobile to highly mobile | Microbial degradation[2] |
| Sethoxydim | Cyclohexanedione | 5[3] | High[3] | Microbial metabolism and photolysis[3] |
| Quizalofop-p-ethyl | Phenoxy | 60 | Low | Microbial degradation |
| Clethodim | Cyclohexanedione | ~3 | Mobile | Aerobic microbial processes |
Table 2: Acute Toxicity to Non-Target Organisms
| Herbicide | Mammals (Rat, Oral LD50 mg/kg) | Birds (Bobwhite Quail, Oral LD50 mg/kg) | Fish (Rainbow Trout, 96h LC50 mg/L) | Aquatic Invertebrates (Daphnia magna, 48h EC50 mg/L) | Honeybees (Contact LD50 µ g/bee ) |
| This compound | 2451 - 4096[1][4] | >4659[1] | 1.37[1][4] | >10[1][4] | >0.20[4] |
| Glyphosate | >5000 | >3851 | >100 | >100 | >100 |
| Glufosinate | 1620 - 2000 | >2000 | 1.8 - 10 | 1.3 - 10 | >100 |
| Sethoxydim | 2600 - 3100[3] | >5620[3] | 32[3] | 1.5[3] | >100 |
| Quizalofop-p-ethyl | 1182 - 1670[5] | >5000[5] | 10.7[5] | >100 | >100[5] |
| Clethodim | 1360 - 1630 | >6000 | 18 - 56[6] | 20.2[6] | >100[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the environmental impact assessment. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Soil Persistence and Transformation (Based on OECD Guideline 307)
This test evaluates the rate of degradation of a test substance in soil under both aerobic and anaerobic conditions.
-
Test System: Soil samples are collected from relevant agricultural areas. The soil is sieved and its characteristics (pH, organic carbon content, texture) are determined.
-
Procedure:
-
The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its field application rate.
-
For aerobic testing, the soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content, with a continuous flow of air to maintain aerobic conditions.[3] Evolved ¹⁴CO₂ is trapped to measure mineralization.
-
For anaerobic testing, the soil is incubated under aerobic conditions for a period (e.g., 30 days) before being flooded with nitrogen to create an anaerobic environment.
-
Soil samples are taken at various time intervals and extracted to analyze the concentration of the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).
-
-
Data Analysis: The rate of degradation is used to calculate the half-life (DT50) of the test substance in the soil.
Acute Toxicity to Fish (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[5]
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is exposed to water without the test substance.
-
The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
-
Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time using statistical methods.
Acute Immobilisation Test for Aquatic Invertebrates (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.
-
Test Organism: Young daphnids (less than 24 hours old) are used for the test.[7]
-
Procedure:
-
Groups of daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium for 48 hours.[7] A control group is maintained in the medium without the test substance.
-
The test is carried out in the dark at a constant temperature.
-
The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.[7]
-
-
Data Analysis: The concentration that immobilizes 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by the herbicides and a typical experimental workflow.
References
- 1. Wholesale POMAIS Quizalofop-p-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control factory and suppliers | POMAIS [bigpesticides.com]
- 2. eurofins.com.au [eurofins.com.au]
- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 4. Quizalofop-P-Ethyl: A Selective Post-Emergent Herbicide for Grass Weed Control [jindunchemical.com]
- 5. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 6. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
Long-Term Management of Perennial Grasses: A Comparative Analysis of Fluazifop-butyl Efficacy
The selective post-emergence herbicide Fluazifop-butyl offers effective long-term control of perennial grass weeds, a persistent challenge in various agricultural and non-crop settings. This guide provides a comparative analysis of this compound's performance against other leading graminicides, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of perennial grass management strategies.
This compound, a member of the aryloxyphenoxypropionate chemical family, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of lipids within grasses.[1][2] This mode of action leads to the disruption of cell membrane formation, ultimately causing the death of the target grass species.[3][4] Its systemic nature allows for translocation throughout the plant, including to the rhizomes and stolons, which is crucial for the long-term control of perennial grasses.[1]
Comparative Efficacy of Perennial Grass Control
The long-term efficacy of this compound has been demonstrated in numerous studies against a range of perennial grass species. For effective control, application timing is critical, with treatments generally recommended when grasses are actively growing and before the heading stage.[5] The addition of a nonionic surfactant is often advised to enhance absorption.[5]
The following table summarizes the performance of this compound and its alternatives in controlling key perennial grasses. Data has been compiled from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, application rates, and environmental factors.
| Herbicide | Target Perennial Grass | Application Rate (kg ai/ha) | Control Efficacy (%) | Duration of Control | Citation(s) |
| This compound | Sorghum halepense (Johnsongrass) | 0.210 (single application) | >90 | Not Specified | [6] |
| Sorghum halepense (Johnsongrass) | 0.140 (sequential applications) | >85 | 3 years | [6] | |
| Elymus repens (Quackgrass) | 0.125 (repeated applications) | Good control | Not Specified | [2] | |
| Spartina anglica | 2.1 | 98 | 1 year | [7] | |
| Spartina anglica | 2.1 | 92 | 3 years | [7] | |
| Sethoxydim | Hymenachne amplexicaulis | Not Specified | 85-90 | 6 months | [8] |
| Hymenachne amplexicaulis | Not Specified | 52-68 | 9 months | [8] | |
| Kentucky Bluegrass | Not Specified | 93-98 (sequential applications) | 8 weeks | [9] | |
| Clethodim | Panicum repens (Torpedograss) | 0.30 - 0.60 | <79 | Not Specified | [10] |
| Reed Canary Grass | 1.5% solution | Significant reduction/death | >1 year | [11] | |
| Glyphosate | Smooth Brome | Not Specified | Effective reduction | Long-term, but with re-invasion of other weeds | [12] |
| Tumble Windmillgrass | Not Specified | 85 | 28 days | [13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting efficacy data. The following protocols are representative of the experiments cited in this guide.
This compound Application for Sorghum halepense (Johnsongrass) Control
-
Objective: To evaluate the efficacy of single versus sequential applications of this compound on Johnsongrass.
-
Experimental Design: Field trials were conducted with treatments including single applications of this compound at varying rates and sequential applications.
-
Herbicide Application: this compound was applied post-emergence to actively growing Johnsongrass. For single applications, a rate of 210 g ai ha⁻¹ was used on plants with fewer than 6 leaves.[6] Sequential applications were made at a rate of 140 g ai ha⁻¹.[6]
-
Data Collection: Johnsongrass control was visually assessed at 14, 21, and 28 days after the final application.[6] Long-term control from sequential applications was evaluated over a 3-year period.[6]
-
Key Findings: A single application of 210 g ai ha⁻¹ provided over 90% control.[6] Sequential applications at a lower rate resulted in greater than 85% control over a three-year period, indicating excellent long-term efficacy.[6]
Comparative Trial of Graminicides for Quackgrass (Elymus repens) Control
-
Objective: To compare the efficacy of Fluazifop, Glyphosate, and Sethoxydim for quackgrass control.
-
Experimental Design: Field trials were established on a site with a natural infestation of quackgrass.
-
Herbicide Application: Herbicides were applied as a foliar spray. Fluazifop was applied at a rate of 0.125 kg ai/ha with a 0.25% non-ionic surfactant.[2] Applications were repeated on actively growing plants.[2]
-
Data Collection: Efficacy was assessed by measuring the reduction in quackgrass cover and density.
-
Key Findings: Fluazifop had the greatest impact on reducing quackgrass cover compared to glyphosate and sethoxydim.[2] Repeated applications were necessary for good control.[2]
Mode of Action and Signaling Pathway
This compound and other aryloxyphenoxypropionate ('FOPs') and cyclohexanedione ('DIMs') herbicides act by inhibiting the ACCase enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. The inhibition of ACCase blocks the production of malonyl-CoA, a crucial building block for the synthesis of fatty acids. These fatty acids are essential components of cell membranes. The disruption of membrane integrity, particularly in rapidly growing meristematic tissues, leads to cell leakage and ultimately, plant death.[1][4] Broadleaf plants are generally tolerant to these herbicides due to a structurally different, insensitive form of the ACCase enzyme.[4]
Caption: ACCase inhibition by this compound disrupts fatty acid synthesis.
Experimental Workflow for Herbicide Efficacy Trial
The following diagram illustrates a typical workflow for conducting a field trial to evaluate the long-term efficacy of a herbicide for perennial grass management.
Caption: Workflow for a long-term herbicide efficacy trial.
References
- 1. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 2. invasive.org [invasive.org]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Fusilade II (fluazifop-P-butyl) | NC State Extension Publications [content.ces.ncsu.edu]
- 6. Influence of fluazifop timing and rate on johnsongrass (Sorghum halepense) control in ACCase-resistant grain sorghum (Sorghum bicolor) | Weed Technology | Cambridge Core [cambridge.org]
- 7. apms.org [apms.org]
- 8. apms.org [apms.org]
- 9. hort [journals.ashs.org]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. grasslandrestorationnetwork.org [grasslandrestorationnetwork.org]
- 12. Long-Term Efficacy of Glyphosate for Smooth Brome Control in Native Prairie | Invasive Plant Science and Management | Cambridge Core [cambridge.org]
- 13. Agronomy eUpdate July 18th, 2024 : Issue 1012 [eupdate.agronomy.ksu.edu]
Comparing the selectivity of Fluazifop-butyl across different crop varieties
An objective analysis of Fluazifop-butyl's performance across different broadleaf crops, supported by experimental data, to inform researchers and agricultural scientists.
This compound is a post-emergence herbicide widely recognized for its selective control of grass weeds in a variety of broadleaf crops. Its efficacy stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in susceptible grass species. This guide provides a comparative analysis of the selectivity of this compound across different crop varieties, summarizing key experimental findings and methodologies to aid in research and development.
Mechanism of Selectivity
The selective action of this compound is primarily attributed to the structural differences in the ACCase enzyme between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. In susceptible grasses, this compound binds to and inhibits the ACCase enzyme, leading to a cessation of lipid production, disruption of cell membrane integrity, and ultimately, plant death. Most broadleaf crops possess a form of the ACCase enzyme that is less sensitive to this compound, rendering them tolerant to its application at recommended rates.
Comparative Selectivity Across Crop Varieties
The tolerance to this compound can vary not only between different crop species but also among varieties or cultivars within the same species. The following tables summarize quantitative data from various studies on the phytotoxicity and yield effects of this compound on several key broadleaf crops.
Soybean (Glycine max)
Soybean is one of the most common crops for which this compound is used. Studies have generally shown high tolerance in soybean, although some transient phytotoxicity can be observed, especially when used in combination with other herbicides.
| Soybean Cultivar/Variety | Fluazifop-p-butyl Rate (g a.i./ha) | Observation Timing | Phytotoxicity (%) | Yield Effect | Reference |
| Not Specified | 130 (+130 g/ha fomesafen) | Post-emergence | - | Safe, statistically at par with weed-free plots.[1][2][3] | [1][2][3] |
| Not Specified | 220 (+220 g/ha fomesafen) | Post-emergence | Observed | Marginally reduced seed yield.[1][2][3] | [1][2][3] |
| Not Specified | 312.5 (in ready-mix with fomesafen) | Post-emergence | - | Increased seed and stover yield.[4] | [4] |
| Not Specified | 500 (in ready-mix with fomesafen) | Post-emergence | Observed | Reduced seed and stover yield.[4] | [4] |
| Northeast Thailand Varieties | (in combination with fomesafen) | 1 Day After Application | 60.40 | - | [5] |
| Northeast Thailand Varieties | (in combination with fomesafen) | 42 Days After Application | 3.62 | - | [5] |
Cotton (Gossypium hirsutum)
Cotton has demonstrated excellent tolerance to this compound, with studies showing no significant injury even at rates exceeding the standard application doses.
| Cotton Cultivar/Variety | Fluazifop-p-butyl Rate (g/ha) | Observation Timing | Phytotoxicity (%) | Reference |
| Not Specified | 100 to 337 | Not Specified | 0 | [6] |
Cucurbitaceae Family (Melon, Cucumber, Squash, Watermelon, Pumpkin)
Studies on cucurbits have shown that while generally tolerant, some species and varieties can exhibit susceptibility, particularly at higher application rates.
| Crop Species | Fluazifop-p-butyl Rate (g a.i./ha) | Observation | Reference |
| Melon | 752 | Susceptible | [1] |
| Cucumber | 752 | Susceptible | [1] |
| Summer Squash | up to 752 | Tolerant | [1] |
| Watermelon | up to 752 | Tolerant | [1] |
| Pumpkin | up to 752 | Tolerant | [1] |
Experimental Protocols
The following section details the methodologies employed in key studies to assess the selectivity of this compound.
General Herbicide Selectivity Trial Protocol
A standardized protocol for evaluating herbicide selectivity in broadleaf crops typically involves the following steps:
-
Crop Establishment: The specific crop variety is planted and grown under controlled greenhouse or field conditions.
-
Herbicide Application: this compound is applied at various rates, including the recommended dose, and multiples of the recommended dose (e.g., 2x, 4x) to determine the margin of crop safety. Applications are typically made at a specific crop growth stage.
-
Experimental Design: A randomized complete block design with multiple replications is commonly used to ensure statistical validity.
-
Data Collection:
-
Phytotoxicity Ratings: Visual assessment of crop injury is conducted at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment). Injury is typically rated on a scale of 0% (no injury) to 100% (plant death).
-
Growth Measurements: Plant height, leaf area, and biomass (fresh and dry weight) are measured to quantify any growth inhibition.
-
Yield Data: For field trials, crop yield is harvested and measured to determine the impact of the herbicide treatment on productivity.
-
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Specific Protocol for Cucurbitaceae Selectivity Study
-
Experimental Setup: The experiment was conducted under greenhouse conditions.
-
Crop Species: Summer squash, watermelon, melon, pumpkin, and cucumber.
-
Herbicide Rates: 0, 94, 188, and 752 g a.i./ha of Fluazifop-p-butyl.
-
Data Collection:
-
Plant injury was assessed at 14 days after treatment (DAT).
-
Plant size, leaf area, and dry weight were determined at 20 DAT.
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a herbicide like this compound on a crop variety.
Caption: Experimental workflow for assessing herbicide selectivity.
Signaling Pathway
The primary mode of action of this compound is the inhibition of the ACCase enzyme. A detailed signaling pathway beyond this direct enzymatic inhibition is not the primary mechanism of its herbicidal effect. The selectivity is a result of differential sensitivity of the target enzyme itself.
References
Unveiling the Impact of Fluazifop-butyl on Fatty Acid Biosynthesis: A Comparative Analysis
A deep dive into the validation of Fluazifop-butyl's mechanism of action reveals its potent and selective inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical gateway in the fatty acid biosynthesis pathway of susceptible grass species. This guide provides a comparative analysis of this compound's efficacy against other ACCase-inhibiting herbicides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a member of the aryloxyphenoxypropionate (FOP) chemical family, is a widely used post-emergence herbicide valued for its selective control of grass weeds in broadleaf crops.[1][2] Its mode of action lies in the disruption of lipid synthesis, a fundamental process for cell membrane integrity and plant growth.[1] Upon absorption, this compound is rapidly hydrolyzed to its active form, fluazifop acid, which then targets and inhibits the ACCase enzyme.[1] This enzyme catalyzes the first committed step in the fatty acid synthesis pathway: the carboxylation of acetyl-CoA to malonyl-CoA.[3][4] By blocking this crucial step, this compound effectively halts the production of fatty acids, leading to the eventual death of the plant, particularly in the meristematic regions of active growth.[1]
Comparative Efficacy of ACCase Inhibitors
The efficacy of this compound and other ACCase inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit 50% of the ACCase enzyme activity. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for Fluazifop-p-butyl and other selected ACCase inhibitors from different chemical families against susceptible plant species.
| Herbicide | Chemical Family | Target Species | IC50 (µM) | Reference |
| Fluazifop-p-butyl | Aryloxyphenoxypropionate (FOP) | Digitaria ciliaris (Southern Crabgrass) | 0.5 | [5] |
| Sethoxydim | Cyclohexanedione (DIM) | Digitaria ciliaris (Southern Crabgrass) | 0.7 | [6] |
| Clethodim | Cyclohexanedione (DIM) | Digitaria ciliaris (Southern Crabgrass) | 0.46 | [5] |
| Pinoxaden | Phenylpyrazoline (DEN) | Digitaria ciliaris (Southern Crabgrass) | 1.5 | [5] |
Experimental Validation of Fluazifop's Effect
The inhibitory effect of Fluazifop on fatty acid biosynthesis has been experimentally validated using radiolabeling techniques. A seminal study by Walker et al. (1988) demonstrated the selective action of fluazifop on a susceptible grass species (barley) compared to a resistant broadleaf species (pea).
| Plant Species | Fluazifop Concentration (µM) | Inhibition of Fatty Acid Synthesis from [1-¹⁴C]acetate (%) |
| Barley (Hordeum vulgare) | 100 | 89 (leaf), 100 (chloroplasts) |
| Pea (Pisum sativum) | 100 | No effect |
This selective inhibition is attributed to differences in the sensitivity of the ACCase enzyme between grass and broadleaf species.[3][4]
Experimental Protocols
In Vitro ACCase Inhibition Assay (Malachite Green Colorimetric Method)
This assay quantifies the activity of ACCase by measuring the production of ADP, a byproduct of the enzymatic reaction. The amount of ADP produced is directly proportional to the ACCase activity.
Materials:
-
Partially purified ACCase enzyme from susceptible plant tissue
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
Substrate Mix (ATP, Acetyl-CoA, NaHCO₃)
-
Fluazifop-p-butyl and other test herbicides dissolved in DMSO
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the herbicides in the assay buffer.
-
In a microplate, add the assay buffer, herbicide dilution, and the substrate mix.
-
Initiate the reaction by adding the ACCase enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 25-37°C) for a set period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green colorimetric assay. The absorbance is read at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each herbicide concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.[5][6]
Measurement of Fatty Acid Synthesis in Plant Tissue using [1-¹⁴C]acetate
This method directly measures the rate of fatty acid synthesis in plant tissues by tracing the incorporation of a radiolabeled precursor.
Materials:
-
Leaf pieces or isolated chloroplasts from susceptible (e.g., barley) and resistant (e.g., pea) plants
-
Incubation buffer
-
[1-¹⁴C]acetate (radiolabeled precursor)
-
Fluazifop (active acid form)
-
Scintillation counter
Procedure:
-
Pre-incubate the plant tissue (leaf pieces or chloroplasts) with various concentrations of fluazifop.
-
Add [1-¹⁴C]acetate to the incubation medium and incubate under light to facilitate photosynthesis and fatty acid synthesis.
-
After the incubation period, stop the reaction and extract the total lipids from the plant tissue.
-
Saponify the lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
Quantify the amount of radioactivity incorporated into the FAMEs using a scintillation counter.
-
The rate of fatty acid synthesis is determined by the amount of radioactivity incorporated over time.
-
Calculate the percentage of inhibition of fatty acid synthesis for each fluazifop concentration compared to a control without the herbicide.[7][8]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Fatty Acid Biosynthesis Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating Herbicide Effect on Fatty Acid Synthesis.
References
- 1. invasive.org [invasive.org]
- 2. iskweb.co.jp [iskweb.co.jp]
- 3. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 7. Effects of the selective herbicide fluazifop on fatty acid synthesis in pea (Pisum sativum) and barley (Hordeum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Safety Operating Guide
Proper Disposal of Fluazifop-butyl: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Fluazifop-butyl, a selective herbicide. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals handling this chemical.
This compound is recognized for its potential to cause serious eye irritation, harm to the unborn child, and high toxicity to aquatic life with long-lasting effects.[1][2][3] Therefore, proper handling and disposal are of paramount importance.
Waste Classification and Hazard Profile
This compound is classified as a hazardous substance.[2][4] It is a flammable liquid and vapor and is very toxic to aquatic life.[1][2] The compound is also suspected of damaging fertility or the unborn child.[1][3]
| Hazard Classification | Description |
| Physical Hazard | Flammable liquid and vapor.[1][2] |
| Health Hazard | Harmful if swallowed.[1][4] Causes serious eye irritation.[1] Suspected of damaging fertility or the unborn child.[1][3] May cause an allergic skin reaction.[4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][4] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., butyl rubber).[4]
-
Safety goggles or a face shield.[3]
-
A lab coat or protective overalls.[4]
-
In case of vapor or aerosol generation, use a suitable respirator.[4]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all this compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste: this compound."
3. Spill Management: In the event of a spill, follow these steps:
-
Evacuate and restrict access to the spill area.
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
For small spills, absorb the material with a non-combustible absorbent material such as sand, diatomite, or universal binders.[1][5] Do not use sawdust.[1]
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.[3][5]
-
Clean the spill area with a suitable detergent and water, and collect the cleaning solution as hazardous waste.[6]
-
Do not allow spilled material to enter drains, sewers, or waterways.[1][2][4]
4. Container Disposal:
-
Empty containers may still retain hazardous residues and should be treated as hazardous waste.[4]
-
Do not reuse empty containers.
-
If possible, return the container to the supplier for reuse or recycling.[4]
-
Otherwise, puncture the container to prevent reuse and dispose of it at an authorized landfill.[4]
5. Final Disposal:
-
All this compound waste must be disposed of in accordance with local, regional, and national regulations.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Under no circumstances should this compound be disposed of in household garbage or poured down the drain.[1][2]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By following these procedures, you can ensure the safe and environmentally responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Fluazifop-butyl
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Fluazifop-butyl is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
This compound is a selective herbicide that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against chemical exposure. Below are the recommended PPE for handling this compound, based on safety data sheets and regulatory guidelines.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Gloves: PVC or Nitrile rubber gloves. A thickness of 11-13 mil is recommended for nitrile gloves for normal use.[1] | Protects against skin contact, which can be harmful.[3] PVC and Nitrile are recommended materials for their chemical resistance.[2][3] |
| Body Protection | Coveralls: Long-sleeved shirt and long pants, or coveralls. | Minimizes skin exposure to splashes or spills. |
| Eye Protection | Safety Goggles or Face Shield: Chemical safety goggles or a face shield should be worn. | Protects against serious eye irritation from splashes.[1] |
| Respiratory Protection | Respirator (if necessary): Under normal laboratory conditions with good ventilation, respiratory protection is not typically needed.[1] In case of spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Protects against inhalation of vapors, which may be harmful. |
Quantitative Exposure Limits
| Substance | Agency | Limit Type | Value |
| Acetonitrile | PEL | Long-term | 70 mg/m³, 40 ppm |
| Acetonitrile | REL | Long-term | 34 mg/m³, 20 ppm |
| Acetonitrile* | TLV | Long-term | 34 mg/m³, 20 ppm (Skin) |
*Note: Acetonitrile is a component in some this compound formulations.[1] These values are provided as a reference for potential exposure during handling.
Glove Permeation and Breakthrough Time
General Guidance for Glove Use:
-
Inspect Gloves: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Replace Regularly: Do not reuse disposable gloves. For reusable gloves, establish a regular replacement schedule based on the frequency and duration of use.
-
Immediate Replacement: If direct contact with this compound occurs, remove and dispose of the gloves immediately.
-
Consult Manufacturer Data: Whenever possible, consult the glove manufacturer's specific chemical resistance data.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe working environment.
Step-by-Step Handling and Storage Procedures:
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]
-
Storage: Keep the container tightly closed when not in use.[1] Store away from incompatible materials such as strong oxidizing agents.[2]
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Handling/Mixing: Work in a well-ventilated area, such as a chemical fume hood. Avoid generating aerosols or vapors. Use dedicated equipment for handling and mixing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
Decontamination and Disposal Plan:
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Equipment Decontamination:
-
Triple Rinse: After use, drain and rinse all application equipment, including tanks, spray booms, and hoses, with clean water for at least 10 minutes. Repeat this rinsing process a minimum of three times.
-
Decontamination Solution: Prepare a decontamination solution by adding 1 liter of 5% sodium hypochlorite (bleach) per 200 liters of water.
-
Soak and Agitate: Fill the tank with the decontamination solution, rinse the hoses and spray boom, and let it sit for 15 minutes while agitating.
-
Final Rinse: Drain the decontamination solution and rinse the entire system thoroughly with clean water.
-
Dispose of Rinsate: Dispose of all rinsate safely in a designated collection sump to avoid contamination of water sources.
Disposal of Contaminated Materials:
-
Empty Containers: Triple rinse empty containers as described above. Add the rinsate to the spray tank. Puncture and flatten the empty container to prevent reuse and dispose of it in a designated landfill or through a licensed hazardous waste disposal service.
-
Contaminated PPE: Used gloves, coveralls, and other disposable PPE should be collected in a designated, labeled hazardous waste container.
-
Spill Residues: Absorbent materials used to clean up spills should be placed in a sealed, labeled container for hazardous waste disposal.
-
Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain or into any water systems.
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the procedural flow for managing a this compound spill.
Caption: Workflow for the safe management of a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
